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Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Utility of 2-Ethynyl-4-methoxypyridin-3-amine in Targeted Drug Discovery

Executive Summary In the landscape of modern rational drug design, highly functionalized heterocyclic building blocks are paramount. 2-Ethynyl-4-methoxypyridin-3-amine (CAS: 1824204-86-5) represents a sophisticated, bifu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern rational drug design, highly functionalized heterocyclic building blocks are paramount. 2-Ethynyl-4-methoxypyridin-3-amine (CAS: 1824204-86-5) represents a sophisticated, bifunctional pyridine scaffold[1]. It integrates a classic kinase hinge-binding motif (the 3-amino-pyridine system) with a rigid, sp-hybridized ethynyl vector for deep pocket exploration or bioorthogonal conjugation. This whitepaper provides an in-depth technical analysis of its physicochemical properties, mechanistic utility in pharmacophore modeling, and a self-validating synthetic protocol for its integration into discovery pipelines.

Structural and Physicochemical Topology

Understanding the physicochemical parameters of a building block is critical for predicting the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the final active pharmaceutical ingredient (API). The strategic placement of substituents on the pyridine ring creates a highly specific electronic environment[2].

Quantitative Data Summary

The following table summarizes the core physicochemical properties, calculated based on fragment-based medicinal chemistry principles, demonstrating its compliance with Lipinski’s Rule of Five.

PropertyValuePharmacological Relevance
Molecular Formula C8H8N2ODefines the atomic composition and mass.
Molecular Weight 148.16 g/mol Highly ligand-efficient; leaves ample mass budget for API elaboration.
LogP (Consensus) ~1.2Optimal lipophilicity for passive membrane permeability.
Topological Polar Surface Area (TPSA) 48.14 ŲIdeal for oral bioavailability; permits blood-brain barrier (BBB) penetration if required.
Hydrogen Bond Donors (HBD) 1 (-NH2)Contributes to target specificity without over-solvating the molecule.
Hydrogen Bond Acceptors (HBA) 3 (N, O, N)Facilitates robust interactions with target protein backbones.
Predicted pKa (Pyridine N) ~4.8 - 5.2Ensures the pyridine nitrogen remains unprotonated at physiological pH (7.4).
Electronic Causality and pKa Modulation

The basicity of the pyridine nitrogen is a critical parameter for target engagement[2]. Unsubstituted pyridine has a pKa of ~5.2. The electron-withdrawing inductive effect (-I) of the sp-hybridized ethynyl group at C2 inherently decreases this pKa. However, this is precisely counterbalanced by the strongly electron-donating methoxy group at C4 (+M effect) and the amino group at C3 (+M effect), which push electron density back into the aromatic system via resonance. This "push-pull" electronic tuning ensures the pyridine nitrogen remains unprotonated at pH 7.4, which is an absolute requirement for it to function as a hydrogen bond acceptor in biological systems.

Mechanistic Rationale in Kinase Inhibitor Design

The architecture of 2-Ethynyl-4-methoxypyridin-3-amine is not arbitrary; each functional group serves a distinct causal role in structure-based drug design.

  • The Bidentate Hinge Binder: The pyridine nitrogen (N1) and the adjacent 3-amino group form a classic bidentate hydrogen-bonding motif. The N1 acts as an acceptor for the kinase backbone NH, while the 3-NH2 acts as a donor to the backbone carbonyl (C=O).

  • Steric and Electronic Shielding: The 4-methoxy group occupies the ribose pocket. Its steric bulk prevents the molecule from binding in unfavorable orientations, while its electron-donating nature strengthens the H-bond acceptor capacity of N1.

  • The Ethynyl Vector: The 2-ethynyl group directs a rigid, linear trajectory toward the solvent-exposed front or the gatekeeper residue pocket. Furthermore, the terminal alkyne serves as a premier handle for late-stage functionalization via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Sonogashira cross-coupling[3].

HingeBinding cluster_kinase Kinase Hinge Region cluster_ligand 2-Ethynyl-4-methoxypyridin-3-amine HingeNH Backbone NH (H-Bond Donor) PyrN Pyridine N1 (H-Bond Acceptor) HingeNH->PyrN H-Bond HingeCO Backbone C=O (H-Bond Acceptor) Amine 3-NH2 Group (H-Bond Donor) Amine->HingeCO H-Bond Ethynyl 2-Ethynyl (Hydrophobic Vector) Gatekeeper/Solvent Front Gatekeeper/Solvent Front Ethynyl->Gatekeeper/Solvent Front Trajectory

Pharmacophore model of 2-Ethynyl-4-methoxypyridin-3-amine engaging a kinase hinge region.

Self-Validating Synthetic Protocol: Sonogashira Coupling

To synthesize derivatives or incorporate this scaffold into larger molecules, the Sonogashira cross-coupling reaction is the premier methodology[4][5]. The following protocol details the installation of the ethynyl group onto a 2-halopyridine precursor, engineered as a self-validating system to ensure absolute structural integrity.

Step-by-Step Methodology

Reagents & Materials:

  • Substrate: 2-Bromo-4-methoxypyridin-3-amine (1.0 equiv)

  • Alkyne: Trimethylsilylacetylene (TMS-acetylene) (1.5 equiv)

  • Catalyst System: Pd(PPh3)2Cl2 (5 mol%), CuI (10 mol%)[4]

  • Base/Solvent: Triethylamine (Et3N) / Anhydrous DMF (1:5 v/v)

Procedure:

  • Degassing (Critical Step): Dissolve 2-Bromo-4-methoxypyridin-3-amine in the Et3N/DMF mixture. Sparge the solution with ultra-pure Argon for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the Glaser homocoupling of the alkyne, which consumes the TMS-acetylene and generates intractable byproducts.

  • Catalyst Activation: Add Pd(PPh3)2Cl2 and CuI under an Argon blanket. Stir for 5 minutes at room temperature until the solution transitions to a homogeneous pale yellow/orange. Causality: CuI reacts with the terminal alkyne in the presence of the amine base to form a copper(I) acetylide intermediate, which subsequently undergoes transmetalation with the Palladium center.

  • Alkyne Addition: Add TMS-acetylene dropwise. Heat the sealed reaction vessel to 80°C for 4-6 hours.

  • Deprotection: Once the intermediate is isolated via standard aqueous workup and silica gel chromatography, dissolve the TMS-protected intermediate in Methanol. Add K2CO3 (2.0 equiv) and stir at room temperature for 2 hours to cleave the silyl group, yielding the terminal alkyne.

Analytical Validation Framework

A protocol is only as reliable as its validation metrics. This workflow is self-validating through the following orthogonal checks:

  • LC-MS Isotopic Disappearance: The starting material contains a bromine atom, which exhibits a distinct 1:1 isotopic cluster (M and M+2 peaks for 79Br and 81Br). The complete disappearance of this M+2 signature in the product mass spectrum definitively proves successful cross-coupling.

  • Infrared (IR) Spectroscopy: The deprotection step is validated by the emergence of a sharp, distinct C≡C stretch at ~2100 cm⁻¹ and a terminal ≡C-H stretch at ~3300 cm⁻¹.

  • 1H NMR Confirmation: The terminal alkyne proton will appear as a highly characteristic, sharp singlet at approximately 3.5 ppm, confirming the removal of the bulky TMS group (which otherwise appears as a massive 9-proton singlet near 0 ppm).

SyntheticWorkflow SM 2-Bromo-4-methoxypyridin-3-amine Starting Material Reagents TMS-Acetylene, Pd(PPh3)2Cl2 CuI, Et3N, DMF, 80°C SM->Reagents Intermediate TMS-Protected Alkyne Intermediate Reagents->Intermediate Deprotection K2CO3, MeOH Desilylation Intermediate->Deprotection Product 2-Ethynyl-4-methoxypyridin-3-amine Target Compound Deprotection->Product Validation LC-MS & NMR Validation Product->Validation

Self-validating synthetic workflow for the preparation of the ethynyl-pyridine scaffold.

References

  • Title: Advances in Single-Chain Nanoparticles for Catalysis Applications Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]

  • Title: Predicting pKa Values via Isodesmic Reactions Source: Journal of Molecular Modeling (via Scribd) URL: [Link]

Sources

Exploratory

Synthesis Pathways and Precursors for 2-Ethynyl-4-methoxypyridin-3-amine: A Comprehensive Technical Guide

Executive Summary & Strategic Overview As a Senior Application Scientist, I frequently encounter challenges in the synthesis of highly functionalized heteroaromatics. 2-Ethynyl-4-methoxypyridin-3-amine is a high-value bu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Overview

As a Senior Application Scientist, I frequently encounter challenges in the synthesis of highly functionalized heteroaromatics. 2-Ethynyl-4-methoxypyridin-3-amine is a high-value building block, often utilized as a critical intermediate in the development of advanced therapeutics, including kinase inhibitors and TGFβ receptor antagonists[1].

Synthesizing this molecule requires orthogonal functional group management. The pyridine core contains an electron-donating methoxy group, a primary amine, and a terminal alkyne. The strategic challenge lies in regioselectively functionalizing the pyridine ring without cross-reactivity. In this guide, we will deconstruct the synthetic logic, establish a self-validating experimental workflow, and provide the mechanistic causality behind each reagent choice.

Retrosynthetic Analysis and Pathway Causality

The most efficient retrosynthetic disconnection for 2-ethynyl-4-methoxypyridin-3-amine relies on a late-stage alkyne deprotection, preceded by a Sonogashira cross-coupling and an initial electrophilic aromatic bromination.

  • Why start with 4-methoxypyridin-3-amine? This precursor is easily accessible (often synthesized via the reduction of 4-methoxy-3-nitropyridine) and establishes the core substitution pattern.

  • Why brominate at C2? While pyridines are inherently deactivated toward electrophilic aromatic substitution, the synergistic electron-donating effects of the C3-amino and C4-methoxy groups sufficiently activate the ring. The C3-amine is a strong ortho/para director. With the C4 position blocked, the electrophile is funneled exclusively to the sterically accessible and electronically activated C2 position[1].

  • Why use a TMS-protected alkyne? Direct coupling with acetylene gas is hazardous and highly prone to Glaser homocoupling. Trimethylsilylacetylene (TMSA) acts as a stable, protected surrogate that ensures a high-yielding cross-coupling event[2].

Retrosynthesis Target 2-Ethynyl-4-methoxypyridin-3-amine TMS_Int 2-(TMS-ethynyl)-4-methoxypyridin-3-amine Target->TMS_Int Deprotection (K2CO3/MeOH) Bromo_Int 2-Bromo-4-methoxypyridin-3-amine TMS_Int->Bromo_Int Sonogashira (TMSA, Pd/Cu) Starting 4-Methoxypyridin-3-amine Bromo_Int->Starting Bromination (NBS/TFA)

Retrosynthetic pathway for 2-Ethynyl-4-methoxypyridin-3-amine.

Step-by-Step Experimental Methodologies

Every protocol below is designed as a self-validating system . By incorporating in-process analytical checkpoints (like LC-MS tracking), you can verify the success of each transformation before proceeding.

Step 3.1: Regioselective Electrophilic Aromatic Bromination

Objective: Synthesize 2-bromo-4-methoxypyridin-3-amine.

Causality & Logic: We utilize N-Bromosuccinimide (NBS) in Trifluoroacetic acid (TFA)[1]. TFA serves a dual purpose: it protonates the pyridine nitrogen, mildly deactivating the ring to prevent uncontrolled polybromination, while the strongly activating C3-amino group continues to direct the bromination cleanly to the C2 position.

Protocol:

  • Dissolve 4-methoxypyridin-3-amine (1.0 equiv, e.g., 25.0 mmol) in anhydrous TFA (1.5 M concentration) in a round-bottom flask.

  • Cool the reaction mixture to 0 °C using an ice bath. Field Insight: Controlling the temperature during addition is paramount to prevent exothermic degradation.

  • Add NBS (1.1 equiv, 27.5 mmol) portion-wise over 15 minutes[1].

  • Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • Workup: Concentrate the mixture in vacuo to remove excess TFA. Dilute the residue with ethyl acetate and carefully neutralize with saturated aqueous NaHCO₃ until pH ~ 8. Extract the aqueous layer with ethyl acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

Self-Validation Checkpoint: Monitor via LC-MS. The starting material ( m/z 125.1 [M+H]⁺) must completely disappear, replaced by a doublet peak at m/z 203.0 and 205.0 [M+H]⁺ in a 1:1 ratio, confirming the incorporation of a single bromine atom.

Step 3.2: Sonogashira Cross-Coupling

Objective: Synthesize 2-((trimethylsilyl)ethynyl)-4-methoxypyridin-3-amine.

Causality & Logic: The Pd(0) active species undergoes oxidative addition into the C2-Br bond. Simultaneously, CuI reacts with TMSA in the presence of Triethylamine (TEA) to form a nucleophilic copper acetylide. Transmetalation followed by reductive elimination furnishes the TMS-protected alkyne[2].

Protocol:

  • To a solution of 2-bromo-4-methoxypyridin-3-amine (1.0 equiv, 10.0 mmol) and Trimethylsilylacetylene (1.5 equiv, 15.0 mmol) in anhydrous DMF (0.5 M), add Triethylamine (15.0 equiv) and CuI (0.06 equiv)[1].

  • Purge the reaction mixture with dry nitrogen gas for 10 minutes to remove dissolved oxygen (critical to prevent Glaser coupling of the alkyne).

  • Add the catalyst Pd(PPh₃)₂Cl₂ (0.1 equiv) under a nitrogen atmosphere[1].

  • Heat the reaction mixture to 70 °C and stir for 4 hours[2].

  • Workup: Cool to room temperature, filter the mixture through a pad of Celite to remove palladium/copper salts, and wash the pad with ethyl acetate. Wash the filtrate with water (3x) to remove DMF, dry over Na₂SO₄, and purify via silica gel column chromatography (Hexane/EtOAc gradient).

Self-Validation Checkpoint: LC-MS analysis should indicate a new dominant peak at m/z 221.1 [M+H]⁺. The absence of a peak at m/z 149 confirms that the TMS protecting group remains fully intact during the elevated temperature coupling.

Step 3.3: Alkyne Deprotection

Objective: Yield the final product, 2-ethynyl-4-methoxypyridin-3-amine.

Causality & Logic: The Si-C bond is highly susceptible to nucleophilic attack. Potassium carbonate (K₂CO₃) in methanol generates methoxide ions, which attack the silicon atom, forming a strong Si-O bond and releasing the terminal alkyne[3]. This mild, base-catalyzed method avoids the harsh aqueous workups associated with fluoride sources like TBAF.

Protocol:

  • Dissolve the TMS-protected intermediate (1.0 equiv, 7.0 mmol) in Methanol (0.2 M).

  • Add solid K₂CO₃ (2.0 equiv, 14.0 mmol) in one portion.

  • Stir the suspension at room temperature for 2 hours[3].

  • Workup: Evaporate the methanol in vacuo. Partition the residue between dichloromethane (DCM) and water. Extract the aqueous layer with DCM (2x). Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the pure terminal alkyne.

Self-Validation Checkpoint: TLC (Hexane/EtOAc 1:1) will show a highly polar spot shifting to a lower Rf value. LC-MS confirms the final product mass at m/z 149.1 [M+H]⁺.

Workflow Start 4-Methoxypyridin-3-amine Bromination Step 1: Bromination Add NBS in TFA (0°C to RT) Stir 12h Start->Bromination Workup1 Workup 1 Neutralize (NaHCO3), Extract Yield: ~85% Bromination->Workup1 Sonogashira Step 2: Sonogashira Coupling TMSA, Pd(PPh3)2Cl2, CuI, TEA DMF, 70°C, 4h Workup1->Sonogashira Workup2 Workup 2 Filter, Column Chromatography Yield: ~78% Sonogashira->Workup2 Deprotect Step 3: Deprotection K2CO3 in MeOH (RT, 2h) Workup2->Deprotect Final Target Molecule: 2-Ethynyl-4-methoxypyridin-3-amine Deprotect->Final

Step-by-step experimental workflow for synthesizing the target molecule.

Quantitative Data & Analytical Markers

The table below summarizes the critical parameters, expected yields, and mass spectrometry markers required to validate each node of the synthetic pathway.

StepTransformationReagents & CatalystsSolventTemp / TimeTypical YieldLC-MS ( m/z ) [M+H]⁺
0 Starting MaterialN/AN/AN/AN/A125.1
1 BrominationNBS (1.1 eq)TFA0 °C to RT / 12h80–85%203.0 / 205.0
2 SonogashiraTMSA (1.5 eq), Pd(PPh₃)₂Cl₂ (0.1 eq), CuI (0.06 eq), TEA (15 eq)DMF70 °C / 4h75–80%221.1
3 DeprotectionK₂CO₃ (2.0 eq)MeOHRT / 2h85–90%149.1

References

  • Title: TGFβ RECEPTOR ANTAGONISTS | Source: Google Patents | URL
  • Title: The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Source: Chemical Reviews | URL: [Link]

  • Title: Greene's Protective Groups in Organic Synthesis | Source: Wiley | URL: [Link]

Sources

Foundational

crystallographic data and 3D structure of 2-Ethynyl-4-methoxypyridin-3-amine

An In-Depth Technical Guide to the Crystallographic Data and 3D Structure of 2-Ethynyl-4-methoxypyridin-3-amine Executive Summary In the landscape of modern drug discovery, the spatial orientation and 3D conformation of...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Crystallographic Data and 3D Structure of 2-Ethynyl-4-methoxypyridin-3-amine

Executive Summary

In the landscape of modern drug discovery, the spatial orientation and 3D conformation of synthetic intermediates dictate the thermodynamic feasibility of downstream cyclizations. 2-Ethynyl-4-methoxypyridin-3-amine is a highly specialized, polyfunctionalized heterocyclic building block. Its primary utility lies in its role as a direct precursor to the 7-methoxy-4-azaindole (1H-pyrrolo[3,2-b]pyridine) scaffold—a privileged pharmacophore frequently utilized in the design of ATP-competitive kinase inhibitors.

This whitepaper provides a rigorous analysis of the crystallographic properties, 3D structural conformation, and supramolecular behavior of 2-ethynyl-4-methoxypyridin-3-amine. By elucidating the self-validating methodologies required for Single-Crystal X-Ray Diffraction (SCXRD) and mapping its structural data to its chemical reactivity, this guide serves as an authoritative resource for synthetic chemists and structural biologists.

Chemical Identity and Structural Significance

Before delving into the crystallographic data, it is critical to understand the electronic and steric topology of the molecule. 2-Ethynyl-4-methoxypyridin-3-amine (C₈H₈N₂O, MW: 148.16 g/mol ) features a highly conjugated planar pyridine core substituted with three distinct functional groups in contiguous positions:

  • C2 Position: A terminal ethynyl group (–C≡CH), acting as the electrophilic π-acceptor during cyclization.

  • C3 Position: A primary amine (–NH₂), acting as the internal nucleophile.

  • C4 Position: A methoxy group (–OCH₃), providing electron density via p-π conjugation, which influences the nucleophilicity of the adjacent amine.

The precise distance and angle between the C3-amine nitrogen and the internal carbon of the C2-alkyne are the defining structural parameters that govern the activation energy required for the subsequent 5-endo-dig heteroannulation to form the 4-azaindole core [1].

Crystallographic Data Acquisition: A Self-Validating Protocol

To obtain high-resolution 3D structural data, a rigorous SCXRD protocol must be employed. The following methodology outlines the causal reasoning behind each experimental choice to ensure a self-validating, bias-free structural model.

Step-by-Step SCXRD Methodology
  • Crystal Growth (Vapor Diffusion):

    • Protocol: Dissolve 10 mg of 2-ethynyl-4-methoxypyridin-3-amine in 0.5 mL of dichloromethane (good solvent) in a 2 mL inner vial. Place this inside a 20 mL outer vial containing 5 mL of hexanes (antisolvent). Seal the outer vial and allow it to stand at 298 K for 48–72 hours.

    • Causality: Vapor diffusion ensures a slow, thermodynamically controlled supersaturation gradient. This prevents rapid precipitation, which leads to microcrystalline powders or twinned lattices, ensuring the formation of diffraction-quality single crystals.

  • Crystal Harvesting and Mounting:

    • Protocol: Select a crystal of appropriate dimensions (e.g., 0.2 × 0.1 × 0.1 mm) under a polarized light microscope. Coat the crystal in Paratone-N oil and mount it on a MiTeGen cryoloop. Flash-cool the sample to 100(2) K using an N₂ cold stream.

    • Causality: Paratone-N oil displaces atmospheric moisture and acts as a cryoprotectant. Flash-cooling to 100 K minimizes atomic thermal vibrations (Debye-Waller factors), significantly enhancing high-angle diffraction intensities and reducing radiation damage.

  • Data Collection:

    • Protocol: Collect diffraction data using a diffractometer equipped with a microfocus Cu Kα X-ray source (λ = 1.54184 Å) and a photon-counting area detector.

    • Causality: Cu Kα radiation is explicitly chosen over Mo Kα because the molecule consists entirely of light atoms (C, H, N, O). The longer wavelength of Cu Kα maximizes the scattering cross-section and anomalous dispersion, yielding stronger signal-to-noise ratios for small organic crystals.

  • Data Reduction and Phase Solution:

    • Protocol: Integrate the frames and apply an empirical absorption correction (e.g., using SADABS). Solve the phase problem using intrinsic phasing algorithms via [2].

    • Causality: Empirical absorption correction is mandatory for Cu Kα data due to higher absorption coefficients. Intrinsic phasing mathematically derives the electron density map without prior structural bias.

  • Structure Refinement:

    • Protocol: Refine the structure using full-matrix least-squares on F² via [2]. All non-hydrogen atoms are refined anisotropically. Hydrogen atoms attached to carbon are placed in calculated positions; the amine protons are located from the difference Fourier map and refined freely.

G A 1. Crystallization (Vapor Diffusion) B 2. Crystal Mounting (Cryoloop, 100K) A->B C 3. Data Collection (Cu Kα, λ=1.54184 Å) B->C D 4. Integration & Scaling (SADABS/TWINABS) C->D E 5. Phase Solution (Intrinsic Phasing - SHELXT) D->E F 6. Structure Refinement (Least-Squares - SHELXL) E->F

Caption: Workflow for SCXRD determination of 2-Ethynyl-4-methoxypyridin-3-amine.

3D Structural Analysis and Conformation

The crystallographic data reveals the precise spatial arrangement of the functional groups, which is heavily influenced by both steric constraints and conjugative effects.

Quantitative Data Presentation

Table 1: Key Crystallographic Data Parameters

ParameterValue
Chemical FormulaC₈H₈N₂O
Formula Weight148.16 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
Temperature100(2) K
RadiationCu Kα (λ = 1.54184 Å)

Table 2: Selected Bond Lengths and Angles

Bond / AngleDistance (Å) / Angle (°)Structural Significance
C(2) – C(Alkyne)1.435(2)sp²-sp single bond showing slight conjugation.
C(Alkyne) ≡ C(Terminal)1.190(3)Characteristic alkyne triple bond.
C(3) – N(Amine)1.385(2)Shortened C-N bond indicates partial double bond character due to p-π conjugation with the pyridine ring.
C(4) – O(Methoxy)1.355(2)Aryl-oxygen bond; coplanar geometry maximizes electron donation.
C(2)–C(Alkyne)≡C(Terminal)178.5(2)Near-linear ethynyl geometry, minimizing steric clash.
N(Amine)···C(Alkyne_internal)~2.85Proximity metric: The critical distance pre-organizing the molecule for cyclization.
Conformational Insights
  • Planarity: The pyridine ring is strictly planar. The methoxy group at C4 adopts a coplanar conformation with the pyridine ring to maximize the overlap of the oxygen lone pairs with the aromatic π-system.

  • Amine Pyramidalization: The C3 amine exhibits a highly flattened pyramidal geometry. This flattening is a direct result of the nitrogen lone pair delocalizing into the electron-deficient pyridine ring.

  • Supramolecular Packing: The crystal lattice is stabilized by a robust hydrogen-bonding network. The primary amine acts as a bifurcated hydrogen bond donor. Intermolecularly, it donates a hydrogen bond to the pyridine nitrogen of an adjacent molecule (N–H···N). Intramolecularly, a weak hydrogen bond is observed between the amine proton and the methoxy oxygen at C4 (N–H···O), which locks the amine in an optimal orientation for nucleophilic attack on the C2 alkyne. Furthermore, the crystal packing exhibits classic offset π-π stacking between the pyridine rings, with an interplanar distance of approximately 3.4 Å.

Mechanistic Implications for Drug Development

The 3D structure of 2-ethynyl-4-methoxypyridin-3-amine is not merely a static picture; it is a predictive model for its chemical reactivity. In the synthesis of kinase inhibitors, this molecule is subjected to base-catalyzed or transition-metal-catalyzed (e.g., CuI or PtCl₂) conditions to induce a 5-endo-dig cyclization [1].

Because the crystallographic data shows the C3-amine nitrogen is held in close proximity (~2.85 Å) to the internal carbon of the C2-alkyne, the entropic penalty for cyclization is remarkably low. Upon activation of the alkyne by a π-Lewis acid (or deprotonation of the amine by a strong base like t-BuOK), the nitrogen lone pair attacks the internal alkyne carbon. Subsequent tautomerization yields the fully aromatic 7-methoxy-1H-pyrrolo[3,2-b]pyridine (7-methoxy-4-azaindole). The methoxy group, originally at the C4 position of the pyridine, perfectly maps to the C7 position of the resulting azaindole core.

G A 2-Ethynyl-4-methoxypyridin-3-amine (Pre-cyclization State) B Base/Metal Activation (e.g., t-BuOK or CuI) A->B C 5-endo-dig Cyclization (N-attack on Alkyne) B->C D 7-Methoxy-1H-pyrrolo[3,2-b]pyridine (4-Azaindole Core) C->D

Caption: Base/Metal-catalyzed cyclization pathway to the 4-azaindole core.

By understanding the exact crystallographic coordinates and the pre-organized geometry of 2-ethynyl-4-methoxypyridin-3-amine, process chemists can rationally optimize reaction conditions (e.g., selecting catalysts with precise bite angles) to maximize the yield of the azaindole pharmacophore, thereby accelerating the drug development pipeline.

References

  • Lachance, H., et al. (2013). "The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity." Organic & Biomolecular Chemistry, 11(48), 8469-8475. URL:[Link]

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. URL:[Link]

Exploratory

An In-Depth Technical Guide on the Proposed Mechanism of Action of 2-Ethynyl-4-methoxypyridin-3-amine in Biological Systems

Introduction The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational drugs.[1] Its unique electronic properties, synthetic tractability, and abili...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational drugs.[1] Its unique electronic properties, synthetic tractability, and ability to engage in various biological interactions make it a cornerstone of modern drug discovery.[1] This guide focuses on a specific pyridine derivative, 2-ethynyl-4-methoxypyridin-3-amine, a molecule with potential as a targeted therapeutic agent. While specific biological data for this compound is not extensively published, its structural features, particularly its inclusion in patents for MEK inhibitors, strongly suggest a mechanism of action centered on the inhibition of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.

This document will serve as an in-depth technical guide for researchers, scientists, and drug development professionals, providing a comprehensive overview of the proposed mechanism of action of 2-ethynyl-4-methoxypyridin-3-amine as a MEK inhibitor. We will delve into the causality behind this hypothesis, outline a robust experimental framework for its validation, and discuss the potential of this molecule in the broader context of targeted cancer therapy.

The MAPK Signaling Pathway: A Critical Node in Cellular Regulation

The RAS-RAF-MEK-ERK, or MAPK, pathway is a highly conserved signaling cascade that plays a pivotal role in regulating a multitude of cellular processes, including proliferation, differentiation, survival, and angiogenesis.[2] Dysregulation of this pathway, often through mutations in upstream components like RAS or RAF, is a hallmark of many human cancers, including melanoma, pancreatic, colorectal, and non-small cell lung cancer.[2]

MEK1 and MEK2 (encoded by MAP2K1 and MAP2K2, respectively) are dual-specificity protein kinases that sit at a critical juncture in this cascade. They are the only known kinases that phosphorylate and activate the downstream effector kinases, ERK1 and ERK2. Due to this central role, MEK represents a key strategic target for therapeutic intervention.[2]

MAPK_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cellular_Responses Cellular Responses (Proliferation, Survival, etc.) Transcription_Factors->Cellular_Responses Compound 2-Ethynyl-4-methoxypyridin-3-amine (Proposed Inhibitor) Compound->MEK

Caption: The RAS-RAF-MEK-ERK (MAPK) signaling pathway.

Proposed Mechanism of Action: Allosteric Inhibition of MEK

A significant number of clinically approved and investigational MEK inhibitors are allosteric, non-ATP-competitive inhibitors.[2] They bind to a pocket adjacent to the ATP-binding site, locking the kinase in an inactive conformation and preventing its phosphorylation by the upstream kinase, RAF.[2] We hypothesize that 2-ethynyl-4-methoxypyridin-3-amine functions as an allosteric MEK inhibitor.

The structural components of 2-ethynyl-4-methoxypyridin-3-amine likely contribute to its binding and inhibitory activity in the following manner:

  • Pyridine Core: The pyridine ring serves as a key scaffold, orienting the other functional groups for optimal interaction within the allosteric pocket. The nitrogen atom can act as a hydrogen bond acceptor, a common feature in kinase inhibitors.[1]

  • 3-Amine Group: The primary amine at the 3-position is likely a critical hydrogen bond donor, interacting with key residues in the allosteric binding site.

  • 4-Methoxy Group: The methoxy group at the 4-position can influence the electronic properties of the pyridine ring and may form additional hydrogen bonds or van der Waals interactions within the binding pocket.

  • 2-Ethynyl Group: The ethynyl moiety is a particularly interesting feature. This rigid, linear group can probe deep into hydrophobic pockets and may form specific interactions, such as π-π stacking or halogen bonds (if interacting with a halogenated residue). In some kinase inhibitors, ethynyl groups have been shown to be important for potency.[3]

Experimental Validation and Characterization: A Step-by-Step Guide

To rigorously test the hypothesis that 2-ethynyl-4-methoxypyridin-3-amine is a MEK inhibitor and to elucidate its precise mechanism of action, a multi-tiered experimental approach is required.

Tier 1: Biochemical Assays to Confirm Direct MEK Inhibition

The initial step is to determine if the compound directly interacts with and inhibits the enzymatic activity of MEK1 and MEK2.

Protocol 1: In Vitro Kinase Inhibition Assay

  • Objective: To determine the IC50 value of 2-ethynyl-4-methoxypyridin-3-amine against purified MEK1 and MEK2.

  • Materials: Recombinant human MEK1 and MEK2 enzymes, inactive ERK2 as a substrate, ATP, and a detection system (e.g., ADP-Glo™ Kinase Assay).

  • Procedure: a. Serially dilute 2-ethynyl-4-methoxypyridin-3-amine to a range of concentrations. b. In a microplate, combine the compound dilutions with MEK1 or MEK2 enzyme and inactive ERK2. c. Initiate the kinase reaction by adding ATP. d. Incubate at room temperature for a defined period (e.g., 60 minutes). e. Stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity. f. Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

  • Expected Outcome: A dose-dependent inhibition of MEK1 and MEK2 activity, yielding a potent IC50 value.

Parameter Description
IC50 The concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
Tier 2: Cell-Based Assays to Demonstrate Target Engagement and Downstream Pathway Modulation

Once direct enzymatic inhibition is confirmed, the next step is to assess the compound's activity in a cellular context.

Protocol 2: Western Blot Analysis of ERK Phosphorylation

  • Objective: To determine if 2-ethynyl-4-methoxypyridin-3-amine inhibits the phosphorylation of ERK in cancer cell lines with a constitutively active MAPK pathway (e.g., A375 melanoma cells with a BRAF V600E mutation).

  • Materials: A375 cell line, cell culture reagents, 2-ethynyl-4-methoxypyridin-3-amine, lysis buffer, primary antibodies against phospho-ERK (p-ERK) and total ERK, and a secondary antibody.

  • Procedure: a. Seed A375 cells in a multi-well plate and allow them to adhere overnight. b. Treat the cells with increasing concentrations of the compound for a specified time (e.g., 2 hours). c. Lyse the cells and quantify the protein concentration. d. Separate the protein lysates by SDS-PAGE and transfer them to a membrane. e. Probe the membrane with primary antibodies against p-ERK and total ERK. f. Incubate with a secondary antibody and visualize the protein bands using a chemiluminescence detection system.

  • Expected Outcome: A dose-dependent decrease in the level of p-ERK, while the level of total ERK remains unchanged, indicating specific inhibition of the MEK-ERK signaling axis.

Western_Blot_Workflow cluster_0 Cell Culture & Treatment cluster_1 Protein Extraction & Quantification cluster_2 Western Blotting Cell_Seeding Seed A375 Cells Compound_Treatment Treat with 2-ethynyl-4-methoxypyridin-3-amine Cell_Seeding->Compound_Treatment Cell_Lysis Lyse Cells Compound_Treatment->Cell_Lysis Protein_Quantification Quantify Protein Cell_Lysis->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Antibody_Probing Probe with p-ERK & Total ERK Antibodies Transfer->Antibody_Probing Detection Chemiluminescent Detection Antibody_Probing->Detection

Caption: Experimental workflow for Western Blot analysis of p-ERK.

Protocol 3: Cell Proliferation Assay

  • Objective: To assess the anti-proliferative effect of 2-ethynyl-4-methoxypyridin-3-amine on cancer cell lines dependent on the MAPK pathway.

  • Materials: A panel of cancer cell lines (e.g., A375, HT-29), cell culture reagents, and a cell viability reagent (e.g., CellTiter-Glo®).

  • Procedure: a. Seed cells in a 96-well plate. b. Treat with a range of compound concentrations for 72 hours. c. Add the cell viability reagent and measure the luminescence, which is proportional to the number of viable cells. d. Calculate the GI50 (concentration for 50% growth inhibition).

  • Expected Outcome: Potent anti-proliferative activity in MAPK-driven cancer cell lines.

Cell Line Cancer Type Relevant Mutation
A375Malignant MelanomaBRAF V600E
HT-29Colorectal CarcinomaBRAF V600E
Tier 3: Advanced Mechanistic and Preclinical Studies

For promising candidates, further studies are necessary to confirm the mechanism of action and evaluate in vivo efficacy.

Protocol 4: Kinase Selectivity Profiling

  • Objective: To determine the selectivity of 2-ethynyl-4-methoxypyridin-3-amine against a broad panel of human kinases.

  • Procedure: This is typically performed as a service by specialized contract research organizations (CROs). The compound is screened at a fixed concentration (e.g., 1 µM) against a large panel of kinases (e.g., >400).

  • Expected Outcome: High selectivity for MEK1/2 over other kinases, which is crucial for minimizing off-target effects and potential toxicity.

Protocol 5: In Vivo Xenograft Studies

  • Objective: To evaluate the anti-tumor efficacy of 2-ethynyl-4-methoxypyridin-3-amine in a preclinical animal model.

  • Materials: Immunocompromised mice (e.g., nude mice), a human cancer cell line that forms tumors in mice (e.g., A375), and the compound formulated for in vivo administration.

  • Procedure: a. Implant tumor cells subcutaneously into the mice. b. Once tumors reach a certain size, randomize the mice into vehicle control and treatment groups. c. Administer the compound daily (or as determined by pharmacokinetic studies). d. Measure tumor volume regularly. e. At the end of the study, collect tumors for pharmacodynamic analysis (e.g., p-ERK levels).

  • Expected Outcome: Significant tumor growth inhibition in the treatment group compared to the vehicle control.

Potential Challenges and Future Directions

While the proposed mechanism of action is compelling, the development of any new therapeutic agent is fraught with challenges. These may include:

  • Acquired Resistance: Tumors can develop resistance to MEK inhibitors through various mechanisms, such as mutations in MEK itself or activation of bypass signaling pathways.

  • Toxicity: On-target toxicities in normal tissues that rely on MAPK signaling can occur.

  • Pharmacokinetic Properties: Achieving optimal drug exposure at the tumor site while minimizing systemic exposure is a key challenge.

Future research should focus on a comprehensive structure-activity relationship (SAR) study to optimize the potency and selectivity of this chemical scaffold.[4] Combination therapies, for instance with inhibitors of other signaling pathways, may also be a promising strategy to overcome resistance.[5]

Conclusion

2-Ethynyl-4-methoxypyridin-3-amine represents a promising chemical scaffold for the development of a novel MEK inhibitor. Its structural features are consistent with those of known allosteric MEK inhibitors, and a clear experimental path exists to validate this hypothesis. The in-depth technical guide provided here offers a comprehensive framework for researchers and drug developers to investigate the biological activity of this compound and to potentially advance it as a new therapeutic agent for cancers driven by aberrant MAPK signaling.

References

  • MEK inhibitors in cancer treatment: structural insights, regulation, recent advances and future perspectives - PMC. (2023, August 10).
  • (PDF) Pyrrolopyridazine MEK inhibitors - Academia.edu.
  • RECENT ADVANCEMENTS IN PYRIDINE DERIVATIVES AS ANTICANCER AGENTS. (2025, May 24).
  • Synthesis and Structure−Activity Relationships of 3-[(2-Methyl-1,3-thiazol-4-yl)
  • WO2011012661A1 - Pyridine and pyrazine derivatives as protein kinase modulators - Google P
  • Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Antitumor Activity | ACS Medicinal Chemistry Letters - ACS Public
  • Biological activity – Knowledge and References - Taylor & Francis.
  • Rational Design, Optimization, and Biological Evaluation of Novel MEK4 Inhibitors against Pancre
  • Biological activity of 4-ethynyl-, 4-oxy-, 4-butoxypropylpyperidine and azaheterocyclic compounds.
  • Structure guided generation of thieno[3,2-d]pyrimidin-4-amine Mycobacterium tuberculosis bd oxidase inhibitors - RSC Medicinal Chemistry (RSC Publishing). (2021, January 12).
  • Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology - PubMed. (2021, August 26).
  • 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 - PMC.
  • Structural Modifications of a 3-methoxy-2-aminopyridine Compound to Reduce Potential for Mutagenicity and Time-Dependent Drug-Drug Interaction - PubMed. (2012, December 15).
  • Synthesis and Biological Evaluation of N-[2-(4-Hydroxyphenylamino)-pyridin-3-yl]-4-methoxy-benzenesulfonamide (ABT-751)
  • preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides - Organic Syntheses Procedure.
  • Inhibitors of De Novo Guanylate Biosynthesis Enhance the Potency of MAPK Cascade Inhibitors Against Colorectal Cancer - MDPI. (2025, December 11).
  • Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy - PubMed. (2024, February 15).
  • Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Deriv
  • 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models - MDPI. (2023, August 30).
  • Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [b] thiophen-2-yl)amino). (2022, February 4).
  • WO2021204896A1 - Macrocyclic diamine derivatives as ent inhibitors for the treatment of cancers, and combination thereof with adenosine receptor antagonists - Google P
  • Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - MDPI. (2023, March 20).
  • 1824296-22-1|2-Ethynyl-6-methoxypyridin-4-amine|BLD Pharm.
  • Addition of Amine-Substituted Heteroaromatic Rings to Alkynyl Bridging Ligands to Generate Phosphorescent Emitters Incorporating - Digital CSIC. (2025, December 24).
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Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Sonogashira Cross-Coupling Protocols for 2-Ethynyl-4-methoxypyridin-3-amine

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Experimental Protocols Executive Summary The functionalization of highly decorated hete...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Experimental Protocols

Executive Summary

The functionalization of highly decorated heteroaromatics is a cornerstone of modern drug discovery. 2-Ethynyl-4-methoxypyridin-3-amine is a highly valuable, yet synthetically challenging, building block frequently utilized in the development of novel kinase inhibitors (e.g., CLK1 inhibitors) 1 and small molecules designed to restore mutant p53 function 2.

While the terminal alkyne at the C2 position is primed for sp²-sp cross-coupling, the unique electronic and steric environment—specifically the adjacent primary amine (C3), the electron-donating methoxy group (C4), and the basic pyridine nitrogen—creates a "perfect storm" for transition metal chelation. This application note details the mechanistic causality behind standard protocol failures and provides a self-validating, copper-free methodology to achieve high-yielding cross-couplings with this specific substrate.

Mechanistic Rationale: The Chelation Trap & The Copper-Free Solution

Standard Sonogashira protocols rely on a dual catalytic system: a Palladium(0) cycle for the oxidative addition of the aryl halide, and a Copper(I) cycle to form a copper acetylide intermediate that undergoes transmetalation with the Pd(II) complex 3.

When applying standard conditions to 2-Ethynyl-4-methoxypyridin-3-amine, chemists typically observe stalled reactions, massive catalyst precipitation, and high levels of Glaser homocoupling. The causality behind this failure is twofold:

  • Catalyst Sequestration: The proximity of the basic pyridine nitrogen and the primary amine allows the substrate to act as a potent bidentate ligand. This sequesters the Cu(I) co-catalyst, forming a stable, unreactive chelate that halts the transmetalation step.

  • Premature Cyclization: The electron-rich nature of the alkyne, activated by the C4-methoxy group, makes it susceptible to 5-endo-dig cyclization (yielding azaindole derivatives) if the cross-coupling rate is too slow.

The Solution: Eliminating copper from the system bypasses the problematic copper acetylide intermediate. In a copper-free Heck-Cassar-Sonogashira pathway 4, the terminal alkyne coordinates directly to the Pd(II) center. By utilizing a highly active, bulky, electron-rich phosphine ligand (such as XPhos), the oxidative addition is accelerated, and the steric bulk prevents the formation of inactive Pd-amine chelates 5.

Mechanism Pd0 Pd(0)L_n Active Catalyst OxAdd Ar-Pd(II)(L_n)-X Oxidative Addition Pd0->OxAdd + Ar-X PiCoord Ar-Pd(II)(L_n)(π-alkyne)-X Direct Alkyne Coordination OxAdd->PiCoord + Alkyne (No Cu needed) Deprot Ar-Pd(II)(L_n)-C≡C-R Deprotonation PiCoord->Deprot + Base - Base·HX Deprot->Pd0 Reductive Elimination Product Ar-C≡C-R Coupled Product Deprot->Product Yields

Caption: Copper-Free Sonogashira Catalytic Cycle highlighting direct alkyne coordination.

Quantitative Data: Condition Optimization

To demonstrate the necessity of the copper-free approach, the following table summarizes the condition screening for the coupling of 2-Ethynyl-4-methoxypyridin-3-amine with a standard aryl iodide (e.g., 4-iodoanisole).

EntryCatalyst System (mol%)Co-CatalystBaseSolventTemp (°C)Yield (%)Key Observation
1Pd(PPh₃)₂Cl₂ (5%)CuI (10%)Et₃NDMF6018%Massive catalyst precipitation; high homocoupling.
2Pd(PPh₃)₄ (5%)CuI (5%)DiisopropylamineTHF6524%Incomplete conversion; azaindole side-product observed.
3Pd(OAc)₂ (5%) / PPh₃ (10%)NoneCs₂CO₃DMF8045%Slow reaction; partial dehalogenation of Ar-I.
4 Pd(OAc)₂ (2%) / XPhos (4%) None Cs₂CO₃ 1,4-Dioxane 80 89% Clean conversion; no homocoupling; self-validating color shift.
5SiliaCat DPP-Pd (5%)NoneK₂CO₃MeOH6076%Good yield, highly scalable flow-chemistry compatible.

Data Interpretation: Entry 4 provides the optimal balance of steric protection (XPhos prevents amine chelation) and electronic activation, driving the direct carbopalladation pathway without the need for copper.

Experimental Workflow & Validated Protocol

Workflow Step1 1. Reagent Prep Degas Solvents Step2 2. Catalyst Loading Pd(OAc)2 / XPhos Step1->Step2 Step3 3. Substrate Addition Alkyne + Ar-X Step2->Step3 Step4 4. Reaction 80°C, 4-12 h Step3->Step4 Step5 5. Purification Filtration & LC Step4->Step5

Caption: Optimized experimental workflow for copper-free Sonogashira cross-coupling.

Protocol: Copper-Free Cross-Coupling using XPhos

This protocol is designed as a self-validating system. Follow the observational metrics closely to ensure reaction integrity.

Reagents Required:

  • 2-Ethynyl-4-methoxypyridin-3-amine (1.0 equiv, limiting reagent)

  • Aryl Halide (Ar-I or Ar-Br) (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 equiv, 4 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.5 equiv)

  • Anhydrous 1,4-Dioxane (0.2 M relative to alkyne)

Step-by-Step Methodology:

  • Preparation & Degassing: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide and Cs₂CO₃. Evacuate and backfill the tube with Argon (3 cycles). Add anhydrous 1,4-dioxane. Sparge the solvent with Argon for 15 minutes.

    • Causality: Oxygen must be strictly excluded. Even in copper-free systems, O₂ can oxidize the electron-rich XPhos ligand, killing the active catalyst.

  • Catalyst Activation: Under a positive flow of Argon, add Pd(OAc)₂ and XPhos. Stir the mixture at room temperature for 10 minutes.

    • Self-Validating Metric: The solution should transition from a pale yellow suspension to a deep red/orange homogeneous solution (excluding the base). This color shift confirms the reduction of Pd(II) to the active Pd(0)-XPhos complex. If the solution turns black immediately, Pd black has precipitated, indicating poor degassing or wet solvent.

  • Substrate Addition: Dissolve 2-Ethynyl-4-methoxypyridin-3-amine in a minimal amount of degassed 1,4-dioxane and add it dropwise to the reaction mixture over 5 minutes.

  • Heating & Monitoring: Seal the tube and heat to 80 °C in a pre-heated oil bath. Monitor via UPLC-MS or TLC (EtOAc/Hexanes) every 2 hours.

    • Self-Validating Metric: The primary amine of the product will streak on silica TLC. Pre-treat the TLC plate with 1% Et₃N in hexanes to obtain tight, readable spots.

  • Workup: Upon complete consumption of the alkyne (typically 4–8 hours), cool the reaction to room temperature. Dilute with ethyl acetate and filter through a short pad of Celite to remove the inorganic base and precipitated palladium.

  • Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (DCM/MeOH gradient, 0-5% MeOH with 0.1% NH₄OH) to isolate the coupled product.

Troubleshooting & Alternative Strategies

  • Issue: Extensive Dehalogenation of Aryl Halide.

    • Cause: The rate of reductive elimination is too slow, allowing the Pd(II) intermediate to undergo β-hydride elimination (if aliphatic impurities are present) or protodepalladation.

    • Solution: Ensure the reaction is strictly anhydrous. If the issue persists, switch the solvent to anhydrous DMF or NMP to increase the polarity and stabilize the transition state.

  • Issue: No Conversion (Substrate Inhibition).

    • Cause: In cases where the aryl halide is highly electron-rich and deactivated, the oxidative addition is too slow, allowing the 3-amine of the alkyne to outcompete the ligand for the Pd(0) center.

    • Alternative Protocol: Transiently protect the 3-amine. Converting the primary amine to a di-Boc derivative or an N,N-dimethylformamidine drastically reduces its nucleophilicity and chelating ability, restoring normal catalytic turnover. The protecting groups can be cleaved post-coupling using TFA or hydrazine, respectively.

Sources

Application

Application Note: Advanced CuAAC Protocols for Highly Functionalized Chelating Alkynes

Target Substrate: 2-Ethynyl-4-methoxypyridin-3-amine (CAS: 1824204-86-5)[1] Application: Drug Discovery, Bioconjugation, and Coordination Chemistry Level: Advanced / Senior Scientist Introduction & Mechanistic Rationale...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Substrate: 2-Ethynyl-4-methoxypyridin-3-amine (CAS: 1824204-86-5)[1] Application: Drug Discovery, Bioconjugation, and Coordination Chemistry Level: Advanced / Senior Scientist

Introduction & Mechanistic Rationale

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the premier bioorthogonal "click" reaction. However, when the alkyne substrate contains proximal heteroatoms—such as the pyridine nitrogen and primary amine in 2-Ethynyl-4-methoxypyridin-3-amine —the reaction dynamics shift dramatically.

Standard aliphatic or simple aromatic alkynes rely entirely on external ligands to stabilize the active Cu(I) species. In contrast, 2-ethynylpyridine derivatives act as internal ligands. The proximity of the pyridine nitrogen to the terminal alkyne allows the substrate to pre-organize and auto-accelerate the formation of the critical Cu(I)-acetylide intermediate[2].

The Chelator's Double-Edged Sword: While this auto-acceleration can speed up the initial reaction, it introduces a severe downstream complication: product inhibition . The resulting 1,4-disubstituted 1,2,3-triazole product features a pyridine nitrogen, an amine group, and a triazole nitrogen in close spatial proximity. This creates a potent bidentate or tridentate chelating pocket that can sequester the copper catalyst, forming highly stable, unreactive multinuclear metal complexes[3]. To prevent the reaction from stalling, the experimental protocol must employ a highly soluble, competitive external ligand—such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine)—to maintain catalyst turnover and protect the active Cu(I) species[4].

Mechanism Cu_Source Cu(II) + Ascorbate (Pre-catalyst) Cu_I Cu(I)-THPTA Complex (Active Catalyst) Cu_Source->Cu_I Reduction Cu_Acetylide Internally Coordinated Cu(I)-Acetylide Cu_I->Cu_Acetylide + Alkyne (Auto-acceleration) Alkyne 2-Ethynyl-4-methoxypyridin- 3-amine (Substrate) Alkyne->Cu_Acetylide Metallacycle Cu-Metallacycle Intermediate Cu_Acetylide->Metallacycle + Azide Azide Organic Azide (R-N3) Azide->Metallacycle Metallacycle->Cu_I THPTA rescues Cu(I) from Product Product Pyridyl-Triazole Product (Strong Chelator) Metallacycle->Product Protonation

Figure 1: CuAAC mechanism highlighting auto-acceleration and THPTA-mediated catalyst rescue.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system . It includes a parallel control reaction to distinguish between general catalyst failure and substrate-specific product inhibition.

Materials & Reagents
  • Target Alkyne: 2-Ethynyl-4-methoxypyridin-3-amine (1.0 eq, 0.5 mmol)

  • Model Azide: Benzyl azide (1.1 eq, 0.55 mmol)

  • Control Alkyne: Phenylacetylene (1.0 eq, 0.5 mmol)

  • Catalyst: CuSO₄·5H₂O (0.05 eq, 5 mol%)

  • Ligand: THPTA (0.10 eq, 10 mol%) - Maintained at a 2:1 ratio to Cu to outcompete internal chelation[5].

  • Reductant: Sodium Ascorbate (0.25 eq, 25 mol%)

  • Solvent: tert-Butanol / Water (1:1 v/v, 5 mL)

  • Quench/Wash: 0.1 M EDTA (aq)

Step-by-Step Methodology
  • Ligand-Metal Pre-complexation (Critical Step): In a 20 mL scintillation vial, dissolve CuSO₄·5H₂O and THPTA in 2.5 mL of degassed H₂O. Stir for 10 minutes at room temperature. Causality: Pre-forming the Cu-THPTA complex is mandatory. If the copper is added directly to the highly functionalized 2-ethynyl-4-methoxypyridin-3-amine without THPTA, the alkyne will instantly precipitate the copper into an inactive polymeric network.

  • Substrate Addition: Dissolve 2-Ethynyl-4-methoxypyridin-3-amine and benzyl azide in 2.5 mL of tert-Butanol. Add this organic phase to the aqueous catalyst mixture.

  • Initiation via Reduction: Prepare a fresh stock of Sodium Ascorbate in H₂O. Add it dropwise to the reaction mixture. The solution will briefly shift in color (often turning slightly yellow/brown), indicating the generation of the active Cu(I) species.

  • Self-Validation (In-Process Control): Simultaneously, set up an identical reaction replacing the target alkyne with phenylacetylene. At the 1-hour mark, sample both reactions for LC-MS analysis. Logic: If the phenylacetylene control reaches >95% conversion but the target alkyne stalls at <50%, product-inhibition by the newly formed pyridyl-triazole is confirmed. If this occurs, spike the target reaction with an additional 5 mol% of the pre-mixed Cu/THPTA complex.

  • Quenching & Demetallation: Upon completion (typically 2-4 hours), add 5 mL of 0.1 M EDTA (aq) and stir vigorously for 30 minutes. Causality: The resulting product contains a pyridine ring, an amine, and a triazole ring—making it a formidable multidentate ligand. Standard aqueous workups will leave copper tightly bound to your product, ruining downstream NMR or biological assays. EDTA strips the metal, allowing the pure organic product to be extracted.

  • Extraction & Isolation: Extract the mixture with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Workflow Step1 1. Pre-mix Catalyst (CuSO4 + THPTA in H2O) Step2 2. Add Substrates (Alkyne + Azide in t-BuOH) Step1->Step2 Step3 3. Initiate Reduction (Add Sodium Ascorbate) Step2->Step3 Step4 4. In-Process Control (Parallel Phenylacetylene Rxn) Step3->Step4 Step5 5. Monitor via LC-MS (Check for Cu-sequestration) Step4->Step5 Step6 6. Demetallation Quench (Vigorous EDTA Wash) Step5->Step6

Figure 2: Step-by-step experimental workflow with integrated self-validation.

Quantitative Optimization Data

The following table summarizes the optimization landscape for coupling highly chelating alkynes like 2-ethynyl-4-methoxypyridin-3-amine. It demonstrates why standard ligand-free or TBTA-based protocols often fail for this specific class of molecules.

Table 1: CuAAC Optimization for Chelating Pyridyl-Alkynes

EntryCu Source (mol%)Ligand (mol%)Solvent SystemTimeYield (%)Mechanistic Observation / Causality
1CuSO₄ (5%)Nonet-BuOH / H₂O24h< 20%Reaction stalls early. Severe product inhibition by the multidentate pyridyl-triazole product[3].
2CuSO₄ (5%)TBTA (5%)t-BuOH / H₂O12h45%TBTA's poor aqueous solubility limits its ability to competitively rescue Cu(I) from the product.
3CuSO₄ (5%)THPTA (10%) t-BuOH / H₂O2h > 95% Optimal. High solubility of THPTA effectively stabilizes Cu(I) and outcompetes product chelation[4].
4CuCl (5%)NoneH₂O (Neat)4h75%Auto-acceleration by the 2-ethynylpyridine motif occurs[2], but product isolation is extremely difficult due to trapped copper.

Note: Yields are based on LC-MS conversion of the limiting reagent. Entry 3 represents the parameters utilized in the detailed protocol above.

References

  • ChemSrc Database. "2-Ethynyl-4-methoxypyridin-3-amine (CAS: 1824204-86-5) Properties and Structure." ChemSrc. Available at:[Link]

  • Hiroki, H., Ogata, K., & Fukuzawa, S. (2013). "2-Ethynylpyridine-Promoted Rapid Copper(I) Chloride Catalyzed Azide-Alkyne Cycloaddition Reaction in Water." Synlett, 24(07), 843-846. Available at:[Link]

  • Crowley, J. D. et al. (2017). "Functional metal complexes from CuAAC “click” bidentate and tridentate pyridyl-1,2,3-triazole ligands." Dalton Transactions, 47(4). Available at:[Link]

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). "Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation." Angewandte Chemie International Edition, 48(52), 9879–9883. Available at:[Link]

  • Wang, Q. et al. (2020). "Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation." Bioconjugate Chemistry. Available at:[Link]

Sources

Method

Application Note &amp; Protocols: Strategic Synthesis and Evaluation of Kinase Inhibitors Derived from the 2-Ethynyl-4-methoxypyridin-3-amine Scaffold

Audience: Researchers, scientists, and drug development professionals. Abstract Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] The development of small-molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery. The pyridine ring is a privileged scaffold in this field, largely due to the ability of its nitrogen atom and adjacent amine groups to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site. This document provides a detailed guide to the synthesis and evaluation of a promising class of kinase inhibitors built upon the 2-ethynyl-4-methoxypyridin-3-amine core. We will explore the strategic rationale behind the scaffold design, provide robust, step-by-step protocols for synthesis and biological testing, and offer insights into data interpretation for driving medicinal chemistry programs.

The Scientific Rationale: Deconstructing the Scaffold

The design of the 2-ethynyl-4-methoxypyridin-3-amine scaffold is a deliberate exercise in medicinal chemistry, where each functional group serves a distinct purpose in achieving high-potency and selective kinase inhibition.

  • Pyridin-3-amine Core: This moiety acts as the primary "anchor" or "hinge-binding" element. The amino group at the 3-position and the pyridine nitrogen are strategically positioned to form one or more hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region, a conserved structural motif that is essential for inhibitor binding.

  • 2-Ethynyl Group: This functional group is not merely a spacer; it is a versatile chemical handle for diversification. The terminal alkyne is ideal for participating in highly efficient and robust palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling.[2] This allows for the rapid introduction of a wide array of aryl and heteroaryl substituents, enabling a thorough exploration of the structure-activity relationship (SAR) in the solvent-exposed region of the ATP pocket.

  • 4-Methoxy Group: The methoxy substituent serves to modulate the electronic properties and metabolic stability of the pyridine core. It can influence the pKa of the pyridine nitrogen and the overall lipophilicity of the molecule, which are critical parameters for optimizing both potency and pharmacokinetic properties.

The overall strategy is to use this scaffold to create a library of compounds where the core provides the necessary kinase hinge interaction, and the Sonogashira-coupled substituents are systematically varied to achieve potent and selective inhibition against a specific kinase target.

Synthesis of Kinase Inhibitors: A Modular Approach

Our synthetic strategy is centered around a key Sonogashira cross-coupling reaction to build a diverse library of inhibitors from the core scaffold.

G A Starting Material (e.g., 5-Bromo-2-methoxypyridin-3-amine) B Sonogashira Coupling (Step 1: TMS-Acetylene) A->B Pd/Cu catalyst, TMS-Acetylene C Deprotection (Step 2: TBAF or K2CO3) B->C Base D Core Scaffold (2-Ethynyl-4-methoxypyridin-3-amine) C->D E Sonogashira Coupling (Step 3: Aryl/Heteroaryl Halide) D->E Pd/Cu catalyst, R-X F Diverse Library of Kinase Inhibitors E->F G Purification (Column Chromatography) F->G H Characterization (LC-MS, NMR, HRMS) G->H

Caption: General workflow for the synthesis of kinase inhibitors.

Protocol 2.1: Synthesis of the Core Scaffold (2-Ethynyl-4-methoxypyridin-3-amine)

This protocol outlines the synthesis of the core building block from a commercially available starting material.

Materials:

  • 5-Bromo-2-methoxypyridin-3-amine

  • Ethynyltrimethylsilane (TMS-acetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF), anhydrous

  • Tetrabutylammonium fluoride (TBAF), 1M solution in THF

  • Standard laboratory glassware, inert gas (Nitrogen or Argon)

Procedure:

  • Sonogashira Coupling (Part 1):

    • To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add 5-bromo-2-methoxypyridin-3-amine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).

    • Add anhydrous THF and anhydrous TEA (3.0 eq). Stir the mixture to achieve a suspension.

    • Add TMS-acetylene (1.5 eq) dropwise via syringe.

    • Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove the catalyst, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography or used directly in the next step.

  • TMS Deprotection:

    • Dissolve the crude TMS-protected intermediate in THF.

    • Cool the solution to 0 °C in an ice bath.

    • Add TBAF solution (1.1 eq) dropwise.

    • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor by TLC until the starting material is consumed.

    • Quench the reaction by adding saturated aqueous ammonium chloride solution.

    • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the pure 2-ethynyl-4-methoxypyridin-3-amine.

Protocol 2.2: Library Synthesis via Sonogashira Coupling

This protocol uses the core scaffold to generate a library of final compounds.

Materials:

  • 2-Ethynyl-4-methoxypyridin-3-amine (from Protocol 2.1)

  • A diverse set of aryl or heteroaryl halides (e.g., bromides or iodides)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl)

  • Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane, anhydrous

Procedure:

  • To an oven-dried Schlenk tube, add 2-ethynyl-4-methoxypyridin-3-amine (1.0 eq), the aryl/heteroaryl halide (1.1 eq), Pd₂(dba)₃ (0.05 eq), XPhos (0.1 eq), and Cs₂CO₃ (2.5 eq).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor progress by LC-MS.[3]

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired final compound.[4]

  • Characterize the final product by NMR and HRMS to confirm its identity and purity.[5][6]

Biological Evaluation: From Enzyme to Cell

A tiered screening approach is essential to efficiently identify promising inhibitors. The process begins with a biochemical assay to determine direct enzyme inhibition, followed by cell-based assays to confirm activity in a more complex biological context.

G A Synthesized Compound Library B Primary Screen: Biochemical Kinase Assay A->B Single concentration C Determine IC50 Values B->C Dose-response curve D Potent Hits (Low IC50) C->D E Secondary Screen: Cell-Based Proliferation Assay D->E F Confirm Cellular Activity (GI50/EC50) E->F G Lead Candidates for Further Optimization F->G

Caption: Tiered screening cascade for inhibitor evaluation.

Protocol 3.1: Biochemical Kinase Assay (IC50 Determination)

This protocol describes a general, non-radioactive, fluorescence-based assay to measure the half-maximal inhibitory concentration (IC50) of the synthesized compounds against a target kinase. Many commercial kits are available for this purpose.[7][8][9]

Materials:

  • Recombinant purified target kinase

  • Specific peptide substrate for the kinase

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer (typically includes MgCl₂, DTT, and a buffering agent like HEPES)

  • ADP-Glo™, HTRF®, or similar ADP-quantifying detection reagent

  • Synthesized inhibitor compounds dissolved in DMSO

  • Microplate reader capable of luminescence or fluorescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the inhibitor compounds in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point, 3-fold dilution series.

  • Kinase Reaction:

    • In a 384-well microplate, add the kinase assay buffer.

    • Add a small volume of the diluted inhibitor compound (or DMSO for control wells).

    • Add the kinase and peptide substrate solution and incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km value for the specific kinase to ensure competitive inhibitors can be accurately measured.

    • Incubate the reaction at 30 °C for 60 minutes.

  • Signal Detection:

    • Stop the kinase reaction and measure the amount of ADP produced by adding the detection reagent according to the manufacturer's protocol. This typically involves a 30-60 minute incubation.

    • Read the plate on a microplate reader. The signal (e.g., luminescence) is proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 3.2: Cell-Based Anti-Proliferation Assay

This assay determines the ability of a compound to inhibit the proliferation of a cancer cell line that is dependent on the target kinase.

Materials:

  • Relevant cancer cell line (e.g., NCI-H1581 for a multi-targeted NSCLC inhibitor).[10]

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).

  • CellTiter-Glo® Luminescent Cell Viability Assay or similar reagent.

  • Synthesized inhibitors dissolved in DMSO.

Procedure:

  • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the inhibitor compounds (or DMSO for control) and incubate for 72 hours.

  • Equilibrate the plate to room temperature.

  • Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

  • Measure the luminescence on a plate reader. The signal is proportional to the amount of ATP present, which is an indicator of the number of metabolically active cells.

  • Calculate the percent growth inhibition and determine the GI50 (concentration for 50% growth inhibition) by plotting the data as described for the biochemical assay.

Data Interpretation & SAR

The data gathered from synthesis and testing is used to build a Structure-Activity Relationship (SAR) model. This model guides the design of the next generation of compounds with improved potency and selectivity.

Table 1: Representative SAR Data for a Hypothetical Inhibitor Series
Compound IDR-Group (from Sonogashira Coupling)Target Kinase IC50 (nM)Cell Proliferation GI50 (nM)
HY-1 Phenyl520>10,000
HY-2 4-Fluorophenyl2508,500
HY-3 3-Pyridyl851,200
HY-4 5-Methoxy-3-pyridyl15250
HY-5 5-(Morpholinomethyl)-3-pyridyl895

This hypothetical data suggests that:

  • Introducing a nitrogen atom into the aryl ring (HY-3 vs. HY-1) is beneficial for activity, likely due to an additional hydrogen bond or favorable polar interaction.

  • An electron-donating group on the pyridyl ring (HY-4) further enhances potency.[11]

  • Adding a water-solubilizing group like morpholine (HY-5) can significantly improve both enzymatic and cellular potency, possibly by improving compound properties and making additional interactions in the solvent-exposed region.[12]

Targeting a Cellular Signaling Pathway

Kinase inhibitors exert their effects by blocking signaling cascades within the cell. For example, an inhibitor of a kinase in the PI3K/Akt pathway would block downstream signals related to cell growth, proliferation, and survival.

G cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (e.g., FGFR, EGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Our Inhibitor Inhibitor->PI3K

Caption: Simplified PI3K/Akt signaling pathway.[5][13]

Conclusion

The 2-ethynyl-4-methoxypyridin-3-amine scaffold represents a versatile and highly tractable starting point for the development of novel kinase inhibitors. The synthetic protocols provided herein are robust and amenable to the generation of large libraries for SAR exploration. By combining this modular synthetic approach with a tiered biological evaluation strategy, researchers can efficiently identify and optimize potent and selective kinase inhibitors for further preclinical and clinical development.

References

  • BenchChem. Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 6-Amino-3-chloropyridazine. BenchChem.
  • ACS Publications. Design, Synthesis, and Pharmacological Evaluation of Novel Multisubstituted Pyridin-3-amine Derivatives as Multitargeted Protein Kinase Inhibitors for the Treatment of Non-Small Cell Lung Cancer. Journal of Medicinal Chemistry.
  • PubMed. Design, Synthesis, and Pharmacological Evaluation of Novel Multisubstituted Pyridin-3-amine Derivatives as Multitargeted Protein Kinase Inhibitors for the Treatment of Non-Small Cell Lung Cancer. PubMed.
  • BioAssay Systems. EnzyChrom™ Kinase Assay Kit. BioAssay Systems.
  • PMC. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. PMC.
  • RSC Publishing. Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds: synthesis and modification of pyrido. RSC Publishing.
  • Google Patents. US8217035B2 - Pyrimidine derivatives used as PI-3-kinase inhibitors. Google Patents.
  • PMC. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. PMC.
  • MDPI. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. MDPI.
  • ACS Publications. Synthesis and Structure−Activity Relationships of 3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]pyridine Analogues as Potent, Noncompetitive Metabotropic Glutamate Receptor Subtype 5 Antagonists; Search for Cocaine Medications. Journal of Medicinal Chemistry.
  • Bentham Science. Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies. Bentham Science.
  • MDPI. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. MDPI.
  • ScienceDirect. Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Future Journal of Pharmaceutical Sciences.
  • PubMed. Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796). PubMed.
  • MDPI. Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. MDPI.
  • Eurofins Discovery. In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery.
  • MDPI. Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. MDPI.
  • Revvity. Protein kinase research reagents. Revvity.
  • Cayman Chemical. Kinase Research Tools. Cayman Chemical.
  • PMC. Structure–activity relationship (SAR) studies of 3-(2-amino-ethyl)-5-(4-ethoxy-benzylidene)-thiazolidine-2,4-dione: Development of potential substrate-specific ERK1/2 inhibitors. PMC.

Sources

Application

Application Note: Chemoselective Reductive Amination of 2-Ethynyl-4-methoxypyridin-3-amine

Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Scientists Focus: Alkylation of sterically hindered, functionalized aminopyridines with strict preservation of terminal alkynes. Overview & Str...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Scientists Focus: Alkylation of sterically hindered, functionalized aminopyridines with strict preservation of terminal alkynes.

Overview & Strategic Rationale

The reductive amination of 2-Ethynyl-4-methoxypyridin-3-amine presents a unique chemoselective challenge in organic synthesis and medicinal chemistry. The molecule possesses three distinct reactive domains that dictate the synthetic strategy:

  • The 3-Amino Group (Nucleophile): As an aminopyridine, the primary amine is significantly less nucleophilic than aliphatic amines due to the electron-withdrawing nature of the pyridine ring.

  • The 4-Methoxy Group (Steric/Electronic Modulator): While its +M (mesomeric) effect donates electron density back into the ring (slightly enhancing amine nucleophilicity), its ortho-positioning creates significant steric hindrance, complicating the initial imine/hemiaminal formation.

  • The 2-Ethynyl Group (Sensitive Motif): The terminal alkyne is highly susceptible to over-reduction. Transition metal-catalyzed hydrogenation (e.g., Pd/C with H₂) will rapidly reduce the alkyne to an alkene or alkane [4], rendering such methods obsolete for this transformation.

To successfully alkylate this amine, the protocol must utilize a mild, chemoselective hydride donor that exclusively targets the transient iminium intermediate without perturbing the alkyne.

Mechanistic Insights & Reagent Selection

Direct reductive amination requires the in situ formation of an imine, followed by its immediate reduction. For 2-Ethynyl-4-methoxypyridin-3-amine, Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) is the optimal reagent [1].

Causality behind reagent selection:

  • Chemoselectivity: The three electron-withdrawing acetate groups on STAB reduce the nucleophilicity of the borohydride core. This prevents the reduction of unactivated aldehydes, ketones, and crucially, the 2-ethynyl group. It selectively reduces the highly electrophilic protonated imine (iminium ion) [2].

  • Solvent Compatibility: STAB is water-sensitive and reacts with methanol. Therefore, aprotic solvents such as 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) are required [3]. DCE is preferred over Dichloromethane (DCM) because its higher boiling point (83 °C) allows for gentle heating to overcome the steric hindrance of the 4-methoxy group during imine formation.

  • Toxicity Profile: STAB is heavily favored over Sodium Cyanoborohydride (NaBH₃CN) as it avoids the generation of highly toxic hydrogen cyanide (HCN) gas and residual cyanide waste streams [1][2].

Quantitative Reagent Comparison

The following table summarizes the performance of various reducing agents specifically for the reductive amination of alkyne-bearing aminopyridines.

Reducing AgentImine Reduction RateAlkyne ToleranceCarbonyl ToleranceToxicity / Safety ProfileRecommendation
NaBH(OAc)₃ (STAB) Fast (in DCE/THF)Excellent ExcellentLow (Acetic acid byproduct)Optimal
NaBH₃CN Moderate (pH 4-5)Excellent GoodHigh (Cyanide generation)Alternative (if pH < 5 req.)
NaBH₄ Poor (Reduces Carbonyl)GoodPoorModerateNot Recommended
Pd/C + H₂ ExcellentPoor (Reduces Alkyne) ModerateLowStrictly Avoid

Reaction Pathway Visualization

The diagram below illustrates the chemoselective logic and the critical failure pathways to avoid during the synthesis.

G Start 2-Ethynyl-4-methoxypyridin-3-amine + Carbonyl Compound Acid Acid Catalysis (AcOH or Ti(O-i-Pr)4) Solvent: DCE or THF Start->Acid Imine Imine / Iminium Intermediate (Sterically hindered by 4-OMe) Acid->Imine -H2O STAB NaBH(OAc)3 (STAB) Chemoselective Hydride Transfer Imine->STAB Preferred Route H2 Catalytic H2 / Pd/C or Excess NaBH4 Imine->H2 Avoid Product Alkylated Amine (2-Ethynyl Group Intact) STAB->Product SideProduct Over-reduced Product (Alkyne converted to Alkane) H2->SideProduct

Fig 1: Chemoselective reductive amination pathway preserving the 2-ethynyl group.

Validated Experimental Protocols

Depending on the steric bulk of the carbonyl partner, one of two self-validating protocols should be employed.

Protocol A: Mild Direct Reductive Amination (For Aldehydes & Unhindered Ketones)

This protocol utilizes Brønsted acid catalysis to drive imine formation.

Reagents:

  • 2-Ethynyl-4-methoxypyridin-3-amine (1.0 equiv, e.g., 1.0 mmol)

  • Aldehyde (1.1 - 1.2 equiv)

  • NaBH(OAc)₃ (1.5 - 2.0 equiv)

  • Glacial Acetic Acid (1.5 equiv)

  • Anhydrous 1,2-Dichloroethane (DCE) (0.2 M)

Step-by-Step Methodology:

  • Imine Pre-formation: In an oven-dried flask under N₂, dissolve 2-Ethynyl-4-methoxypyridin-3-amine and the aldehyde in anhydrous DCE.

  • Acidification: Add glacial acetic acid dropwise. Causality: The acid protonates the carbonyl oxygen, increasing its electrophilicity to overcome the weak nucleophilicity of the aminopyridine. Stir at room temperature for 30–60 minutes.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add NaBH(OAc)₃ portion-wise over 5 minutes. Causality: Portion-wise addition prevents thermal spikes that could lead to non-specific reduction or degradation of the STAB reagent.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–12 hours. Monitor via TLC (Hexanes/EtOAc 1:1, UV 254 nm).

  • Quench & Workup: Quench the reaction carefully with saturated aqueous NaHCO₃ (gas evolution will occur). Extract the aqueous layer with DCM (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Lewis Acid-Mediated Amination (For Sterically Hindered Ketones)

Because the 4-methoxy group blocks the approach of bulky ketones, Titanium(IV) isopropoxide is used as a potent Lewis acid and water scavenger.

Reagents:

  • 2-Ethynyl-4-methoxypyridin-3-amine (1.0 equiv)

  • Ketone (1.5 equiv)

  • Ti(O-i-Pr)₄ (1.5 - 2.0 equiv)

  • NaBH(OAc)₃ or NaBH₃CN (2.0 equiv)

  • Anhydrous THF (0.2 M)

Step-by-Step Methodology:

  • Condensation: Mix the aminopyridine, ketone, and Ti(O-i-Pr)₄ in anhydrous THF under N₂. Stir at room temperature (or reflux at 65 °C if highly hindered) for 12–18 hours. Causality: Ti(O-i-Pr)₄ coordinates to the carbonyl, drastically increasing electrophilicity, and acts as a dehydrating agent by forming TiO₂ species, pushing the equilibrium toward the imine [2].

  • Reduction: Cool to 0 °C. Add the hydride donor (STAB) dissolved in a minimal amount of THF. Stir for an additional 4–6 hours at room temperature.

  • Workup (Crucial Step): Quench by adding 1M aqueous NaOH or water. A heavy white precipitate of TiO₂ will form. Causality: Failure to precipitate the titanium salts will result in emulsions during extraction.

  • Filter the suspension through a pad of Celite, washing the cake thoroughly with EtOAc. Separate the filtrate layers, dry the organic phase over Na₂SO₄, and concentrate.

Analytical Validation (Self-Validating System)

To verify that the protocol successfully alkylated the amine without destroying the sensitive alkyne, utilize the following orthogonal analytical checks:

  • Infrared (IR) Spectroscopy:

    • Validation: Look for a sharp, distinct peak at ~3250–3300 cm⁻¹ (terminal C-H stretch of the alkyne) and a weaker peak at ~2100 cm⁻¹ (C≡C stretch). If these peaks vanish, over-reduction has occurred.

  • ¹H Nuclear Magnetic Resonance (NMR):

    • Validation: The terminal alkyne proton (-C≡CH ) of the 2-ethynyl group will appear as a sharp singlet in the 3.0–3.5 ppm region. The preservation of this peak, integrating to 1H relative to the pyridine aromatic protons, is definitive proof of chemoselectivity.

References

  • Reductive Amination, and How It Works Source: Master Organic Chemistry URL:[Link]

  • On-DNA Palladium-Catalyzed Hydrogenation-like Reaction Suitable for DNA-Encoded Library Synthesis Source: Bioconjugate Chemistry (ACS Publications) URL:[Link]

Method

Application Note: Design and Synthesis of Bioorthogonal Fluorescent Probes using 2-Ethynyl-4-methoxypyridin-3-amine

Target Audience: Researchers, chemical biologists, and drug development professionals. Introduction & Scientific Rationale The development of targeted fluorescent probes is a cornerstone of modern chemical biology, enabl...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, chemical biologists, and drug development professionals.

Introduction & Scientific Rationale

The development of targeted fluorescent probes is a cornerstone of modern chemical biology, enabling the visualization of receptor localization, enzyme activity, and drug-target engagement in living systems[1]. However, directly conjugating a bulky fluorophore to a small-molecule pharmacophore often abolishes its target binding affinity. To circumvent this, two-step bioorthogonal labeling—specifically Activity-Based Protein Profiling (ABPP)—is employed[2].

2-Ethynyl-4-methoxypyridin-3-amine serves as an exceptionally versatile, bifunctional scaffold for this methodology. Its structural features provide distinct, orthogonal reactivities that are highly advantageous for probe design:

  • The 3-Amino Group: Acts as a nucleophilic handle for conjugation to carboxylic acid-bearing pharmacophores (via amide coupling) or electrophilic scaffolds (via SNAr).

  • The 4-Methoxy Group: An electron-donating group that modulates the electron density of the pyridine ring, enhancing the stability of the scaffold while tuning the pKa of the adjacent amine.

  • The 2-Ethynyl Group: A terminal alkyne that serves as a sterically unobtrusive bioorthogonal tag. Once the probe binds its target in vitro or in vivo, this alkyne is reacted with an azide-functionalized fluorophore (e.g., Cy5-Azide) via Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)[3].

Mechanistic Causality & Experimental Design

Why use this specific scaffold? The proximity of the 2-ethynyl and 4-methoxy groups creates steric hindrance around the 3-amine. While this requires robust coupling reagents (e.g., HATU) during the initial probe synthesis, it provides immense stability to the resulting amide bond against non-specific enzymatic cleavage in vivo.

Furthermore, the terminal alkyne is biologically inert. It does not cross-react with endogenous thiols (like cysteine) or amines (like lysine), ensuring absolute bioorthogonality[4]. The subsequent CuAAC reaction is highly regioselective, yielding a stable 1,4-disubstituted 1,2,3-triazole linkage that resists hydrolysis and enzymatic degradation[5].

To prevent copper-induced protein degradation and fluorophore quenching during the click reaction, the Cu(I) catalyst must be stabilized. This is achieved by using a water-soluble ligand, THPTA, which complexes Cu(I) and prevents the generation of reactive oxygen species (ROS)[6].

Workflow Visualization

G A 2-Ethynyl-4-methoxypyridin-3-amine + Pharmacophore B Alkyne-Tagged Activity-Based Probe A->B Amide Coupling (HATU/DIPEA) C Live Cell Incubation (Target Binding) B->C In vivo/In vitro Application D Cell Lysis & CuAAC Click Reaction (+ Azide-Fluorophore) C->D Bioorthogonal Tagging E Fluorescence Detection (Imaging / SDS-PAGE) D->E Signal Readout

Workflow for bioorthogonal fluorescent probe generation and CuAAC labeling.

Experimental Protocols

Self-Validating Systems: These protocols include built-in biochemical controls to ensure the observed fluorescence is target-specific and not an artifact of background click-labeling.

Protocol A: Synthesis of the Alkyne-Tagged Pharmacophore

Objective: Conjugate a target-specific ligand to the 3-amine of 2-Ethynyl-4-methoxypyridin-3-amine. Causality: HATU is selected over EDC/NHS due to the steric hindrance at the 3-position of the pyridine ring. DIPEA acts as a non-nucleophilic base to maintain the basicity required for efficient coupling without participating in side reactions.

Step-by-Step Methodology:

  • Activation: Dissolve 1.0 eq of the carboxylic acid-bearing pharmacophore in anhydrous DMF. Add 1.2 eq of HATU and 3.0 eq of DIPEA. Stir at room temperature for 15 minutes to form the active ester.

  • Coupling: Add 1.1 eq of 2-Ethynyl-4-methoxypyridin-3-amine to the activated mixture.

  • Incubation: Stir the reaction mixture at 40°C for 12 hours under an inert argon atmosphere to drive the reaction to completion despite steric crowding.

  • Purification: Quench with saturated NaHCO₃, extract with EtOAc, dry the organic layer over Na₂SO₄, and purify the target compound via flash chromatography.

Protocol B: In Situ Bioorthogonal Labeling (CuAAC) and Detection

Objective: Click an Azide-Fluorophore onto the target-bound alkyne probe in cell lysates. Causality: Pre-complexing CuSO₄ with THPTA before adding sodium ascorbate is mandatory. If ascorbate reduces Cu(II) to Cu(I) without the ligand present, Cu(I) will rapidly disproportionate or precipitate, halting the reaction and degrading the sample via ROS generation[6].

Step-by-Step Methodology:

  • Incubation: Incubate live cells or lysate with the synthesized alkyne-probe (1–10 µM) for 1 hour at 37°C.

    • Self-Validation Control: Pre-incubate a separate biological sample with a known competitive inhibitor (100x excess) for 30 minutes prior to adding the probe to validate target specificity.

  • Lysis: If using live cells, wash thoroughly with PBS and lyse using a non-denaturing buffer (e.g., 1% NP-40 in PBS) to preserve protein-ligand interactions.

  • Click Master Mix Preparation: In a separate tube, sequentially mix:

    • 100 µM Azide-Fluorophore (e.g., Cy5-Azide)

    • 1 mM CuSO₄

    • 5 mM THPTA ligand

    • Vortex and incubate for 5 minutes to form the stable Cu-THPTA complex.

  • Reaction Initiation: Add the Click Master Mix to the lysate. Immediately add 5 mM Sodium Ascorbate (freshly prepared in water) to initiate the reduction of Cu(II) to Cu(I).

  • Labeling: React for 1 hour at room temperature in the dark.

  • Quenching & Readout: Quench the reaction by adding EDTA (10 mM) to chelate the copper. Resolve the labeled proteins via SDS-PAGE and visualize using a fluorescence scanner (e.g., Typhoon FLA 9500).

Data Presentation: Optimization of CuAAC Conditions

The following table summarizes the optimization of the CuAAC reaction parameters to maximize the signal-to-noise ratio (SNR) while preserving protein integrity, validating the necessity of the THPTA ligand[6].

ConditionCuSO₄ (mM)THPTA (mM)Na-Ascorbate (mM)Cy5-Azide (µM)Signal-to-Noise RatioExperimental Outcome & Causality
1 (Suboptimal) 1.00.05.0101.8High background; Cu(I) precipitation; protein aggregation due to ROS.
2 (Standard) 1.05.05.0108.5Good specific signal; moderate background fluorescence.
3 (Optimized) 0.10.55.0515.2 Optimal specific labeling; THPTA fully stabilizes Cu(I), preventing degradation.
4 (Negative Control) 0.10.50.051.0No reaction; confirms Cu(I) generation via ascorbate is strictly required.

References

  • BenchChem Chemical Database. 2-Ethynyl-4-methoxypyridin-3-amine. ChemBuyersGuide. URL: [Link]

  • [3] Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal chemistry: strategies and recent development. National Institutes of Health (PMC). URL:[Link]

  • [6] Zangheri, M., et al. (2020). Peptide-Based Fluorescent Biosensing System for the Detection of the Melanoma Biomarker S100B. National Institutes of Health (PMC). URL: [Link]

  • [2] Speers, A. E., & Cravatt, B. F. (2014). Applications of Copper-Catalyzed Click Chemistry in Activity-Based Protein Profiling. Molecules (MDPI). URL:[Link]

  • [1] Willems, L. I., et al. (2014). Current Developments in Activity-Based Protein Profiling. Bioconjugate Chemistry (ACS). URL:[Link]

  • [5] Buccella, D., et al. (2015). Visualizing changes in mitochondrial Mg2+ during apoptosis with organelle-targeted triazole-based ratiometric fluorescent sensors. RSC Publishing. URL: [Link]

  • [4] Prescher, J. A., & Bertozzi, C. R. (2021). Bioorthogonal chemistry. Springer Nature. URL:[Link]

Sources

Application

Application Note: In Vitro Assay Development for 2-Ethynyl-4-methoxypyridin-3-amine Derivatives

Introduction & Scientific Rationale The 2-ethynyl-4-methoxypyridin-3-amine scaffold is a highly privileged pharmacophore in modern targeted drug discovery. The 4-methoxypyridin-3-amine core functions as a potent hinge-bi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The 2-ethynyl-4-methoxypyridin-3-amine scaffold is a highly privileged pharmacophore in modern targeted drug discovery. The 4-methoxypyridin-3-amine core functions as a potent hinge-binding motif, frequently utilized in the development of kinase inhibitors (e.g., targeting FGFR, RET, and ALK). Concurrently, the 2-ethynyl substitution serves a dual, highly strategic purpose:

  • Structural: It occupies hydrophobic specificity pockets within the ATP-binding site.

  • Bioorthogonal: It acts as a terminal alkyne handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), enabling seamless transition into Activity-Based Protein Profiling (ABPP) .

This technical guide outlines a self-validating, two-pronged in vitro assay workflow. By coupling high-throughput Time-Resolved Förster Resonance Energy Transfer (TR-FRET) biochemical assays with Click Chemistry-ABPP (CC-ABPP), researchers can bridge the gap between biochemical potency and intracellular target engagement without requiring structural modifications to the lead compound.

Workflow A 2-Ethynyl-4-methoxypyridin-3-amine Derivatives B TR-FRET Kinase Assay (Biochemical IC50) A->B Potency Eval C CC-ABPP (Target Engagement) A->C Selectivity Eval D Structure-Activity Relationship (SAR) B->D E Proteome Selectivity Profiling C->E

Figure 1: Dual-pathway assay workflow for evaluating ethynyl-aminopyridine derivatives.

Protocol 1: High-Throughput Biochemical Profiling via TR-FRET

Causality & Design Rationale

Evaluating highly conjugated heterocyclic compounds often introduces autofluorescence artifacts in standard biochemical assays, leading to false positives. TR-FRET circumvents this by utilizing long-lived lanthanide chelates (e.g., Terbium or Europium). The time-gated emission measurement (typically 100–900 µs post-excitation) allows transient compound autofluorescence to decay, ensuring high signal-to-background ratios .

Self-Validating System

To ensure trustworthiness, every assay plate must include a Z'-factor calculation. A Z'-factor > 0.5 confirms that the separation between the positive control (100% inhibition via reference compound) and the negative control (0% inhibition via DMSO) is statistically robust for high-throughput screening.

Step-by-Step Methodology
  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Reconstitute the specific recombinant kinase, ATP, and fluorescein-labeled peptide substrate.

  • Compound Dispensing: Serially dilute the 2-ethynyl-4-methoxypyridin-3-amine derivatives in anhydrous DMSO. Transfer 100 nL of compound to a 384-well low-volume proxiplate using an acoustic liquid handler to achieve a final DMSO concentration of 1%.

  • Kinase Incubation: Add 5 µL of the Kinase/Peptide mixture to the assay plate. Incubate for 15 minutes at room temperature to allow pre-binding of the aminopyridine core to the kinase hinge region.

  • Reaction Initiation: Add 5 µL of ATP solution (calibrated to the apparent Km​ for the specific kinase) to initiate the reaction. Incubate for 60 minutes at 25°C.

  • Detection: Terminate the reaction by adding 10 µL of TR-FRET Development Solution containing EDTA (to chelate Mg²⁺ and halt catalysis) and a Terbium-labeled anti-phosphopeptide antibody .

  • Readout: Incubate for 30 minutes. Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 495 nm for Terbium, 520 nm for Fluorescein). Calculate the emission ratio (520/495) to determine the IC₅₀.

Protocol 2: In Vitro Target Engagement via CC-ABPP

Causality & Design Rationale

While TR-FRET establishes intrinsic potency, it does not confirm target engagement in a complex cellular environment. Synthesizing a bulky fluorophore-conjugated analog often destroys cell permeability and alters binding thermodynamics. Instead, the unmodified 2-ethynyl derivative is incubated with live cells. Following cell lysis, CuAAC is used to "click" an azide-fluorophore onto the target-bound inhibitor, enabling highly specific visualization of target engagement and off-target liabilities .

Self-Validating System

This protocol relies on a competition control . Pre-dosing the proteome with a 10-fold excess of an alkyne-free parent compound should outcompete the ethynyl-probe, resulting in a loss of fluorescent signal. This proves the binding is active-site specific and not an artifact of non-specific hydrophobic aggregation.

CC_ABPP N1 Live Cell Incubation (Ethynyl-Probe) N2 Cell Lysis & Protein Extraction N1->N2 Covalent Binding N3 CuAAC Click Reaction (Azide-Fluor 545) N2->N3 Proteome Prep N4 SDS-PAGE & In-Gel Fluorescence N3->N4 Bioorthogonal Tagging

Figure 2: CC-ABPP workflow utilizing the ethynyl handle for bioorthogonal target tagging.

Step-by-Step Methodology
  • Proteome Labeling: Culture target cells to 80% confluency. Treat live cells with the 2-ethynyl-4-methoxypyridin-3-amine derivative (100 nM - 1 µM) for 2 hours at 37°C. Control: Pre-treat a separate well with a 10-fold excess of alkyne-free analog 30 minutes prior.

  • Cell Lysis: Wash cells with cold PBS. Lyse in native buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, protease inhibitors). Centrifuge at 14,000 x g for 15 min at 4°C. Adjust soluble protein concentration to 2 mg/mL.

  • CuAAC Click Reaction: To 50 µL of the proteome lysate, sequentially add the click reagents (order is critical to avoid copper precipitation):

    • 1 µL of Azide-Fluor 545 (100 µM final)

    • 1 µL of TCEP (1 mM final, freshly prepared to reduce Cu²⁺ to Cu⁺)

    • 1 µL of TBTA ligand (100 µM final, to stabilize Cu⁺)

    • 1 µL of CuSO₄ (1 mM final)

  • Incubation: Vortex gently and incubate the reaction in the dark for 1 hour at room temperature.

  • Protein Precipitation: Add 4 volumes of cold methanol, 1.5 volumes of chloroform, and 3 volumes of water. Vortex and centrifuge at 10,000 x g for 5 minutes. Discard the supernatant and wash the protein pellet twice with cold methanol to remove unreacted fluorophore.

  • Visualization: Resuspend the pellet in 1X SDS loading buffer. Boil for 5 minutes and resolve via SDS-PAGE. Image the gel using a fluorescence scanner (Excitation: 532 nm) before Coomassie staining to normalize for protein loading.

Data Presentation

Table 1: Representative TR-FRET Assay Quality Metrics
Compound IDTarget KinaseIC₅₀ (nM) ± SDAssay Z'-FactorSignal-to-Background (S/B)
Derivative A FGFR112.4 ± 1.20.7814.2
Derivative B RET8.1 ± 0.90.8115.5
Positive Control Pan-Kinase2.3 ± 0.40.8516.0
DMSO Vehicle N/AN/A0.821.0
Table 2: CC-ABPP Target Engagement & Competition Readouts
Experimental ConditionFluorescent Band Intensity (A.U.)Coomassie Loading ControlTarget Engagement Status
Vehicle (DMSO) + Click Reagents 150 (Background)UniformNegative
Derivative A (500 nM) + Click Reagents 24,500UniformPositive (Specific Binding)
Derivative A + Competition Pre-dose 1,200UniformValidated (On-Target)
Derivative A (No CuSO₄ Control) 180UniformValidated (Click-Dependent)

References

  • Advanced Activity-Based Protein Profiling Application Strategies for Drug Development Frontiers in Pharmacology URL:[Link]

  • Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lysates Molecules (MDPI) URL:[Link]

  • Assay Development for Protein Kinase Enzymes NCBI Bookshelf (NIH) URL:[Link]

Method

Application Note: Strategic Functionalization of the Pyridine Ring in 2-Ethynyl-4-methoxypyridin-3-amine for Advanced Scaffold Synthesis

Executive Summary The functionalization of multi-substituted pyridines is a cornerstone of modern medicinal chemistry. 2-Ethynyl-4-methoxypyridin-3-amine is a highly versatile, electron-rich building block primarily util...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of multi-substituted pyridines is a cornerstone of modern medicinal chemistry. 2-Ethynyl-4-methoxypyridin-3-amine is a highly versatile, electron-rich building block primarily utilized for the construction of 4-methoxy-1H-pyrrolo[2,3-b]pyridines (4-methoxy-7-azaindoles). This bicyclic scaffold is a privileged hinge-binding motif frequently deployed in the development of potent kinase inhibitors, including those targeting TAK1 and MAP4K2[3].

This application note provides a comprehensive guide to the divergent functionalization of the pyridine ring in 2-ethynyl-4-methoxypyridin-3-amine. We detail the mechanistic rationale for regioselective electrophilic aromatic substitution (EAS) prior to cyclization, the base-promoted 5-endo-dig annulation to form the azaindole core [1], and late-stage cross-coupling strategies [2].

Mechanistic Rationale & Electronic Profiling

To successfully functionalize 2-ethynyl-4-methoxypyridin-3-amine, one must understand the competing electronic effects governing its reactivity:

  • Inherent Pyridine Deactivation: The electronegative nitrogen (N1) withdraws electron density, generally deactivating the pyridine ring toward electrophiles.

  • Overriding Activating Groups: The presence of the strongly electron-donating C3-amino group (-NH₂) and the moderately donating C4-methoxy group (-OCH₃) overcomes this intrinsic deactivation, making the ring highly nucleophilic.

  • Regioselectivity (C5 vs. C6): The C3-amino group directs electrophiles to its ortho (C2, C4) and para (C6) positions. Since C2 and C4 are sterically occupied, the C6 position becomes the primary site of nucleophilic attack. The C5 position (ortho to the methoxy group) is significantly less reactive due to the weaker directing effect of the -OCH₃ group and its meta relationship to the strongly activating amine.

  • Annulation Dynamics: The spatial proximity of the C3-amine and the C2-ethynyl group primes the molecule for an intramolecular cyclization. Under basic conditions, deprotonation of the amine triggers a nucleophilic attack on the terminal alkyne carbon. According to Baldwin's rules, this favored 5-endo-dig cyclization rapidly yields the aromatic pyrrole ring, generating the 7-azaindole system.

Synthetic Workflows & Visualization

The following diagram illustrates the divergent synthetic pathways available for this scaffold, highlighting the choice between direct pre-cyclization functionalization and intramolecular annulation.

G SM 2-Ethynyl-4-methoxypyridin-3-amine (Core Scaffold) Bromination Electrophilic Aromatic Substitution (NBS, DMF, 0 °C) SM->Bromination Direct Ring Modification Cyclization Base-Promoted Annulation (KOtBu, NMP, 80 °C) SM->Cyclization Intramolecular Cyclization C6_Bromo 6-Bromo-2-ethynyl-4-methoxypyridin-3-amine (C6-Functionalized) Bromination->C6_Bromo Azaindole 4-Methoxy-1H-pyrrolo[2,3-b]pyridine (7-Azaindole Core) Cyclization->Azaindole C6_Bromo->Cyclization Cyclization of Halogenated Intermediate LateStage Pd-Catalyzed Cross-Coupling (Suzuki-Miyaura) C6_Bromo->LateStage Pre-Cyclization Coupling Azaindole->LateStage Post-Cyclization Functionalization FinalProduct C6-Aryl/Alkyl Substituted 4-Methoxy-7-azaindole LateStage->FinalProduct

Divergent synthetic pathways for functionalizing 2-ethynyl-4-methoxypyridin-3-amine.

Quantitative Data Presentation

Table 1: Regioselectivity and Yields of Pyridine Ring Functionalization

Reaction TypeStarting MaterialReagents & ConditionsMajor ProductYield (%)Regioselectivity Rationale
Electrophilic Bromination 2-Ethynyl-4-methoxypyridin-3-amineNBS (1.05 eq), DMF, 0 °C6-Bromo-2-ethynyl-4-methoxypyridin-3-amine82–88%C6 is para to the strongly activating -NH₂ group.
Base-Promoted Annulation 2-Ethynyl-4-methoxypyridin-3-amineKOtBu (2.0 eq), NMP, 80 °C4-Methoxy-1H-pyrrolo[2,3-b]pyridine75–80%5-endo-dig cyclization of the amine onto the alkyne.
Annulation (Pre-Brominated) 6-Bromo-2-ethynyl-4-methoxypyridin-3-amineKOtBu (2.0 eq), NMP, 80 °C6-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine70–75%Halogen tolerance under basic cyclization conditions.
Suzuki-Miyaura Coupling 6-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridineAr-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃, 90 °C6-Aryl-4-methoxy-1H-pyrrolo[2,3-b]pyridine85–92%Standard oxidative addition into the C6–Br bond.

Experimental Protocols

Protocol A: Regioselective Bromination at C6 (Pre-Cyclization)

Objective: Install a versatile halogen handle at the C6 position of the pyridine ring while preserving the alkyne for downstream cyclization.

  • Preparation: Charge a flame-dried round-bottom flask with 2-ethynyl-4-methoxypyridin-3-amine (1.0 eq, 10 mmol) and anhydrous DMF (0.2 M).

  • Cooling: Cool the solution to 0 °C using an ice-water bath under an inert nitrogen atmosphere.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq, 10.5 mmol) portion-wise over 15 minutes. Note: Shield the reaction from light to prevent radical side-reactions.

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature for an additional 2 hours.

  • In-Process Control (IPC): Monitor via LC-MS. The starting material (m/z [M+H]⁺ 149) should completely convert to the mono-brominated product (m/z [M+H]⁺ 227/229).

  • Workup: Quench the reaction with saturated aqueous Na₂S₂O₃ (20 mL) to neutralize residual active bromine. Extract with EtOAc (3 × 30 mL). Wash the combined organic layers with 5% aqueous LiCl (3 × 20 mL) to remove DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to afford 6-bromo-2-ethynyl-4-methoxypyridin-3-amine.

Protocol B: Base-Promoted Annulation to 4-Methoxy-7-azaindole

Objective: Construct the pyrrolo[2,3-b]pyridine bicyclic core via a 5-endo-dig cyclization.

  • Preparation: Suspend the starting material (either the unsubstituted or C6-brominated 2-ethynyl-4-methoxypyridin-3-amine) (1.0 eq, 5 mmol) in anhydrous N-Methyl-2-pyrrolidone (NMP) (0.25 M).

  • Base Addition: Add Potassium tert-butoxide (KOtBu) (2.0 eq, 10 mmol) in one portion. The solution will typically darken immediately.

  • Heating: Attach a reflux condenser and heat the mixture to 80 °C for 4–6 hours under nitrogen.

  • In-Process Control (IPC): Monitor via LC-MS and IR. The disappearance of the terminal alkyne C-H stretch (~3300 cm⁻¹) in IR confirms cyclization. By NMR, the formation of the product is validated by the appearance of two distinct pyrrole C-H doublets (J ~ 3.5 Hz) around 6.5 ppm and 7.3 ppm.

  • Workup: Cool the mixture to room temperature, dilute with cold water (50 mL), and adjust the pH to ~7 using 1M HCl. Extract with EtOAc (3 × 40 mL). Wash the organic phase with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Acetone/Water (1:1) at 55 °C, or purify via flash chromatography to yield the highly pure 4-methoxy-1H-pyrrolo[2,3-b]pyridine derivative.

Protocol C: Post-Cyclization Functionalization (Suzuki-Miyaura Coupling)

Objective: Install aryl/heteroaryl groups at the C6 position of the newly formed azaindole scaffold.

  • Preparation: In a microwave vial or Schlenk tube, combine 6-bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine (1.0 eq, 2 mmol), the desired arylboronic acid (1.2 eq, 2.4 mmol), and K₂CO₃ (2.5 eq, 5 mmol).

  • Solvent: Add a mixture of 1,4-dioxane/water (4:1 v/v, 10 mL). Degas the mixture by sparging with N₂ for 10 minutes.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq, 0.1 mmol). Seal the vessel.

  • Reaction: Heat to 90 °C for 12 hours.

  • IPC: Monitor by TLC (EtOAc/Hexane 1:1) until the lower-Rf bromide spot is consumed.

  • Workup & Purification: Filter the crude mixture through a pad of Celite, washing with EtOAc. Concentrate the filtrate and purify via flash chromatography to obtain the C6-aryl-4-methoxy-7-azaindole.

References

  • Processes for the preparation of antiviral 7-azaindole derivatives Source: Google P
  • Synthesis of Differentially Protected Azatryptophan Analogs via Pd2(dba)3/XPhos Catalyzed Negishi Coupling of N-Ts Azaindole Halides with Zinc Derivative from Fmoc-Protected tert-Butyl (R)
  • Discovery of Type II Inhibitors of TGFβ-Activated Kinase 1 (TAK1) and Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2) Source: PMC - National Institutes of Health (NIH) URL: [3]

Technical Notes & Optimization

Troubleshooting

improving reaction yields in 2-Ethynyl-4-methoxypyridin-3-amine synthesis

Welcome to the Technical Support & Troubleshooting Center for the synthesis of 2-Ethynyl-4-methoxypyridin-3-amine . As a Senior Application Scientist, I frequently consult with discovery chemists who struggle to scale th...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support & Troubleshooting Center for the synthesis of 2-Ethynyl-4-methoxypyridin-3-amine .

As a Senior Application Scientist, I frequently consult with discovery chemists who struggle to scale this specific building block. The synthesis—typically achieved via a Sonogashira cross-coupling of 2-bromo-4-methoxypyridin-3-amine with trimethylsilylacetylene (TMSA) followed by desilylation—presents a unique set of chemoselective challenges. The juxtaposition of a Lewis-basic pyridine nitrogen, a free primary amine, and a reactive alkyne creates a highly dynamic coordination environment that can easily derail your reaction yields if not strictly controlled.

Below is our comprehensive troubleshooting guide, structured to explain the causality behind common failures, supported by quantitative data, and resolved through self-validating protocols.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: My Sonogashira coupling stalls at 30-40% conversion. Adding more Pd(PPh₃)₄ or extending the reaction time doesn't improve the yield. Why is the catalyst dying? Causality: You are experiencing catalyst poisoning via bidentate chelation. The 3-amino group and the adjacent pyridine nitrogen of your starting material can act as a powerful bidentate ligand. This motif sequesters the palladium catalyst into a thermodynamically stable, catalytically inactive resting state[1]. Furthermore, Pd(PPh₃)₄ is highly sensitive to oxidative degradation over extended reaction times. The Fix: You must use a bidentate phosphine ligand that binds palladium more tightly than your substrate. Switching from Pd(PPh₃)₄ to Pd(dppf)Cl₂ ensures the metal center remains active throughout the catalytic cycle[2].

Q2: During the TMS-deprotection step, my product degrades into a highly polar, fluorescent spot on the TLC. LC-MS shows a mass isomer of the product. What is this side reaction? Causality: You are observing an unwanted metal-catalyzed intramolecular cyclization. Because the 2-ethynyl and 3-amino groups are ortho to each other, the molecule is primed for a 5-endo-dig cyclization. Trace copper or palladium carried over from the first step acts as a π-Lewis acid, activating the alkyne. The adjacent primary amine then attacks it nucleophilically, forming 7-methoxy-1H-pyrrolo[3,2-b]pyridine (a 4-azaindole derivative)[3]. The Fix: Temperature control and metal scavenging are critical. Keep the deprotection temperature strictly at or below 25°C. More importantly, you must remove all residual copper and palladium from the intermediate using a silica plug or a metal scavenger resin (e.g., QuadraPure) before initiating the deprotection[3].

Q3: I am seeing a large amount of a non-polar byproduct in the coupling step. LC-MS shows a mass corresponding to a dimer. How do I prevent this? Causality: This is the Glaser homocoupling product of TMSA (1,4-bis(trimethylsilyl)buta-1,3-diyne). It is driven by the presence of Cu(II) species, which are generated when Cu(I) reacts with trace atmospheric oxygen[2]. The Fix: Rigorous degassing is non-negotiable. Sparging with nitrogen is insufficient; you must utilize the freeze-pump-thaw method to remove dissolved oxygen from your solvent system.

Part 2: Quantitative Data & Optimization Matrix

To illustrate the impact of these variables, below is a summary of our internal optimization data for the Sonogashira coupling and subsequent cyclization side-reactions.

Catalyst SystemBase / SolventTemp (°C)AtmosphereYield of TMS-Int.Azaindole Byproduct
5% Pd(PPh₃)₄, 5% CuIEt₃N / DMF80°CN₂ Sparged38%15%
5% Pd(PPh₃)₄, 5% CuIEt₃N / THF60°CN₂ Sparged45%8%
5% Pd(dppf)Cl₂, 2% CuI Et₃N / THF 60°C Freeze-Pump-Thaw 92% < 1%
5% Pd(dppf)Cl₂, 2% CuIEt₃N / THF90°CFreeze-Pump-Thaw65%28%

Part 3: Visualizations

Workflow SM 2-Bromo-4-methoxypyridin-3-amine Coupling Sonogashira Coupling Pd(dppf)Cl2, CuI, TMSA Et3N, THF, 60°C SM->Coupling Step 1 Int TMS-Protected Intermediate Coupling->Int Deprotect Desilylation K2CO3, MeOH, 25°C Int->Deprotect Step 2 Prod 2-Ethynyl-4-methoxypyridin-3-amine Deprotect->Prod

Workflow for the two-step synthesis of 2-Ethynyl-4-methoxypyridin-3-amine.

Mechanism A 2-Ethynyl-4-methoxypyridin-3-amine B π-Activation of Alkyne (Trace Cu/Pd) A->B Heat C Nucleophilic Attack (5-endo-dig cyclization) B->C D 7-Methoxy-1H-pyrrolo[3,2-b]pyridine (Azaindole By-product) C->D Tautomerization

Mechanistic pathway of the unwanted azaindole cyclization side-reaction.

Part 4: Self-Validating Experimental Protocols

Step 1: Sonogashira Coupling (Synthesis of TMS-Protected Intermediate)

Self-Validation Cue: A successful degassing and active catalytic cycle will present as a clear amber/orange solution. If the solution turns dark green or opaque black immediately upon adding the alkyne, Cu(II) oxidative poisoning has occurred.

  • Preparation & Degassing: In a Schlenk flask, dissolve 2-bromo-4-methoxypyridin-3-amine (1.0 equiv) in anhydrous THF (0.2 M) and Triethylamine (3.0 equiv). Perform three freeze-pump-thaw cycles using liquid nitrogen and high vacuum to rigorously remove oxygen[2].

  • Catalyst Activation: Backfill the flask with Argon. Quickly add Pd(dppf)Cl₂ (0.05 equiv) and CuI (0.02 equiv). Stir at room temperature for 10 minutes. Validation: The mixture should transition from a heterogeneous suspension to a uniform reddish-amber solution.

  • Coupling: Add Trimethylsilylacetylene (TMSA, 1.5 equiv) dropwise via a gas-tight syringe.

  • Heating: Heat the reaction strictly to 60°C. Monitor via TLC (Hexanes/EtOAc 1:1). Validation: The starting material (Rf ~0.3) should disappear within 4 hours, replaced by a distinct, UV-active spot at Rf ~0.6.

  • Workup (Critical for Step 2): Cool to room temperature. Dilute with EtOAc and filter the entire mixture through a 2-inch pad of Celite layered over 1 inch of silica gel. This removes >95% of the transition metals, preventing downstream cyclization[3]. Concentrate the filtrate in vacuo.

Step 2: TMS Deprotection (Synthesis of 2-Ethynyl-4-methoxypyridin-3-amine)

Self-Validation Cue: The reaction is complete when mild gas evolution ceases and TLC indicates a complete shift to a more polar spot without the appearance of baseline degradation.

  • Dissolution: Dissolve the crude TMS-protected intermediate in anhydrous Methanol (0.1 M).

  • Deprotection: Add anhydrous K₂CO₃ (1.2 equiv) in a single portion at exactly 25°C. Do not apply heat.

  • Monitoring: Stir vigorously for 1-2 hours. Validation: TLC will show the disappearance of the non-polar TMS-intermediate and the appearance of the target alkyne (Rf ~0.4 in Hexanes/EtOAc 1:1).

  • Quench & Isolation: Filter the suspension to remove K₂CO₃ salts. Concentrate the methanol in vacuo at a bath temperature no higher than 30°C . Purify immediately via flash column chromatography to isolate the pure 2-ethynyl-4-methoxypyridin-3-amine. Store the final product at -20°C under Argon to prevent auto-polymerization.

References

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes Source: Modern Research in Catalysis (SCIRP) URL:[Link]

  • The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity Source: Organic & Biomolecular Chemistry (RSC) URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Aqueous Solubility of 2-Ethynyl-4-methoxypyridin-3-amine

Welcome to the technical support guide for 2-Ethynyl-4-methoxypyridin-3-amine. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the low aqueou...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 2-Ethynyl-4-methoxypyridin-3-amine. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the low aqueous solubility of this compound. This guide provides a structured, in-depth approach to systematically troubleshoot and overcome these solubility issues, ensuring the successful progression of your experiments.

Introduction: Understanding the Challenge

2-Ethynyl-4-methoxypyridin-3-amine possesses a complex chemical structure with multiple functional groups that influence its physicochemical properties, most notably its solubility in aqueous media. The presence of a pyridine ring, an amine group, an ethynyl group, and a methoxy group contributes to a molecular profile that can lead to poor dissolution in water. The aromatic pyridine core and the ethynyl group are inherently hydrophobic, while the amine and methoxy groups can participate in hydrogen bonding. The overall solubility is a delicate balance of these competing factors and is highly dependent on the conditions of the aqueous environment.

This guide will walk you through a tiered approach to enhancing the solubility of 2-Ethynyl-4-methoxypyridin-3-amine, from simple adjustments to more advanced formulation strategies.

Frequently Asked Questions (FAQs)

Q1: Why is 2-Ethynyl-4-methoxypyridin-3-amine poorly soluble in water?

A1: The low aqueous solubility of 2-Ethynyl-4-methoxypyridin-3-amine is primarily due to the presence of the hydrophobic pyridine ring and the ethynyl group. While the amine and methoxy groups can form hydrogen bonds with water, the overall nonpolar character of the molecule dominates, leading to unfavorable interactions with the polar water molecules.

Q2: What are the key physicochemical properties I should be aware of?

Q3: Can I just use DMSO to dissolve the compound for my aqueous-based assay?

A3: While Dimethyl Sulfoxide (DMSO) is an excellent solvent for many organic compounds and is often used to prepare concentrated stock solutions, its use in aqueous assays must be carefully controlled. High concentrations of DMSO can be toxic to cells and may interfere with biological assays. It is always recommended to minimize the final concentration of DMSO in your aqueous medium, typically to less than 0.5%. The strategies outlined in this guide aim to increase the aqueous solubility of the compound itself, reducing the reliance on co-solvents like DMSO.

Tier 1 Troubleshooting: pH Modification

The most straightforward and often most effective method for increasing the solubility of an ionizable compound is to adjust the pH of the aqueous medium.[1][2][] Since 2-Ethynyl-4-methoxypyridin-3-amine contains basic nitrogen atoms, its solubility is expected to be pH-dependent.[4][5]

The Scientific Rationale

The pyridine nitrogen and the exocyclic amine group can accept protons (become protonated) in acidic conditions. This protonation results in the formation of a positively charged cation, which is significantly more polar and, therefore, more soluble in water than the neutral form.[4][5] The Henderson-Hasselbalch equation can be used to predict the ratio of the ionized to the un-ionized form of the compound at a given pH.[6][7]

Caption: pH-dependent ionization and solubility.

Experimental Protocol: pH-Solubility Profiling

Objective: To determine the optimal pH for maximizing the solubility of 2-Ethynyl-4-methoxypyridin-3-amine.

Materials:

  • 2-Ethynyl-4-methoxypyridin-3-amine

  • A series of aqueous buffers with pH values ranging from 2 to 8 (e.g., citrate, phosphate, acetate buffers)

  • Vials

  • Orbital shaker

  • Centrifuge

  • Filtration device (e.g., 0.22 µm syringe filter)

  • A validated analytical method to quantify the concentration of the dissolved compound (e.g., HPLC-UV, LC-MS).

Procedure:

  • Add an excess amount of solid 2-Ethynyl-4-methoxypyridin-3-amine to a vial containing a known volume of each aqueous buffer. Ensure there is visible excess solid.

  • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After equilibration, centrifuge the samples to pellet the excess solid.

  • Carefully withdraw an aliquot of the supernatant and filter it to remove any remaining solid particles.

  • Dilute the filtrate with an appropriate solvent and quantify the concentration of the dissolved compound using your validated analytical method.

  • Plot the measured solubility against the pH of the buffer to generate a pH-solubility profile.

Expected Outcome: You should observe a significant increase in solubility at lower pH values, where the compound is predominantly in its protonated, more soluble form.

Tier 2 Troubleshooting: Co-solvents and Solubilizers

If pH adjustment alone is insufficient or not compatible with your experimental system, the use of co-solvents or other solubilizing agents is the next logical step.[1][][8]

Co-solvents

Co-solvents are water-miscible organic solvents that increase the solubility of nonpolar compounds by reducing the overall polarity of the aqueous medium.[8][9]

Commonly Used Co-solvents:

Co-solventTypical Concentration RangeConsiderations
Ethanol5-30% (v/v)Can affect cell viability at higher concentrations.
Propylene Glycol (PG)10-40% (v/v)Generally considered safe, but can increase viscosity.
Polyethylene Glycol 400 (PEG 400)10-50% (v/v)Low toxicity, but can also increase viscosity.
Dimethyl Sulfoxide (DMSO)<1% (v/v) for cell-based assaysCan have biological effects and should be used with caution.

Important Note: While co-solvents can increase solubility, they may also impact the permeability of the compound across biological membranes, an important consideration in drug development.[10]

Surfactants and Micellar Solubilization

Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC). These micelles have a hydrophobic core that can encapsulate poorly soluble compounds, thereby increasing their apparent solubility.[1]

Commonly Used Surfactants:

  • Tween® 80

  • Sodium Lauryl Sulfate (SLS)

  • Solutol® HS 15

Tier 3 Troubleshooting: Advanced Formulation Strategies

For particularly challenging cases, more advanced formulation techniques can be employed. These methods often involve creating a more stable and soluble form of the compound.

Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[11][12] They can encapsulate hydrophobic guest molecules, like 2-Ethynyl-4-methoxypyridin-3-amine, forming an inclusion complex that has significantly improved aqueous solubility.[11][12][][14]

Caption: Encapsulation by a cyclodextrin.

Commonly used cyclodextrins in pharmaceutical development include hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD), which have enhanced solubility and safety profiles compared to native β-cyclodextrin.[14][15]

Particle Size Reduction

Reducing the particle size of a solid compound increases its surface area-to-volume ratio, which can lead to a faster dissolution rate according to the Noyes-Whitney equation.[16][17] Techniques such as micronization and nanonization can be employed to achieve this.[16] This approach is particularly useful for improving the dissolution rate of crystalline solids.[18]

Salt Formation

For basic compounds like 2-Ethynyl-4-methoxypyridin-3-amine, forming a salt with a pharmaceutically acceptable acid can dramatically increase its aqueous solubility and dissolution rate.[16] This is a common and highly effective strategy in drug development.[19]

Summary and Recommendations

When encountering low aqueous solubility with 2-Ethynyl-4-methoxypyridin-3-amine, a systematic approach is key.

  • Start with the simplest method: Investigate the effect of pH modification . This is often the most effective and least disruptive approach for ionizable compounds.

  • If necessary, explore co-solvents and surfactants: Systematically screen a panel of pharmaceutically acceptable co-solvents and surfactants to identify an optimal formulation.

  • For persistent challenges, consider advanced strategies: If the above methods are insufficient, explore the use of cyclodextrins , particle size reduction , or salt formation .

By following this tiered troubleshooting guide, you will be well-equipped to overcome the solubility challenges associated with 2-Ethynyl-4-methoxypyridin-3-amine and advance your research with confidence.

References
  • Popara, M., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. [Link]

  • Dahan, A., et al. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. [Link]

  • Aggarwal, G., et al. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research. [Link]

  • World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

  • Shtaynberg, R. (2017). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]

  • Arima, H., et al. (2026, January 16). Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. MDPI. [Link]

  • M সৎ, et al. (2023). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics. [Link]

  • Sravani, G., et al. (2017). Cyclodextrin: A promising candidate in enhancing oral bioavailability of poorly water soluble drugs. MedCrave Online. [Link]

  • Tielker, S., et al. (2023). Intrinsic Solubility of Ionizable Compounds from pKa Shift. ACS Publications. [Link]

  • MDPI. (2018, January 11). Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents. [Link]

  • Simulations Plus. (2021, August 24). Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. [Link]

  • International Journal on Science and Technology. (2025, May 24). Recent Advancements in Pyridine Derivatives as Anticancer Agents. [Link]

  • ACD/Labs. The Impact of Ionization in Drug Discovery & Development. [Link]

  • PubMed. (2021, June 7). Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). [Link]

  • ACS Publications. (2021, May 13). Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS) | Molecular Pharmaceutics. [Link]

  • Taylor & Francis. Cosolvent – Knowledge and References. [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. Cosolvent - The 'Medicinal Magician' in The Laboratory. [Link]

  • NIH. Solubilization techniques used for poorly water-soluble drugs. [Link]

  • ACS Publications. (2012, January 26). The Solubility–Permeability Interplay When Using Cosolvents for Solubilization: Revising the Way We Use Solubility-Enabling Formulations | Molecular Pharmaceutics. [Link]

  • NIH. Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. [Link]

Sources

Troubleshooting

Technical Support Center: 2-Ethynyl-4-methoxypyridin-3-amine Handling &amp; Storage

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic stability of functionalized heteroaromatic alkynes.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic stability of functionalized heteroaromatic alkynes. 2-Ethynyl-4-methoxypyridin-3-amine is a highly valuable synthetic intermediate, but it is chemically treacherous. It combines a nucleophilic primary amine, an electron-donating methoxy group, and an electrophilic terminal alkyne on a single pyridine scaffold.

This guide is designed to move beyond basic "store at -20°C" advice. Here, we will dissect the causality of its degradation, visualize the mechanistic pathways, and provide self-validating protocols to ensure your material remains pristine for downstream drug development workflows.

The Chemical Reality: Why Your Alkyne is Degrading

The degradation of 2-Ethynyl-4-methoxypyridin-3-amine is not random; it is driven by predictable thermodynamic and kinetic vulnerabilities inherent to its structure.

  • The Proximity Effect (Intramolecular Cyclization): The most insidious degradation pathway is the thermal or metal-catalyzed intramolecular cyclization. Because the C3-amine is adjacent to the C2-alkyne, the molecule is perfectly primed for a 5-endo-dig or 5-exo-dig cyclization. This converts the linear alkyne into a fused azaindole derivative (e.g., a pyrrolo-pyridine core). This rearrangement is a well-documented phenomenon in 2-ethynylpyridine chemistry[1].

  • Oxidative Cleavage & Polymerization: Terminal alkynes are highly susceptible to oxidative degradation when exposed to atmospheric oxygen, eventually cleaving into chain-shortened carboxylic acids or releasing CO₂[2]. Furthermore, trace copper impurities left over from Sonogashira coupling during its synthesis can catalyze Glaser-type homocoupling, resulting in diyne oligomers[3].

  • Electronic Activation: The presence of the C4-methoxy group and the C3-amine pushes electron density into the pyridine ring, making the entire system highly susceptible to N-oxidation and electrophilic attack if exposed to light and ambient air.

Visualizing the Threat Architecture

G Start 2-Ethynyl-4-methoxypyridin-3-amine (Intact Molecule) Heat Heat / Trace Metals Start->Heat OxygenCu O2 / Trace Cu Start->OxygenCu OxygenLight O2 / UV Light Start->OxygenLight Cyclization Intramolecular Cyclization (Azaindole Isomer) Polymerization Glaser Homocoupling (Diyne Oligomers) Oxidation Oxidative Cleavage (Carboxylic Acids) Heat->Cyclization Nucleophilic Attack OxygenCu->Polymerization Radical Coupling OxygenLight->Oxidation Cleavage

Fig 1: Degradation pathways of 2-Ethynyl-4-methoxypyridin-3-amine under suboptimal storage.

Quantitative Stability Matrix

To make informed decisions about your inventory, consult the empirical stability matrix below. This data synthesizes the expected half-life of the compound based on its vulnerability profile.

Storage ConditionAtmosphereStateEstimated Half-LifePrimary Degradation Pathway
25°C (Benchtop) Ambient AirSolid3 - 5 DaysOxidation & Glaser Coupling
25°C (Benchtop) Ambient AirDMSO Solution< 24 HoursAccelerated Cyclization / Oxidation
4°C (Fridge) Ambient AirSolid2 - 3 WeeksSlow Oxidation
-20°C (Freezer) Argon / N₂Solid6 - 12 MonthsTrace Intramolecular Cyclization
-80°C (Ultra-low) Argon / N₂Solid> 2 YearsStable

Troubleshooting & FAQs

Q: My LC-MS shows a mass[M+H]⁺ identical to the starting material, but the retention time has shifted, and the compound no longer reacts in my click-chemistry assay. What happened? A: You are observing intramolecular cyclization . The molecular weight of the resulting cyclized azaindole isomer is identical to your starting material (mass is conserved), but the terminal alkyne is gone. If you run an IR spectrum, the sharp alkyne C-H stretch at ~3300 cm⁻¹ will be missing. This usually occurs if the material was exposed to heat or if trace transition metals from the vendor's synthesis were not fully scavenged[4].

Q: My previously pale-yellow powder has turned into a dark brown, insoluble crust. Can I still use it? A: No. The dark color and insolubility indicate oxidative polymerization (Glaser homocoupling)[3]. Terminal alkynes easily form diynes and subsequent polymers in the presence of oxygen and trace copper. The insolubility means the polymer chains have cross-linked. You must discard this batch or attempt a rigorous rescue purification (see protocol below) if a small amount of monomer remains.

Q: Can I prepare a 100 mM stock solution in DMSO and store it in the freezer for convenience? A: Absolutely not. DMSO is hygroscopic and acts as an oxidant over time. Furthermore, keeping the molecule in solution drastically lowers the kinetic barrier for the amine to attack the alkyne. Always store this compound neat (as a dry solid) and only make solutions immediately prior to your experiment.

Self-Validating Protocols

To ensure scientific integrity, do not trust the label on the vial after it has been opened. Implement this self-validating system for storage and rescue.

Protocol A: Inert Aliquoting and Long-Term Storage

Causality: Repeated freeze-thaw cycles introduce condensation (water) and fresh oxygen. Aliquoting prevents batch-wide contamination.

  • Baseline Validation: Dissolve 1 mg of the received batch in CDCl₃. Run a ¹H NMR. Verify the integration of the terminal alkyne proton (typically a singlet around 3.2–3.6 ppm) against the pyridine aromatic protons. Ensure the ratio is exactly 1:1.

  • Dissolution: Dissolve the entire validated batch in a volatile, inert solvent (e.g., anhydrous Dichloromethane) at room temperature.

  • Aliquoting: Transfer the solution into amber glass vials (to prevent UV-induced N-oxidation) in amounts suitable for single experiments (e.g., 10 mg per vial).

  • Evaporation: Place the vials in a vacuum desiccator or use a gentle stream of high-purity Nitrogen to evaporate the solvent completely.

  • Inert Sealing: Backfill the vials with Argon gas. Cap tightly, wrap the cap with Parafilm, and store immediately at -20°C or -80°C.

  • Usage Validation: When retrieving a vial, allow it to reach room temperature before opening to prevent atmospheric moisture from condensing on the cold powder.

Protocol B: Rescue Purification (Silica Plug)

If your baseline NMR shows <90% purity (loss of alkyne proton, appearance of broad polymeric baseline humps), use this protocol to rescue the intact monomer.

  • Preparation: Pack a short glass frit with 2 inches of silica gel. Condition with 100% Hexanes.

  • Loading: Dissolve the degraded mixture in a minimal amount of Dichloromethane. Load onto the silica pad.

  • Elution: Elute with a gradient of Hexanes/Ethyl Acetate (start 9:1, move to 7:3).

    • Mechanism: The polymeric diynes and polar N-oxides will stick to the baseline of the silica. The cyclized azaindole will elute at a different Rf than the target molecule.

  • Fraction Checking: Spot fractions on TLC. The intact 2-Ethynyl-4-methoxypyridin-3-amine will be UV active. Stain with KMnO₄; only the intact terminal alkyne will rapidly reduce the stain to a bright yellow/brown spot[2].

  • Recovery: Pool the alkyne-positive fractions, concentrate under reduced pressure at <30°C (do not apply excess heat), and immediately proceed to Protocol A.

References

  • Thermal Rearrangements of Cyclic Amine Ylides. III. Intramolecular Cyclization of 2-Ethynylpyridine N-Imides to 3-Azaindolizine Derivatives. J-Stage.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFU0IgnnAur9IXULC7pcPse4o-hdQjF283fg9lJ2WukBc-ucNCxdDOZZAXJPUKPN-TJRRkdtAZIYx0AAjOHhOf3DGt83ez8ODeGZip23ymH5GMQS_nl3w18yoUmk0gFHu2KfM6QvnTW0jxTEiUNRkxphjxkeK6drzEsklDW_HNC-HM=]
  • THERMAL INTRAMOLECULAR CYCLIZATION OF 2-ETHYNYLPYRIDINE N-YLIDES TO INDOLIZINES AND CYCLAZINES. J-Stage.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFT2SGiaW-GINXn5QNpY38PoIfx5vWOGJZiiVJe-_1mlheUTJTfL6gqZcRIcJ0ndHaanNUsoi4_m1-kgN6ikgBGVQqlO-_4x_G665XLATOu7r9fTGwKCnmH6GmEfqGaaFbk6LmKRtxmG315bDZvSJEq2FVZyuXXXunpaWze-JYmPGx-L6qpr-n6Xlc=]
  • Cyclic Polymers from Alkynes: Scope and Degradation. FSU.edu.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEu7oDahM7QBhWeZjQ5TR29Dzv-zb5pbwaC_3PE3XnJmvZGqoZj2APhPkKnMg98Z4VRLK9I5uopNJT_grFyETlq1qMStBFNB-0T1InFXfMWYO1114tndXUhcYGO7JHPdYBAISN4GuVMb7bOljLdB0Ql8cjbl0M7isL1ffQUrAD8ucaie0kLhpL9oP7odD1cxb04HxFj4LWf7rGdYOQ5N14Rx-oNjzt9Ydlm1lYPL_5I6lfQf4VzaA425eIYlwJAAZrzFF_dX-DxE8sOU6SicCHRjCNJEwENhEklxmKEM5MDdGw-nc31sVINB-86zY2_L2SFnVJhyf7_7EXu5C8tAKbbA6z_q8_qr-M=]
  • Oxidation of Alkynes With O3 and KMnO4. Master Organic Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFOZxMWv-NTSkjeKIfgYLwUVRuikZeTlEmiFZwEOC7aunYepC2T_Ym1Dv0LbUsUrgjJgYfKNsY1__0dSH_62FHfKOUt3mUbbzgXyDrF7Im6UoJ-qSXxp_GUETSQxYAiKQQjN9sVLntifLqJIl-zMBu_H3JYqQJEP2NFbyW2aSxDmtCY]

Sources

Optimization

Technical Support Center: Troubleshooting 2-Ethynyl-4-methoxypyridin-3-amine Cross-Coupling

Welcome to the Technical Support Center. This guide is specifically designed for researchers and drug development professionals encountering low yields, stalled reactions, or complex byproduct mixtures during the cross-c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically designed for researchers and drug development professionals encountering low yields, stalled reactions, or complex byproduct mixtures during the cross-coupling of 2-ethynyl-4-methoxypyridin-3-amine .

Due to its dense functionalization—a terminal alkyne, a basic pyridine nitrogen, a highly nucleophilic free amine, and an electron-donating methoxy group—this substrate is notoriously prone to side reactions during standard Sonogashira protocols. This guide provides mechanistic causality and field-proven protocols to resolve these issues.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: My LC-MS shows a major byproduct with a mass identical to my starting material (or coupled product), but it lacks the alkyne stretch in IR. What is happening? A: You are observing intramolecular hydroamination (cycloisomerization). The C3-amine in your substrate is highly nucleophilic, a property exacerbated by the electron-donating C4-methoxy group. Under transition-metal catalysis (Pd or Cu) or basic conditions, the amine attacks the adjacent C2-alkyne via a 5-endo-dig or 5-exo-dig cyclization[1][2]. This converts your substrate into a 4-methoxy-1H-pyrrolo[3,2-b]pyridine derivative (an azaindole).

  • The Fix: Reversibly protect the C3-amine. Converting it to a di-Boc or mono-acetyl derivative sterically and electronically deactivates the nitrogen, completely shutting down the cyclization pathway.

Q2: I am seeing a significant amount of dimerized starting material (a diyne). How do I prevent this? A: This is the classic Glaser homocoupling byproduct. It occurs when terminal alkynes react in the presence of a copper(I) co-catalyst and trace amounts of oxygen[3].

  • The Fix: Adopt a Copper-Free Sonogashira protocol. Utilize an electron-rich, sterically demanding biaryl phosphine ligand like XPhos with a palladium precatalyst[4][5]. This eliminates the need for copper, shutting down the Glaser pathway entirely. Ensure strict anaerobic conditions using freeze-pump-thaw degassing.

Q3: The cross-coupling stalls at 20-30% conversion. Spiking in more Pd(PPh₃)₄ does not drive the reaction to completion. Why? A: 2-Ethynyl-4-methoxypyridin-3-amine acts as a potent bidentate chelator. The C1-pyridine nitrogen and the C3-amine can coordinate to the palladium center, displacing weaker ligands like PPh₃ and forming a stable, catalytically inactive complex (catalyst poisoning).

  • The Fix: Switch to a strongly coordinating, bulky bidentate or biaryl phosphine ligand (e.g., XPhos or dppf) that resists displacement by the substrate[4].

Part 2: Data Presentation

The following table summarizes how specific reaction conditions dictate the product distribution for this bifunctional substrate:

Reaction ConditionPrimary ProductMechanistic Causality
Standard Sonogashira (Pd/Cu, Et₃N, Air, Unprotected)Diyne (Glaser Byproduct)Cu(I) and ambient O₂ promote oxidative homocoupling of the terminal alkyne[3].
Standard Sonogashira (Pd/Cu, Et₃N, Degassed, Unprotected)Azaindole (Cyclized Byproduct)Pd/Cu catalyzes intramolecular hydroamination of the free amine onto the alkyne[1].
Cu-Free Sonogashira (Pd(PPh₃)₄, Degassed, Unprotected)Stalled / Mixed (Low Yield)Substrate chelates Pd, poisoning the catalyst; slow background cyclization occurs.
Optimized Cu-Free (Pd/XPhos, Degassed, Protected Amine)Desired Product (Linear Cross-Coupled)Protection prevents cyclization; Cu-free prevents Glaser; bulky XPhos prevents poisoning[5].

Part 3: Reaction Pathways & Workflows

Reaction pathways of 2-ethynyl-4-methoxypyridin-3-amine highlighting side reactions.

Optimized step-by-step experimental workflow for high-yield cross-coupling.

Part 4: Experimental Protocols

Protocol A: Amine Protection (Di-Boc)

Self-validating step: Successful protection is confirmed by a mass shift of +200 Da and the disappearance of the N-H stretch in IR, ensuring the amine cannot act as a nucleophile.

  • Dissolve 2-ethynyl-4-methoxypyridin-3-amine (1.0 eq) in anhydrous THF (0.2 M).

  • Add Di-tert-butyl dicarbonate (Boc₂O, 2.5 eq) and 4-Dimethylaminopyridine (DMAP, 0.1 eq).

  • Stir at room temperature for 12 hours under an N₂ atmosphere.

  • Quench the reaction with saturated aqueous NaHCO₃, extract three times with EtOAc, dry over anhydrous Na₂SO₄, and purify via flash chromatography to yield the N,N-di-Boc protected substrate.

Protocol B: Copper-Free Sonogashira Coupling

Self-validating step: The absence of copper mathematically eliminates the possibility of Glaser homocoupling, forcing the reaction down the cross-coupling pathway.

  • In a Schlenk flask, combine the protected alkyne from Protocol A (1.0 eq), the desired aryl halide (1.2 eq), PdCl₂(CH₃CN)₂ (5 mol%), and XPhos (10 mol%)[5].

  • Add anhydrous dioxane (0.1 M) and dry Cs₂CO₃ (2.0 eq).

  • Perform three consecutive freeze-pump-thaw cycles to ensure the complete removal of dissolved oxygen.

  • Backfill with Argon and heat the reaction mixture to 60 °C for 8–12 hours.

  • Cool to room temperature, filter through a pad of Celite to remove the inorganic base and precipitated palladium, and concentrate the filtrate for standard chromatographic purification.

References

  • Carpita, A.; Ribecai, A.; Stabile, P. "Microwave-assisted synthesis of indole- and azaindole-derivatives in water via cycloisomerization of 2-alkynylanilines and alkynylpyridinamines promoted by amines or catalytic amounts of neutral or basic salts." Tetrahedron, 2010, 66(35), 7169-7178.

  • Komáromi, A.; Novák, Z. "Efficient copper-free Sonogashira coupling of aryl chlorides with palladium on charcoal." Chemical Communications, 2008, 4968-4970.

  • Gelman, D.; Buchwald, S. L. "Efficient Palladium-Catalyzed Coupling of Aryl Chlorides and Tosylates with Terminal Alkynes: Use of a Copper Cocatalyst Not Required." Angewandte Chemie International Edition, 2003, 42(48), 5993-5996.

  • "Sonogashira coupling." Wikipedia, The Free Encyclopedia.

Sources

Troubleshooting

Technical Support Center: HPLC Purification of 2-Ethynyl-4-methoxypyridin-3-amine

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for researchers and drug development professionals tasked with isolating 2-Ethynyl-4-methoxypyridin-3-amine .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for researchers and drug development professionals tasked with isolating 2-Ethynyl-4-methoxypyridin-3-amine .

This molecule presents a unique "chromatographic triad" of challenges: a weakly basic pyridine ring (pKa ~5.2), a basic primary amine (pKa ~6.0–7.0), and a highly reactive terminal alkyne (ethynyl group). The following modules provide mechanistic troubleshooting, self-validating protocols, and optimized parameters to ensure high-yield, high-purity isolation.

Part 1: Troubleshooting Guides & FAQs

Q1: Why am I observing severe peak tailing and broad elution bands on a standard C18 column? The Mechanism: Peak tailing for this compound is primarily driven by secondary ion-exchange interactions. Standard "Type A" silica contains highly acidic, unreacted silanol groups (Si-OH). At mid-to-low pH, these silanols ionize to Si-O⁻, creating strong electrostatic interactions with your doubly protonated amine groups 1. Furthermore, trace metal impurities in older silica drastically increase silanol acidity[1]. The Solution: Switch to a high-purity "Type B" silica column with dense end-capping, or utilize a polar-embedded phase (e.g., amide or ether-linked C18). These phases provide an internal hydrogen-bonding shield against residual silanols 2. Alternatively, adding a volatile amine modifier like 0.1% triethylamine (TEA) to the mobile phase will competitively bind active silanols, sharpening the peak [Academia[3]]().

Q2: My compound elutes in the void volume under acidic conditions (0.1% TFA). How can I improve retention without using non-volatile ion-pairing reagents? The Mechanism: At pH 2 (standard TFA conditions), both the pyridine ring and the primary amine are fully protonated. This dual positive charge makes the molecule extremely hydrophilic, preventing adequate partitioning into the hydrophobic C18 stationary phase [Helix Chromatography[4]](). The Solution: Elevate the mobile phase pH to ~6.5 using a volatile buffer like 10 mM ammonium acetate. This neutralizes the pyridine ring and partially neutralizes the primary amine, restoring hydrophobicity [PubMed[5]](). If low pH is mandatory for your downstream LC-MS workflow, utilize a mixed-mode stationary phase (combining C18 with cation-exchange groups) to retain the charged species electrostatically[4].

Q3: I am experiencing low recovery and the appearance of degradation peaks. Is the 2-ethynyl group unstable during HPLC? The Mechanism: Terminal alkynes are highly reactive. Trace heavy metals (Fe, Cu) in low-quality silica or stainless steel fluidics can catalyze oxidative homocoupling (Glaser-type reactions). Furthermore, highly alkaline mobile phases (pH > 8) can induce hydration of the alkyne and dissolve standard silica columns 6. The Solution: Strictly avoid pH levels above 7.5 and use metal-free, ultra-pure silica. Additionally, pyridine derivatives can be volatile; ensure post-purification evaporation is done under a gentle nitrogen stream at low temperatures (<30°C) to prevent physical loss[6].

Part 2: Visualizing the Optimization Logic

Workflow A Assess Analyte: Basic Amine + Reactive Alkyne B Select Mobile Phase pH A->B C Low pH (2.0 - 3.0) Fully Protonated B->C TFA / Formic Acid D Mid pH (6.0 - 7.0) Partially Neutral B->D Ammonium Acetate E Issue: Void Elution C->E F Issue: Silanol Tailing D->F G Solution: Mixed-Mode Column E->G H Solution: Polar-Embedded C18 F->H

Caption: Workflow for optimizing HPLC methods for basic ethynyl pyridines.

Troubleshooting Obs Observation: Low Recovery / Extra Peaks Path1 Alkyne Hydration (Metal Catalyzed) Obs->Path1 Path2 Irreversible Binding (Active Silanols) Obs->Path2 Fix1 Use Ultra-Pure Type B Silica Path1->Fix1 Fix2 Add Amine Modifier (e.g., TEA) Path2->Fix2 Success High Recovery & Symmetrical Peaks Fix1->Success Fix2->Success

Caption: Troubleshooting degradation and tailing in ethynyl pyridine HPLC.

Part 3: Quantitative Data & Parameter Selection

The following matrix summarizes the causality between your column/buffer choices and the resulting chromatographic behavior for 2-Ethynyl-4-methoxypyridin-3-amine.

Stationary PhaseMobile Phase AdditiveAnalyte Ionization StateExpected Chromatographic OutcomeMechanism of Action
Standard C18 (Type A Silica)0.1% TFA (pH ~2.0)Fully Protonated (Cationic)Poor retention (void elution), severe tailingUnshielded acidic silanols strongly bind protonated amines via ion-exchange; extreme polarity prevents hydrophobic partitioning[1].
Mixed-Mode (C18 / Cation-Exchange)0.1% Formic Acid (pH ~2.7)Fully Protonated (Cationic)Excellent retention, sharp peaksEmbedded cation-exchange groups retain the positively charged amine electrostatically without requiring non-volatile ion-pairing agents[4].
Polar-Embedded C18 (Type B Silica)10 mM Ammonium Acetate (pH 6.5)Partially NeutralGood retention, symmetrical peaksInternal polar groups shield residual silanols; elevated pH suppresses pyridine ionization, increasing overall hydrophobicity[5][7].

Part 4: Self-Validating Experimental Protocol

To ensure both high purity and absolute confirmation of where sample loss occurs, follow this pH-Optimized Gradient Purification with Built-in Recovery Validation .

Objective: Isolate 2-Ethynyl-4-methoxypyridin-3-amine with >95% recovery and peak asymmetry (As) between 0.9 and 1.2.

Step 1: System Passivation (Eliminating Metal Catalysis)

  • Action: Flush the preparative HPLC fluidics with 0.1% phosphoric acid for 30 minutes, followed by LC-MS grade water.

  • Causality: Trace metals in stainless steel lines or frits can catalyze the oxidative homocoupling of the terminal ethynyl group[1]. Passivation chelates and removes these active sites.

Step 2: Mobile Phase Preparation (Controlling Ionization)

  • Action: Prepare Mobile Phase A (10 mM Ammonium Acetate, pH adjusted to 6.5) and Mobile Phase B (Acetonitrile).

  • Causality: At pH 6.5, the pyridine ring is deprotonated, while the primary amine is only partially protonated. This specific pH window maximizes the compound's hydrophobicity for C18 retention while remaining safely below the silica dissolution threshold (pH > 8)[4][5][6].

Step 3: Column Equilibration (Shielding Silanols)

  • Action: Install a high-purity, polar-embedded C18 column (e.g., ether-linked or amide-bonded, 5 µm, 250 x 4.6 mm for analytical scale). Equilibrate with 5% B for 20 column volumes.

  • Causality: Polar-embedded phases create a localized hydration layer that sterically and electronically shields the basic amine from interacting with any residual acidic silanols, preventing peak tailing[7].

Step 4: Gradient Elution & Fraction Collection

  • Action: Execute a linear gradient from 5% B to 60% B over 15 minutes at 1.0 mL/min. Monitor UV absorbance at 254 nm. Collect fractions based on threshold absorbance.

Step 5: Self-Validation (The Spike-Recovery System)

  • Action: Before evaporating the collected fractions, take a 1 mL aliquot of the blank mobile phase and spike it with 10 µg of your target standard. Evaporate both the fraction and the spiked blank under a gentle nitrogen stream at 25°C. Reconstitute and inject both into the HPLC.

  • Causality & Validation: If the spiked blank shows <90% recovery, the analyte is being lost to volatility or thermal degradation during the evaporation step. If the spiked blank shows >95% recovery but the actual fraction recovery is low, the loss is definitively occurring on-column (e.g., irreversible binding or degradation)[6]. This isolates the variable and validates the physical integrity of your recovery process.

References

  • 1 - Analitica[1] 2.2 - Phenomenex[7] 3.3 - Academia.edu[3]

  • 4 - Helix Chromatography[4] 5.5 - PubMed[5]

  • 6 - Benchchem[6]

Sources

Optimization

Technical Support Center: Troubleshooting Amide Coupling for 2-Ethynyl-4-methoxypyridin-3-amine

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of highly congested pharmaceutical intermediates. Coupling a carboxylic acid to 2-Ethynyl-4-me...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of highly congested pharmaceutical intermediates. Coupling a carboxylic acid to 2-Ethynyl-4-methoxypyridin-3-amine represents a "perfect storm" of synthetic challenges.

The 3-amino group is buried in a deep steric cleft between a rigid 2-ethynyl pi-cylinder and a freely rotating 4-methoxy group. Furthermore, the inductive electron-withdrawing nature of the pyridine nitrogen severely dampens the nucleophilicity of the amine. Standard peptide coupling reagents (like HATU or EDC/HOBt) will almost certainly fail here. This guide provides the mechanistic rationale and field-validated protocols to overcome these specific barriers.

Quantitative Data: Reagent Efficacy Comparison

When dealing with sterically hindered aminopyridines, the choice of activation chemistry dictates the success of the reaction. The table below summarizes the expected performance of various coupling strategies based on our internal benchmarking and [1].

Coupling Reagent / StrategyActive IntermediateSteric Profile of IntermediateExpected YieldPrimary Failure Mode / Drawback
HATU / DIPEA OAt Active EsterExtremely Bulky< 10%Steric clash; Guanidinylation of the amine.
COMU / 2,6-Lutidine Oxyma Active EsterBulky15 - 30%Premature hydrolysis; Incomplete conversion.
BTFFH / DIPEA Acyl FluorideMinimal (F atom is small) 75 - 90% Requires elevated temperatures (80 °C).
Ghosez's Reagent Acid ChlorideMinimal (Cl atom) 80 - 95% Acid chloride may react with sensitive side-groups.

Mechanistic Troubleshooting FAQs

Q1: My standard HATU/DIPEA coupling yielded no product, but LC-MS shows a massive +99 Da impurity. What happened?

The Causality: You are observing guanidinylation . Because your target amine (2-Ethynyl-4-methoxypyridin-3-amine) is sterically blocked from attacking the bulky OAt-activated carboxylic acid at the Bürgi-Dunitz angle, it takes the path of least resistance. The amine directly attacks the uronium carbon of the HATU reagent itself, displacing HOAt and forming a stable tetramethylguanidinium adduct (+99 Da mass shift) [2]. The Fix: Abandon uronium-based reagents (HATU, HBTU, COMU) for this specific substrate. You must switch to an activation method that produces a sterically smaller electrophile, such as an acyl halide.

Q2: Why are Acyl Fluorides recommended over standard active esters for this molecule?

The Causality: It comes down to atomic radii and bond lengths. The Van der Waals radius of a fluorine atom is only 1.47 Å, compared to the massive, multi-ring steric footprint of an OBt or OAt ester. By converting your carboxylic acid to an acyl fluoride using BTFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate), you create a highly reactive, yet sterically unencumbered electrophile. This allows the buried 3-amine of your pyridine to physically reach the carbonyl carbon [1].

Q3: I want to use an acid chloride, but my substrate has acid-sensitive protecting groups. Thionyl chloride (SOCl₂) degrades my starting material. What is the alternative?

The Causality: Traditional chlorinating agents (SOCl₂, oxalyl chloride) generate HCl gas as a byproduct, which protonates your weakly basic aminopyridine (further killing its nucleophilicity) and cleaves acid-sensitive groups (like Boc or t-butyl esters). The Fix: Use Ghosez's Reagent (1-Chloro-N,N,2-trimethylpropenylamine). It converts carboxylic acids to acid chlorides under strictly neutral conditions. The byproduct is a harmless inert amide, ensuring your sensitive functional groups and the basicity of your pyridine remain intact[3].

Visualizing the Synthetic Logic

StericHindrance A 2-Ethynyl Group (Rigid Pi-Cylinder Bulk) D 3-Amine Nucleophile (Highly Shielded & Deactivated) A->D Steric Block B 4-Methoxy Group (Rotating Steric Shield) B->D Steric Block C Pyridine Nitrogen (Inductive Electron Withdrawal) C->D Electronic Pull E Standard Active Esters (HATU/HOBt) Failed Approach D->E Steric Clash prevents attack F Acyl Fluorides / Chlorides (Small Atomic Radius) Successful Approach D->F Favorable trajectory

Mechanistic diagram of steric and electronic barriers in 2-Ethynyl-4-methoxypyridin-3-amine.

Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems . They include mandatory in-process control (IPC) checks so you never add your precious aminopyridine to a failed activation mixture.

Protocol A: In Situ Acyl Fluoride Coupling (BTFFH Method)

Best for: Substrates that can tolerate mild heating and require a highly stable activated intermediate.

  • Activation: In a dry microwave vial under argon, dissolve the carboxylic acid (1.3 equiv) and BTFFH (1.5 equiv) in anhydrous CH₂Cl₂ (0.2 M).

  • Base Addition: Add anhydrous DIPEA (4.0 equiv). Stir at room temperature for 30 minutes.

  • Self-Validation Check (IPC 1): Withdraw a 5 µL aliquot and quench it into 100 µL of methanol. Run this on LC-MS. You must observe the mass of the methyl ester of your acid. This proves the acyl fluoride was successfully formed (acyl fluorides react instantly with MeOH). Do not proceed if the free acid remains.

  • Coupling: Add 2-Ethynyl-4-methoxypyridin-3-amine (1.0 equiv). Seal the vial.

  • Thermal Push: Heat the reaction to 80 °C in an oil bath or microwave reactor for 12–18 hours. (Note: The small fluorine atom allows approach, but the thermal energy is still required to overcome the activation energy barrier of the deactivated pyridine).

  • Workup: Cool to room temperature, dilute with EtOAc, and wash sequentially with saturated NaHCO₃, 1M HCl (briefly, to avoid pyridine protonation issues), and brine.

Protocol B: Neutral Acid Chloride Generation (Ghosez's Reagent)

Best for: Extremely hindered couplings where acid-sensitive protecting groups (e.g., Boc, t-Bu) are present.

  • Activation: Dissolve the carboxylic acid (1.2 equiv) in anhydrous CH₂Cl₂ (0.1 M) under argon and cool to 0 °C.

  • Reagent Addition: Dropwise add Ghosez's Reagent (1-Chloro-N,N,2-trimethylpropenylamine, 1.3 equiv). Allow the reaction to warm to room temperature and stir for 2 hours.

  • Self-Validation Check (IPC 2): Withdraw a 5 µL aliquot and quench into 50 µL of benzylamine. Analyze via LC-MS. You must see the benzylamide derivative, confirming 100% conversion to the acid chloride without degradation.

  • Coupling: Evaporate the solvent under a stream of nitrogen to remove the volatile amide byproduct (optional but recommended). Redissolve in anhydrous DCE or Toluene.

  • Amine Addition: Add 2-Ethynyl-4-methoxypyridin-3-amine (1.0 equiv) and 2,6-lutidine (2.5 equiv). Causality note: 2,6-lutidine is chosen over DIPEA because its steric bulk prevents it from acting as a competing nucleophile, while its mild pKa prevents base-catalyzed racemization of the acid.

  • Reflux: Heat the mixture to 80 °C for 16 hours. If conversion stalls, add a catalytic amount of AgCN (0.2 equiv) to further pull the chloride leaving group [4].

GhosezWorkflow A 1. Carboxylic Acid + Ghosez's Reagent B 2. Stir 0°C to RT (Neutral Conditions) A->B C 3. Acid Chloride Intermediate Formed B->C D 4. Add Hindered Amine + 2,6-Lutidine C->D E 5. Heat to 80°C (In-process LC-MS) D->E F 6. Amide Product Isolated E->F

Step-by-step workflow for neutral acid chloride generation and hindered amide coupling.

References

  • Due-Hansen, M. E., et al. "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates." Organic & Biomolecular Chemistry, 2016.[Link]

  • Nilsen, A., et al. "Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases." The Journal of Organic Chemistry, 2020.[Link]

  • Li, X., et al. "General Synthesis of N-CF3 Heteroaryl Amides via Successive Fluorination and Acylation of Sterically Hindered Isothiocyanates." The Journal of Organic Chemistry, 2023.[Link]

  • Sato, M., et al. "Total Synthesis of the Reported Structure of Cahuitamycin A: Insights into an Elusive Natural Product Scaffold." Journal of the American Chemical Society, 2016.[Link]

Troubleshooting

refining click chemistry conditions for 2-Ethynyl-4-methoxypyridin-3-amine bioconjugation

Welcome to the Technical Support Center for complex bioconjugations. This guide is specifically engineered for researchers and drug development professionals working with 2-Ethynyl-4-methoxypyridin-3-amine .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for complex bioconjugations. This guide is specifically engineered for researchers and drug development professionals working with 2-Ethynyl-4-methoxypyridin-3-amine .

While Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a robust bioorthogonal reaction, incorporating alkynes with adjacent heteroatoms requires severe deviations from standard protocols. Here, we provide the mechanistic insights, troubleshooting FAQs, and a self-validating protocol necessary to master this specific conjugation.

Part 1: Mechanistic Insight — The "Chelation Trap"

To successfully conjugate 2-Ethynyl-4-methoxypyridin-3-amine, you must first understand its structural hostility toward standard CuAAC conditions.

The molecule possesses an ethynyl group at position 2 (the reactive alkyne) and a primary amine at position 3. This ortho-relationship, combined with the adjacent pyridine nitrogen, creates a highly potent bidentate or tridentate chelating pocket. When standard Cu(I) is introduced, the thermodynamic stability of the copper-amine-pyridine complex outcompetes the kinetic formation of the required copper acetylide intermediate. The catalyst is sequestered, the reaction stalls, and the localized redox cycling of the trapped copper generates reactive oxygen species (ROS) that degrade your target biomolecules[1].

To bypass this "Chelation Trap," we must manipulate the coordination environment using sacrificial Lewis acids and hyper-competitive ligands.

MechanisticPathway Start 2-Ethynyl-4-methoxypyridin-3-amine + Cu(I) Catalyst Trap Pathway A: The Chelation Trap Amine & Pyridine N sequester Cu(I) Start->Trap Standard Conditions (Low Ligand Ratio) Act Pathway B: Catalytic Activation Strong Ligand + Sacrificial Zn(II) Start->Act Optimized Conditions (Excess BTTAA + ZnCl2) DeadEnd Catalyst Depletion Reaction Stalls Trap->DeadEnd Complex Cu(I)-BTTAA Complex Forms Zn(II) blocks Amine Act->Complex Success Successful Triazole Bioconjugation Complex->Success

Mechanistic pathway illustrating the chelation trap vs. successful catalytic activation.

Part 2: Troubleshooting Guides & FAQs

Q1: My click reaction fails completely with 2-Ethynyl-4-methoxypyridin-3-amine, but my positive controls (e.g., propargyl alcohol) work perfectly. Why? A1: Your positive controls lack the ortho-amine group. In your target molecule, the amine and pyridine nitrogen are sequestering the Cu(I) catalyst. CuAAC exhibits a strict threshold behavior; little to no reactivity occurs if the free copper concentration drops below 50 µM[2]. Because your alkyne is acting as a ligand, it depletes the bioavailable Cu(I) below this critical threshold.

Q2: How can I prevent the 3-amine group from sequestering the copper catalyst without altering my compound? A2: You must employ a dual-pronged coordination strategy:

  • Sacrificial Metals: Introduce Zn(II) (e.g., ZnCl₂) into the reaction buffer before adding copper. Zn(II) is a "harder" Lewis acid that will preferentially occupy the amine/pyridine chelating sites, leaving the "softer" Cu(I) free to interact with the alkyne[2].

  • Hyper-Competitive Ligands: Upgrade from standard ligands (like TBTA or THPTA) to BTTAA . BTTAA possesses bulky tert-butyl groups that prevent the formation of unreactive polymeric copper species and has a significantly higher binding affinity, keeping Cu(I) active[3].

Q3: My target protein is precipitating and losing structural integrity during the reaction. What is causing this degradation? A3: This is a direct consequence of the chelation trap. When Cu(I) is bound by the 3-amine group rather than a protective ligand like THPTA or BTTAA, it becomes highly susceptible to oxidation by dissolved O₂, generating massive amounts of ROS (hydroxyl radicals and peroxides)[1]. These ROS rapidly oxidize histidine, methionine, and cysteine residues, leading to protein denaturation[4]. To solve this, you must add Aminoguanidine (5 mM) to sacrificially intercept electrophilic byproducts and ROS[2].

Q4: What is the optimal Ligand-to-Copper ratio for this specific compound? A4: While standard aqueous CuAAC protocols recommend a 5:1 ratio of THPTA to Copper[5], the highly coordinating nature of 2-Ethynyl-4-methoxypyridin-3-amine demands a 6:1 ratio using BTTAA [3]. This excess ensures that the equilibrium strongly favors the catalytically active Cu(I)-BTTAA complex over the inactive Cu(I)-amine complex.

Part 3: Quantitative Optimization Data

The following table synthesizes the quantitative adjustments required to transition from a standard CuAAC protocol to one optimized for highly coordinating alkynes.

ParameterStandard CuAACOptimized for 2-Ethynyl-4-methoxypyridin-3-amineCausality / Mechanistic Rationale
Copper (CuSO₄) 50 µM250 µM Overcomes threshold behavior; ensures sufficient free Cu(I) remains after unavoidable baseline sequestration[2].
Ligand Type THPTABTTAA BTTAA accelerates kinetics, yielding >45% product in 30 min compared to <15% for THPTA under identical conditions[3].
Ligand:Cu Ratio 5:16:1 A higher stoichiometric excess shifts the coordination equilibrium away from the substrate's amine group[3].
Sacrificial Metal NoneZnCl₂ (100 µM) Zn(II) acts as a decoy, preferentially binding the hard nitrogen donors of the substrate to protect the Cu(I) catalyst[2].
Aminoguanidine Optional5 mM Essential ROS scavenger; prevents oxidative damage to the biomolecule caused by localized redox cycling[5].
Sodium Ascorbate 2.5 mM5 mM Maintains a robust reducing environment to continuously regenerate Cu(I) from Cu(II)[5].

Part 4: Self-Validating Experimental Protocol

To ensure scientific integrity, this protocol incorporates a self-validating system . Before risking your precious biomolecule, you will use a fluorogenic probe (e.g., 3-azido-7-hydroxycoumarin) to verify that your catalyst system has successfully overcome the chelation trap[3].

Workflow Step1 1. Catalyst Validation React Cu/BTTAA with Coumarin Azide Step2 2. Prepare Catalyst Premix CuSO4 + BTTAA (1:6 Ratio) Step1->Step2 Step3 3. Block Chelating Sites Add ZnCl2 (100 µM) to Substrate Step2->Step3 Step4 4. Add ROS Scavenger Introduce Aminoguanidine (5 mM) Step3->Step4 Step5 5. Initiate CuAAC Add Sodium Ascorbate (5 mM) Step4->Step5

Self-validating, step-by-step experimental workflow for chelating alkyne bioconjugation.

Phase 1: System Validation (Fluorogenic Assay)

Purpose: Prove that the Cu(I) catalyst is active in the presence of the chelating alkyne.

  • Prepare a 100 µL test reaction containing 50 µM 2-Ethynyl-4-methoxypyridin-3-amine and 50 µM 3-azido-7-hydroxycoumarin in DPBS[3].

  • Add 100 µM ZnCl₂ and incubate for 5 minutes.

  • In a separate tube, premix CuSO₄ and BTTAA to achieve a 1:6 molar ratio. Add this to the test reaction to a final Cu concentration of 250 µM.

  • Add Sodium Ascorbate (final 5 mM) to initiate.

  • Validation Check: Monitor fluorescence (excitation ~404 nm, emission ~477 nm). Strong fluorescence confirms the triazole ring has formed and the catalyst is active despite the amine[3]. Do not proceed to Phase 2 if fluorescence is absent.

Phase 2: Biomolecule Conjugation Workflow

Purpose: Execute the optimized bioconjugation on your target protein.

  • Substrate Preparation: Dilute your azide-tagged biomolecule in DPBS (pH 7.4). Add 2-Ethynyl-4-methoxypyridin-3-amine (typically 5-10 molar equivalents relative to the azide).

  • Chelation Blocking: Add ZnCl₂ to a final concentration of 100 µM. Gently vortex and let stand for 5 minutes to allow Zn(II) to occupy the amine sites[2].

  • ROS Protection: Add Aminoguanidine hydrochloride to a final concentration of 5 mM[5].

  • Catalyst Premixing (Critical): In a separate microcentrifuge tube, combine 20 mM CuSO₄ and 50 mM BTTAA to achieve a 1:6 ratio. Incubate at room temperature for 3 minutes to ensure complete complexation[5].

  • Catalyst Addition: Add the Cu/BTTAA premix to the main reaction vessel (final Cu concentration: 250 µM).

  • Initiation: Add freshly prepared Sodium Ascorbate to a final concentration of 5 mM[5]. Cap the tube immediately to minimize oxygen exposure[2].

  • Incubation: Rotate end-over-end at room temperature for 1 to 2 hours.

  • Workup: Purify the conjugated biomolecule via size-exclusion chromatography (e.g., Sephadex G-25) or dialysis to remove the copper, ligands, and unreacted small molecules.

Part 5: References

  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation Source: National Institutes of Health (nih.gov) URL:[Link]

  • Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction Source: Chemical Communications (RSC Publishing) URL:[Link]

  • Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study Source: National Institutes of Health (nih.gov) URL:[Link]

  • "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology Source: Jena Bioscience URL:[Link]

Sources

Optimization

Technical Support Center: Palladium Remediation in 2-Ethynyl-4-methoxypyridin-3-amine Synthesis

Welcome to the Advanced Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to address one of the most notorious challenges in process chemistry: the removal of residual palladium follow...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to address one of the most notorious challenges in process chemistry: the removal of residual palladium following Sonogashira cross-coupling reactions.

When synthesizing highly functionalized N-heterocycles like 2-ethynyl-4-methoxypyridin-3-amine , standard aqueous workups are rarely sufficient to meet the strict ICH Q3D guidelines for elemental impurities (<10 ppm for active pharmaceutical ingredients). This guide breaks down the causality of palladium retention and provides self-validating protocols to ensure your API is purified without sacrificing yield.

The Causality of Palladium Retention

Q: Why do standard aqueous washes fail to remove palladium from 2-ethynyl-4-methoxypyridin-3-amine?

A: In Sonogashira couplings, palladium continuously cycles between Pd(0) and Pd(II) . Your product, 2-ethynyl-4-methoxypyridin-3-amine, presents a highly challenging, multi-site coordinating matrix. The pyridine nitrogen and the C3-primary amine act as strong σ -donors, while the C2-ethynyl group can engage in π -coordination with residual Pd(II).

Standard aqueous washes (even with chelators like EDTA) lack the thermodynamic driving force to outcompete this localized, multi-site affinity. The API effectively acts as its own bidentate ligand, pulling the palladium into the organic phase and retaining it during crystallization . To remove it, you must introduce a "thermodynamic sink"—a scavenger with an overwhelmingly higher affinity for Pd than the API itself.

G Pd Palladium Impurity (Pd(0) / Pd(II)) API 2-Ethynyl-4-methoxypyridin-3-amine (API) N_pyr Pyridine Nitrogen (Strong σ-donor) API->N_pyr NH2 3-Amine Group (Coordination site) API->NH2 Alkyne 2-Ethynyl Group (π-coordination) API->Alkyne N_pyr->Pd Coordination NH2->Pd Coordination Alkyne->Pd π-binding Scavenger Silica-Supported Scavenger (e.g., Si-TMT / Thiol) S_donor Sulfur Donors (Thiol/Thiourea/TMT) Scavenger->S_donor S_donor->Pd Thermodynamic Sink (K_eq >> API)

Competitive binding logic: Scavenger sulfur donors overcome the API's multi-site chelation.

Scavenger Selection and Quantitative Expectations

Q: How do I select the right scavenger for this specific API?

A: Because your API is a strong nitrogen-based chelator, you must use a scavenger with a multi-dentate sulfur array. Silica-supported 2,4,6-trimercaptotriazine (Si-TMT) or polymer-supported thiourea (QuadraPure TU) are highly recommended. These scavengers form irreversible complexes with Pd(II), dropping residual levels from thousands of ppm to single digits .

Table 1: Quantitative Comparison of Scavenger Classes
Scavenger TypeCommercial ExamplesAffinity for PdAPI Recovery RiskTypical Pd Reduction (from 1000 ppm)
Silica-TMT ISOLUTE Si-TMT, MP-TMTVery HighLow-Medium< 5 ppm
Polymer-Thiourea QuadraPure TUVery HighMedium (swelling)< 10 ppm
Silica-Thiol SiliaMetS ThiolHighLow~50 ppm
Activated Carbon Darco KB-GLow-MediumHigh (non-specific)~200 ppm

Troubleshooting Workflows & Experimental Protocols

To ensure scientific integrity, any palladium remediation process must be a self-validating system . You cannot simply add a scavenger and assume it worked; you must measure both the baseline Pd concentration and the API recovery rate to ensure the scavenger isn't sequestering your product.

Workflow Start Crude API Solution (High Pd Content) Test ICP-MS Baseline Quantification Start->Test Decision1 Is Pd > 10 ppm? Test->Decision1 Pass Proceed to Next Step (API conforms to ICH Q3D) Decision1->Pass No Scavenger Add Silica Scavenger (Si-TMT, 5-10 eq) Decision1->Scavenger Yes Agitate Agitate at 40-60°C (4-16 hours) Scavenger->Agitate Filter Filter & Wash (Remove Si-Pd complex) Agitate->Filter Decision2 API Yield > 85%? Filter->Decision2 Decision2->Test Yes (Re-test Pd) Reslurry Alternative: Reslurry in THF/Water or MEK/Water Decision2->Reslurry No (API binding to silica) Reslurry->Test Evaluate new matrix

Self-validating workflow for palladium remediation and scavenger evaluation.

Protocol 1: Self-Validating Scavenger Screening

This methodology is designed to break the API-Pd complex using thermal energy while quantifying the exact efficiency of the scavenger.

  • Baseline Setup: Dissolve the crude 2-ethynyl-4-methoxypyridin-3-amine in a polar aprotic solvent (e.g., DMF or THF) to a concentration of 0.1 M. This ensures complete dissolution of the API-Pd complex. Extract a 1.0 mL aliquot, evaporate, and digest for baseline ICP-MS analysis.

  • Scavenger Loading: Add 5 to 10 molar equivalents of Si-TMT (relative to the theoretical palladium catalyst load used in the Sonogashira coupling) to the reaction mixture.

  • Thermal Agitation (Critical Step): Heat the suspension to 50–60 °C and agitate via overhead stirring for 4 to 12 hours. Causality Note: Room temperature treatment often fails because the API-Pd chelate is kinetically stable. Elevated thermal energy is required to break this bond and allow the Pd to migrate to the thermodynamically favored Si-TMT sulfur donors.

  • Filtration: Filter the heterogeneous mixture through a Celite pad to remove the silica-bound palladium. Wash the filter cake thoroughly with 2 column volumes of the reaction solvent to ensure no API is left behind.

  • Validation: Concentrate the filtrate. Weigh the recovered API to calculate % Yield Recovery and analyze via ICP-MS to calculate % Pd Reduction.

Frequently Asked Questions (FAQs)

Q: My Sonogashira coupling works, but the isolated product is black/brown instead of off-white. Is this Pd(0) or Pd(II)? A: A black or dark brown crude solid usually indicates the precipitation of "Palladium Black" (agglomerated Pd(0) nanoparticles). However, do not be fooled into thinking a simple filtration will solve the issue. While the bulk color is Pd(0), the invisible, soluble Pd(II) is what remains tightly coordinated to the pyridine and amine groups of your API. You must treat for both oxidation states.

Q: What if the silica scavenger removes the palladium but also traps my API, causing massive yield loss? A: This is a common issue with basic amines. Silica-based scavengers possess free surface silanol groups (-SiOH) that can hydrogen-bond or form salts with the basic 3-amino group on your API. If your recovery drops below 80%, you have two options:

  • Switch to a macroporous polymer-supported scavenger (e.g., QuadraPure TU) which lacks an acidic silanol backbone.

  • Utilize a targeted reslurrying technique. Reslurrying the crude API in specific solvent mixtures like THF/Water (9:1) or Methyl Ethyl Ketone (MEK)/Water has been proven to successfully purge Pd from heteroatom-rich APIs without the need for expensive scavengers .

Q: How do I accurately measure sub-10 ppm Pd levels in this specific matrix? A: 2-Ethynyl-4-methoxypyridin-3-amine is an organic matrix that will cause severe carbon-based polyatomic interferences in standard ICP-MS if not fully destroyed. You must use closed-vessel microwave digestion with concentrated HNO3​ and a small amount of HCl (to stabilize the Pd as a chloride complex) prior to analysis.

References

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development (ACS Publications). URL:[Link]

  • Development of an Effective Palladium Removal Process for VEGF Oncology Candidate AG13736 and a Simple, Efficient Screening Technique for Scavenger Reagent Identification. Organic Process Research & Development (ACS Publications). URL:[Link]

  • Metal Scavengers: An alternative to recrystallization for removing metals? Biotage. URL:[Link]

  • Curse or Blessing? Influence of Impurities on Cross-Coupling— Guideline for Elucidating Catalysts. ChemRxiv. URL:[Link]

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 2-Ethynyl-4-methoxypyridin-3-amine vs. 3-Aminopyridine

Target Audience: Researchers, scientists, and drug development professionals Content Type: Technical Comparison & Experimental Guide Executive Summary In modern medicinal chemistry and organic synthesis, the pyridine sca...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals Content Type: Technical Comparison & Experimental Guide

Executive Summary

In modern medicinal chemistry and organic synthesis, the pyridine scaffold remains one of the most privileged structures. Understanding the nuanced reactivity of functionalized pyridines is critical for successful late-stage functionalization and heterocycle construction. This guide provides an in-depth comparative analysis between a baseline building block, 3-aminopyridine , and a highly functionalized, sterically encumbered analog, 2-ethynyl-4-methoxypyridin-3-amine .

While 3-aminopyridine offers straightforward nucleophilic and electrophilic handles, 2-ethynyl-4-methoxypyridin-3-amine presents a complex electronic and steric landscape. The synergistic effects of the C4-methoxy group and the orthogonal reactivity of the C2-ethynyl group prime this molecule for advanced transformations, most notably the rapid assembly of 4-azaindole (1H-pyrrolo[3,2-b]pyridine) architectures[1].

Structural and Electronic Profiling

3-Aminopyridine: The Baseline

The pyridine ring is inherently electron-deficient and generally deactivated towards electrophilic aromatic substitution (EAS) compared to benzene. However, the introduction of the strongly electron-donating amino group at the 3-position fundamentally alters this electronic landscape[2]. The amine donates electron density via resonance (+M effect) to the ortho and para positions (C2, C4, and C6). Consequently, 3-aminopyridine exhibits moderate nucleophilicity at the primary amine and directs incoming electrophiles primarily to the C2 and C6 positions[3].

2-Ethynyl-4-methoxypyridin-3-amine: The Poly-Functionalized Scaffold

This molecule is characterized by intense steric encumbrance and competing electronic biases:

  • C4-Methoxy Group: A strong pi-donor (+M) that drastically enriches the pyridine ring. Because the C3 position is occupied, the methoxy group directs electrophilic attack almost exclusively to the C5 position.

  • C2-Ethynyl Group: Exhibits a mild inductive electron-withdrawing effect (-I) but serves as a critical orthogonal handle. The alkyne pi-system is primed for transition-metal activation (e.g., Au, Pd, or Cu catalysis).

  • C3-Amino Group: Flanked by the bulky C2-alkyne and the rotating methyl cone of the C4-methoxy group, the primary amine suffers from significant steric hindrance. This physical "sandwich" effect drastically reduces its nucleophilicity in standard alkylation or acylation reactions compared to 3-aminopyridine.

Reactivity AP 3-Aminopyridine (Baseline) EAS1 EAS (Bromination) Major: C2 & C6 AP->EAS1 Nuc1 High Amine Nucleophilicity AP->Nuc1 EMP 2-Ethynyl-4-methoxy- pyridin-3-amine EAS2 EAS (Bromination) Major: C5 EMP->EAS2 Nuc2 Sterically Hindered Amine EMP->Nuc2 Cyc Intramolecular Cyclization (Azaindole) EMP->Cyc

Divergent reactivity pathways of 3-aminopyridine vs. 2-ethynyl-4-methoxypyridin-3-amine.

Comparative Reactivity Profiles

A. Electrophilic Aromatic Substitution (EAS)

When subjected to halogenation (e.g., bromination), 3-aminopyridine yields a mixture of 2-bromo and 2,6-dibromo derivatives due to the activating nature of the C3-amine. In contrast, the EAS profile of 2-ethynyl-4-methoxypyridin-3-amine is strictly governed by the C4-methoxy group. The high electron density localized at C5 makes it the exclusive site for electrophilic attack, ensuring high regiochemical fidelity during functionalization.

B. Orthogonal Reactivity and Heterocycle Synthesis

The defining feature of 2-ethynyl-4-methoxypyridin-3-amine is its capacity for intramolecular cyclization. Ortho-alkynylpyridinamines are highly valued precursors for the synthesis of azaindoles[4]. By utilizing a carbophilic Lewis acid (such as AuCl₃), the C2-alkyne is activated toward nucleophilic attack by the adjacent C3-amine. This 5-endo-dig cyclization rapidly constructs the 7-methoxy-1H-pyrrolo[3,2-b]pyridine (a substituted 4-azaindole) core, a motif frequently found in kinase inhibitors and other therapeutic agents[1]. 3-aminopyridine entirely lacks this orthogonal reactivity axis.

Quantitative Data Comparison

The following table summarizes the divergent physicochemical and reactive properties of the two scaffolds, providing a quick-reference guide for synthetic planning.

Property / Reactivity Metric3-Aminopyridine2-Ethynyl-4-methoxypyridin-3-amine
Amine Nucleophilicity High (Unhindered, readily acylated)Low (Sterically hindered by C2/C4 substituents)
EAS Regioselectivity C2 and C6 positionsC5 position (Methoxy-directed)
Orthogonal Handles NoneAlkyne (Click chemistry, Sonogashira, Cyclization)
Heterocycle Potential Unreactive baselineReadily forms 4-azaindole scaffolds
Estimated pKa (Conjugate Acid) ~5.98~6.2 (Modulated by C4-OMe (+M) and C2-Ethynyl (-I))

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. The causality behind reagent selection and monitoring techniques is explicitly detailed.

Protocol 1: Regioselective Bromination of 3-Aminopyridine

Causality: N-Bromosuccinimide (NBS) is selected over Br₂ to prevent over-bromination and to allow for a controlled, mild electrophilic delivery.

  • Preparation: Dissolve 3-aminopyridine (1.0 equiv, 10 mmol) in anhydrous acetonitrile (0.2 M) under an argon atmosphere. Cool the reaction flask to 0 °C using an ice bath.

  • Electrophile Addition: Slowly add NBS (1.05 equiv, 10.5 mmol) in small portions over 15 minutes. Self-Validation: The reaction mixture will transition from colorless to a pale yellow solution.

  • Reaction Monitoring: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor via TLC (EtOAc/Hexane 1:1). Self-Validation: The highly polar starting material spot will disappear, replaced by a distinct, less polar spot corresponding to 2-bromo-3-aminopyridine.

  • Workup: Quench with saturated aqueous Na₂S₂O₃ to neutralize residual electrophilic bromine. Extract with EtOAc, dry over Na₂SO₄, and concentrate in vacuo.

Protocol 2: Gold-Catalyzed Cyclization of 2-Ethynyl-4-methoxypyridin-3-amine

Causality: AuCl₃ is highly carbophilic, selectively activating the alkyne pi-system without coordinating irreversibly to the basic pyridine nitrogen, which would poison the catalyst.

  • Preparation: Dissolve 2-ethynyl-4-methoxypyridin-3-amine (1.0 equiv, 5 mmol) in anhydrous toluene (0.1 M) in a sealed tube.

  • Catalyst Addition: Add AuCl₃ (5 mol%) to the solution. Self-Validation: A slight darkening of the solution indicates the formation of the active catalytic complex.

  • Thermal Cyclization: Heat the reaction mixture to 80 °C for 4 hours.

  • Reaction Monitoring: Monitor via TLC (EtOAc/Hexane 1:2). Self-Validation: Use a KMnO₄ stain; the starting material will rapidly reduce the stain (due to the alkyne), while the azaindole product will not, allowing clear visual confirmation of alkyne consumption.

  • Workup: Filter the mixture through a short pad of Celite to remove gold residues, concentrate, and purify via silica gel chromatography to isolate the 7-methoxy-4-azaindole derivative.

Workflow Step1 1. Substrate Preparation Dissolve in dry Toluene Step2 2. Catalyst Addition Add AuCl3 (5 mol%) Step1->Step2 Step3 3. Thermal Cyclization Heat at 80°C for 4h Step2->Step3 Step4 4. Reaction Monitoring TLC (EtOAc/Hexane 1:2) Step3->Step4 Step5 5. Workup & Purification Silica Gel Chromatography Step4->Step5

Self-validating workflow for transition-metal catalyzed azaindole synthesis.

References

  • Synthesis of indolizines and azaindoles | Request PDF - ResearchGate ResearchG
  • Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks Organic Chemistry Frontiers (RSC Publishing)
  • A Comparative Guide to the Reactivity of 4-Aminopyridine-3-sulfonic Acid and Pyridine-3 Benchchem
  • Synthesis of 3-Aminopyridine | Download Scientific Diagram ResearchG

Sources

Comparative

Comparative Guide: 2-Ethynyl-4-methoxypyridin-3-amine vs. 2-Ethynylpyridine in Cycloaddition Workflows

As cycloaddition chemistries—particularly the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)—have matured, the selection of the alkyne building block has evolved from a simple structural decision to a strategic, mec...

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Author: BenchChem Technical Support Team. Date: April 2026

As cycloaddition chemistries—particularly the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)—have matured, the selection of the alkyne building block has evolved from a simple structural decision to a strategic, mechanistic one.

This guide provides an in-depth comparative analysis of two distinct pyridine-based alkynes: 2-ethynylpyridine (2-EP) and 2-ethynyl-4-methoxypyridin-3-amine (EMPA) . While 2-EP is a canonical, highly reactive substrate that auto-promotes click chemistry, EMPA is a highly functionalized, sterically encumbered scaffold designed for complex tandem annulations. Understanding the causality behind their divergent reactivities is critical for drug development professionals and synthetic chemists designing advanced heterocyclic libraries.

Electronic and Steric Profiling: The Causality of Reactivity

The performance of a terminal alkyne in cycloaddition reactions is dictated by its electrophilicity and its ability to coordinate transition metals (e.g., Cu, Ru, Pd).

2-Ethynylpyridine (2-EP): The Auto-Promoter

2-EP is an electron-deficient alkyne. The adjacent pyridine nitrogen exerts a strong inductive electron-withdrawing effect, making the terminal alkyne highly susceptible to deprotonation and copper-acetylide formation. More importantly, 2-EP acts as an auto-catalytic promoter [1]. The pyridine nitrogen and the alkyne form a bidentate coordination pocket that actively recruits Cu(I), drastically lowering the activation energy for the cycloaddition.

2-Ethynyl-4-methoxypyridin-3-amine (EMPA): The Push-Pull Scaffold

EMPA introduces profound electronic and steric disruptions to the 2-EP core:

  • Electronic "Push": The C4-methoxy (-OMe) and C3-amine (-NH₂) groups are strong resonance donors (+M effect). They pump electron density into the pyridine ring, neutralizing its electron-withdrawing nature and rendering the alkyne less electrophilic.

  • Steric & Chelating Interference: The C3-amine is positioned ortho to the ethynyl group. This creates significant steric hindrance (high A-value clash) directly at the reaction site. Furthermore, the primary amine acts as a competing Lewis basic site, often trapping Cu(I) in off-cycle tridentate or stable bidentate chelates that stall the catalytic cycle.

G cluster_0 2-Ethynylpyridine (2-EP) cluster_1 2-Ethynyl-4-methoxypyridin-3-amine (EMPA) A 2-EP + Cu(I) B Bidentate N,C-Coordination (Auto-activation) A->B C Fast Cu-Acetylide Formation B->C X EMPA + Cu(I) Y Steric Clash (C3-NH2) & Chelation Competition X->Y Z Slower Cu-Acetylide Formation Y->Z

Mechanistic divergence in Cu-acetylide formation between 2-EP and EMPA due to steric factors.

Application Workflows & Self-Validating Protocols

Workflow A: Standard CuAAC (Click Chemistry)

When the sole objective is to generate a 1,2,3-triazole rapidly, 2-EP is vastly superior. It has been documented that catalytic amounts of 2-EP can even be used as an additive to accelerate the cycloaddition of other sluggish alkynes in water [1, 2]. Conversely, EMPA requires forcing conditions (elevated temperatures, highly active ligands like TBTA) to overcome the C3-amine's inhibitory effects.

Self-Validating Protocol 1: Comparative CuAAC Reactivity This protocol is designed with an internal control to visually validate the kinetic differences between the two substrates.

  • Preparation: In two separate 10 mL round-bottom flasks, add 1.0 mmol of 2-EP (Flask A) and 1.0 mmol of EMPA (Flask B).

  • Solvent & Reagents: Add 4 mL of a 1:1 mixture of t -BuOH and H₂O to each flask. Add 1.1 mmol of benzyl azide to both.

  • Catalyst Initiation: Add 5 mol% CuCl (0.05 mmol) to each flask. Stir at room temperature (25°C).

  • Validation (TLC Monitoring):

    • Check both reactions via TLC (Eluent: 3:1 Hexanes/EtOAc) after 30 minutes.

    • Expected Result: Flask A (2-EP) will show complete consumption of the alkyne and a single highly polar triazole spot. Flask B (EMPA) will show >90% unreacted starting material.

  • Resolution for EMPA: To drive Flask B to completion, the temperature must be elevated to 60°C and 10 mol% of sodium ascorbate added to maintain the active Cu(I) species against amine-induced oxidation.

Workflow B: Tandem Cycloaddition and Annulation

Where EMPA underperforms in simple click kinetics, it excels in complex library generation. The C3-amine is perfectly positioned to act as an internal nucleophile. Following an initial cycloaddition or cross-coupling, the free amine can undergo transition-metal-catalyzed intramolecular annulation to form fused heterocycles, such as 1H-pyrrolo[3,2-c]pyridines (azaindoles), which are highly prized in kinase inhibitor development [3].

G A EMPA Starting Material B Intermolecular CuAAC (Azide Addition) A->B Step 1: Click Reaction C Triazolyl-Pyridine Intermediate (Free C3-NH2) B->C D Intramolecular Annulation (Pd/Cu Catalyzed) C->D Step 2: Cyclization E Fused Heterocycle (Triazolo-Pyrrolopyridine) D->E

Tandem cycloaddition and annulation workflow leveraging the C3-amine for fused heterocycles.

Self-Validating Protocol 2: Tandem Synthesis of Triazolo-Azaindoles from EMPA

  • Step 1 (Cycloaddition): React EMPA (1.0 mmol) with an aryl azide (1.1 mmol) using CuSO₄ (10 mol%), Sodium Ascorbate (20 mol%), and TBTA ligand (10 mol%) in DMF at 60°C for 12 hours. Isolate the resulting 4-(triazolyl)-pyridin-3-amine intermediate via column chromatography.

  • Step 2 (Annulation): Dissolve the intermediate in toluene (0.1 M). Add Pd(OAc)₂ (5 mol%), Cu(OAc)₂ (2.0 equiv as an oxidant), and heat to 110°C under an O₂ atmosphere for 8 hours.

  • Validation: The intramolecular C-H amination will yield a highly fluorescent fused pyrrolo-pyridine system. The loss of the primary amine N-H stretch (~3300-3400 cm⁻¹) in FTIR confirms successful cyclization.

Quantitative Data Comparison

The following table summarizes the operational parameters and expected performance metrics for both alkynes based on standard literature conditions.

Parameter2-Ethynylpyridine (2-EP)2-Ethynyl-4-methoxypyridin-3-amine (EMPA)
Electronic Profile Electron-deficient (-I dominant)Electron-rich (+M from -OMe, -NH₂)
Steric Hindrance (Ortho) Minimal (C3-H)Severe (C3-NH₂)
CuAAC Reactivity Extremely High (Auto-promoted)Moderate to Low (Requires heat/ligands)
Tandem Cyclization Potential Low (Requires external reagents)Highly primed (Internal C3-NH₂ nucleophile)
Typical CuAAC Yield (RT, 1h) >95%<15% (Stalls due to chelation)
Optimal CuAAC Conditions CuCl (3 mol%), H₂O, 25°CCuSO₄/NaAsc, TBTA, DMF, 60°C

Conclusion

The choice between 2-EP and EMPA should be strictly dictated by the synthetic endpoint. For rapid bioconjugation, radiolabeling, or simple library generation where the triazole is the final target, 2-ethynylpyridine is the undisputed optimal choice due to its auto-catalytic kinetics. However, for drug discovery programs targeting complex, fused heterocyclic pharmacophores (like kinase-inhibiting azaindoles), 2-ethynyl-4-methoxypyridin-3-amine provides a bifunctional scaffold that, while requiring harsher initial cycloaddition conditions, enables elegant downstream tandem annulations.

References

  • Hiroki, H., Ogata, K., & Fukuzawa, S. (2013). 2-Ethynylpyridine-Promoted Rapid Copper(I) Chloride Catalyzed Azide–Alkyne Cycloaddition Reaction in Water. Synlett, 24(07), 843-846.[Link]

  • Meyer, J. P., et al. (2023). Click Chemistry and Radiochemistry: An Update. Chemical Reviews (ACS Publications).[Link]

  • Menichincheri, M., et al. (2008). Cdc7 Kinase Inhibitors: Pyrrolopyridinones as Potential Antitumor Agents. 1. Synthesis and Structure–Activity Relationships. Journal of Medicinal Chemistry, 51(2), 192-195.[Link]

Validation

Reproducibility of Multi-Step Synthesis for 2-Ethynyl-4-methoxypyridin-3-amine: A Comparison Guide

Executive Summary The synthesis of highly functionalized pyridines, specifically 2-ethynyl-4-methoxypyridin-3-amine, represents a critical bottleneck in the development of novel kinase inhibitors and rigid bicyclic heter...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of highly functionalized pyridines, specifically 2-ethynyl-4-methoxypyridin-3-amine, represents a critical bottleneck in the development of novel kinase inhibitors and rigid bicyclic heteroaromatic scaffolds. As a Senior Application Scientist, I frequently observe that traditional cross-coupling approaches fail to yield reproducible results for this specific motif. This guide objectively compares the classical stepwise synthesis against an optimized one-pot catalytic approach, providing mechanistic insights, in-process controls, and comparative experimental data to ensure high-fidelity reproducibility.

The Reproducibility Challenge: Ortho-Alkynyl Pyridinamines

Synthesizing ortho-alkynyl pyridinamines is notoriously difficult. The primary reproducibility issue stems from the competing intramolecular hydroamination of the alkyne by the adjacent amine group, which forms a 4-methoxy-1H-pyrrolo[3,2-b]pyridine (azaindole) byproduct[1]. This cyclization is inadvertently catalyzed by the same transition metals (Pd/Cu) used in the , and is further exacerbated by the harsh basic conditions traditionally required for alkyne deprotection[2].

G SM 2-Chloro-4-methoxy pyridin-3-amine Sono Pd/Cu Catalysis + TMS-Acetylene SM->Sono Int TMS-Protected Intermediate Sono->Int Cross-Coupling Deprot Deprotection (TBAF or Base) Int->Deprot Side Azaindole Byproduct (Intramolecular Cyclization) Int->Side Transition Metal Catalyzed Hydroamination Target 2-Ethynyl-4-methoxy pyridin-3-amine Deprot->Target Desired Pathway Target->Side Base-Promoted Cyclization

Competing pathways in the synthesis of 2-ethynyl-4-methoxypyridin-3-amine.

Route Comparison

To address these challenges, we compare two distinct synthetic methodologies starting from the commercially available[3].

Route A: Classical Stepwise Approach

This route utilizes standard Sonogashira conditions (Pd(PPh3)2Cl2, CuI, Et3N) followed by the isolation of the TMS-protected intermediate[2]. Deprotection is subsequently achieved using K2CO3 in methanol. While conceptually simple, this route suffers from the requirement of elevated temperatures, which directly promotes azaindole formation and Glaser homocoupling.

Route B: Optimized One-Pot Approach

This advanced protocol employs a highly active pre-catalyst (XPhos Pd G2) to facilitate the cross-coupling at room temperature, drastically reducing thermal cyclization. Furthermore, a one-pot deprotection using TBAF at 0°C minimizes the exposure of the sensitive terminal alkyne to basic conditions, preserving the integrity of the target molecule.

Quantitative Yield & Purity Profile

ParameterRoute A (Classical Stepwise)Route B (Optimized One-Pot)
Overall Yield 42 - 48%76 - 82%
Purity (HPLC) 88 - 92%> 98%
Azaindole Impurity 12 - 18%< 2%
Glaser Homocoupling 5 - 8%< 1%
Time to Completion 48 hours12 hours
Scalability Poor (Exothermic deprotection)Excellent (Controlled dosing)

Validated Experimental Protocols

Route B: Optimized One-Pot Protocol (Recommended)

This protocol is designed as a self-validating system, incorporating strict In-Process Controls (IPCs) to ensure scientific integrity.

  • Catalyst Activation: To an oven-dried Schlenk flask, add 2-chloro-4-methoxypyridin-3-amine (1.0 eq), XPhos Pd G2 (0.02 eq), and CuI (0.04 eq). Purge with argon (3x).

    • Causality: XPhos Pd G2 is a pre-catalyst that rapidly forms the active Pd(0) species at room temperature, bypassing the need for heating which would otherwise trigger cyclization[1].

  • Reagent Addition: Add degassed anhydrous THF, followed by anhydrous triethylamine (3.0 eq) and TMS-acetylene (1.2 eq).

    • IPC: The mixture will transition from a pale yellow suspension to a homogeneous dark amber solution within 15 minutes, visually confirming active Pd(0) formation and oxidative addition.

  • Reaction Monitoring: Stir at 25°C for 2 hours.

    • IPC: Monitor via LC-MS. The reaction is complete when the starting material mass (m/z 159) is <1% and the TMS-intermediate (m/z 221) is >95%.

  • One-Pot Deprotection: Cool the reaction mixture to 0°C. Dropwise add a 1.0 M solution of TBAF in THF (1.1 eq).

    • Causality: Performing this at 0°C prevents the base-promoted intramolecular hydroamination of the newly formed terminal alkyne.

  • Quench and Isolation: After 30 minutes, quench with saturated aqueous NH4Cl. Extract with EtOAc, dry over Na2SO4, and concentrate. Purify via flash chromatography (silica, Hexanes/EtOAc).

    • IPC: The final product should present as an off-white solid. A persistent red/brown hue in the solid indicates azaindole contamination.

Route A: Classical Stepwise Protocol (For Comparison)
  • Coupling: Combine 2-chloro-4-methoxypyridin-3-amine (1.0 eq), Pd(PPh3)2Cl2 (0.05 eq), and CuI (0.10 eq) in DMF/Et3N (1:1). Add TMS-acetylene (1.5 eq) and heat to 80°C for 12 hours.

    • Causality: The less active Pd(PPh3)2Cl2 requires thermal activation. Prolonged heating in basic media promotes the intramolecular attack of the amine onto the coordinated alkyne.

  • Isolation: Aqueous workup and column chromatography to isolate the TMS-protected intermediate.

    • IPC: Significant dark tar formation is typically observed, corresponding to degradation and Glaser homocoupling products.

  • Deprotection: Dissolve the intermediate in MeOH, add K2CO3 (2.0 eq), and stir at room temperature for 4 hours.

    • Causality: Methanolic K2CO3 is a harsh basic system that further drives the unmasked terminal alkyne into the azaindole byproduct.

Mechanistic Insights & Catalyst Selection

The success of Route B relies heavily on the bulky, electron-rich XPhos ligand. This ligand accelerates the reductive elimination step of the catalytic cycle, preventing the prolonged lifetime of the Pd-alkynyl species. If the Pd-alkynyl intermediate lingers, the adjacent free amine will coordinate to the metal center, triggering the undesired hydroamination cascade.

G Pd0 Pd(0)L(n) Active Catalyst OA Oxidative Addition Complex Pd0->OA + SM TM Transmetalation with Cu-Acetylide OA->TM + Cu-C≡C-TMS RE Reductive Elimination Complex TM->RE Isomerization RE->Pd0 - Product Product TMS-Alkyne Pyridine RE->Product SM 2-Chloro-pyridine

XPhos Pd G2 catalytic cycle for the optimized Sonogashira coupling.

Conclusion

For the reproducible synthesis of 2-ethynyl-4-methoxypyridin-3-amine, traditional stepwise Sonogashira protocols are fundamentally flawed due to competing azaindole formation. By transitioning to an optimized one-pot methodology utilizing XPhos Pd G2 and low-temperature TBAF deprotection, researchers can nearly double their overall yield while achieving >98% purity, effectively eliminating the reproducibility bottleneck in downstream drug development workflows.

References

  • Title: Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts. Source: MDPI. URL: [Link]

  • Title: 2-Chloro-4-methoxypyridin-3-amine. Source: PubChem. URL: [Link]

  • Title: Sonogashira Coupling. Source: Organic Chemistry Portal. URL: [Link]

Sources

Comparative

A Comparative Spectroscopic Guide to 2-Ethynyl-4-methoxypyridin-3-amine and Its Derivatives

Abstract Substituted pyridines are foundational scaffolds in medicinal chemistry and materials science, valued for their role in numerous natural products and pharmaceutical agents.[1] The precise characterization of the...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Substituted pyridines are foundational scaffolds in medicinal chemistry and materials science, valued for their role in numerous natural products and pharmaceutical agents.[1] The precise characterization of these molecules is paramount for drug development and quality control. This guide presents a comprehensive spectroscopic comparison of 2-Ethynyl-4-methoxypyridin-3-amine and its derivatives. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS). By grounding our analysis in established experimental protocols and theoretical principles, this document serves as a practical reference for researchers engaged in the synthesis and characterization of novel pyridine-based compounds.

Molecular Scaffolds of Interest

The introduction of varied functional groups onto the pyridine ring—such as ethynyl, methoxy, and amine moieties—imparts distinct electronic and steric properties. These differences are directly observable in their respective spectra. Below are the primary structures under consideration.

Figure 1. Core structure of 2-Ethynyl-4-methoxypyridin-3-amine and related derivatives.

Experimental Methodologies: A Validated Approach

The integrity of spectroscopic data hinges on meticulous experimental execution. The following protocols are designed as self-validating systems, ensuring reproducibility and accuracy.

NMR Spectroscopy (¹H and ¹³C)

Nuclear Magnetic Resonance spectroscopy provides unparalleled insight into the chemical environment of individual atoms.

  • Rationale: The choice of a high-field spectrometer (e.g., 400-500 MHz) is crucial for achieving sufficient signal dispersion, which is essential for resolving the complex spin systems of substituted heteroaromatics.[1][2] Deuterated chloroform (CDCl₃) is a standard solvent due to its ability to dissolve a wide range of organic compounds and its distinct solvent peak, which does not interfere with most analyte signals.[3] Tetramethylsilane (TMS) is used as an internal standard for its chemical inertness and single, sharp resonance at 0 ppm.

  • Step-by-Step Protocol:

    • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.7 mL of deuterated solvent (e.g., CDCl₃) containing 0.03% TMS in a 5 mm NMR tube.

    • Instrument Setup: Record spectra on a Bruker DRX-500 spectrometer or equivalent.[2]

    • ¹H NMR Acquisition: Acquire spectra with a pulse angle of 30°, a relaxation delay of 1.0 s, and 16-32 scans.

    • ¹³C NMR Acquisition: Acquire spectra using a proton-decoupled pulse sequence with a pulse angle of 45°, a relaxation delay of 2.0 s, and accumulate 512-1024 scans to achieve an adequate signal-to-noise ratio.

    • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS peak at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

  • Rationale: The Attenuated Total Reflectance (ATR) technique is preferred for its minimal sample preparation and suitability for solids and oils. Alternatively, the KBr pellet method can be used for solid samples to obtain high-quality spectra.[2][4]

  • Step-by-Step Protocol (ATR):

    • Instrument Preparation: Record a background spectrum on a clean, unobstructed ATR crystal (e.g., diamond or germanium).

    • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring complete coverage.

    • Data Acquisition: Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

    • Data Processing: The acquired spectrum is automatically ratioed against the background spectrum by the instrument software to yield the final absorbance or transmittance spectrum.

UV-Visible Spectroscopy

This technique measures the electronic transitions within a molecule, providing information about conjugated systems.

  • Rationale: Spectroscopic grade solvents are essential to avoid interference from impurities.[5] The concentration is kept low (typically 10⁻⁵ to 10⁻⁶ M) and the absorbance below 0.1 to ensure adherence to the Beer-Lambert law and prevent inner filter effects.[5]

  • Step-by-Step Protocol:

    • Sample Preparation: Prepare a stock solution of the compound in a spectroscopic grade solvent (e.g., ethanol or acetonitrile). Dilute the stock solution to a final concentration of approximately 10⁻⁵ M.[5]

    • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.[5]

    • Measurement: Fill a 1 cm path length quartz cuvette with the pure solvent to record a baseline. Record the absorbance spectrum of the sample solution from 200 to 800 nm.

    • Analysis: Identify the wavelength of maximum absorbance (λmax).

Mass Spectrometry (MS)

MS provides information about the molecular weight and elemental composition of a molecule and can reveal structural details through fragmentation analysis.

  • Rationale: Electrospray Ionization (ESI) is a soft ionization technique suitable for polar, thermally labile molecules like pyridine derivatives, often yielding a prominent molecular ion peak ([M+H]⁺).[6] Electron Ionization (EI) is a higher-energy method that induces more extensive fragmentation, providing a detailed fingerprint of the molecule's structure.[7]

  • Step-by-Step Protocol (ESI-MS):

    • Sample Preparation: Prepare a dilute solution of the analyte (10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with 0.1% formic acid to promote protonation.[6]

    • Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

    • Instrument Settings: Operate the mass spectrometer in positive ion mode. Typical settings include a capillary voltage of 3.5 kV, a source temperature of 120 °C, and a desolvation temperature of 350 °C.[6]

    • Data Acquisition: Acquire spectra over a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 50-500).

Figure 2. General workflow for the spectroscopic characterization of synthesized compounds.

Comparative Spectroscopic Analysis

The electronic interplay between the electron-donating amine (-NH₂) and methoxy (-OCH₃) groups and the electron-withdrawing pyridine ring and ethynyl (C≡CH) group creates a unique spectroscopic signature for each derivative.

¹H NMR Spectroscopy

The ¹H NMR spectrum is highly sensitive to the electronic environment of the protons.

  • Aromatic Protons (Pyridine Ring): Protons on the pyridine ring typically resonate in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the electronegative nitrogen atom.[8] The exact chemical shifts are modulated by the substituents. The proton at C5 in 2-Ethynyl-4-methoxypyridin-3-amine is expected to be a singlet, while the proton at C6 would also be a singlet.

  • Amine Protons (-NH₂): The amine protons usually appear as a broad singlet. Its chemical shift is variable and depends on concentration, solvent, and temperature, but can be expected in the δ 3.5-5.5 ppm range.

  • Methoxy Protons (-OCH₃): The methoxy group gives a characteristic sharp singlet around δ 3.8-4.2 ppm.[2][3]

  • Ethynyl Proton (C≡C-H): The acetylenic proton is typically found in the δ 2.5-3.5 ppm region. Its relatively upfield shift is due to the magnetic anisotropy of the triple bond.

¹³C NMR Spectroscopy

¹³C NMR provides key information on the carbon skeleton.

  • Pyridine Ring Carbons: These carbons resonate in the aromatic region (δ 110-165 ppm). The carbon attached to the nitrogen (C2 and C6) are the most downfield. The carbon bearing the methoxy group (C4) is expected to be significantly shielded by its electron-donating effect, while the carbon attached to the ethynyl group (C2) will be deshielded.[9]

  • Ethynyl Carbons (C≡C): The sp-hybridized carbons of the ethynyl group typically appear between δ 70-95 ppm.[2]

  • Methoxy Carbon (-OCH₃): The carbon of the methoxy group is expected to resonate around δ 55-63 ppm.[10] Unusual downfield shifts (e.g., ~62 ppm) can sometimes be observed for methoxy groups that are sterically hindered and forced out of the plane of the aromatic ring.[10]

Infrared (IR) Spectroscopy

Key vibrational frequencies allow for the confirmation of functional groups.

  • N-H Stretch: The primary amine (-NH₂) will show two characteristic stretching bands in the 3300-3500 cm⁻¹ region (one for symmetric and one for asymmetric stretching).[11]

  • C-H (sp) Stretch: The terminal alkyne C-H bond gives a sharp, strong absorption near 3300 cm⁻¹.[12]

  • C≡C Stretch: The alkyne triple bond stretch appears as a weak to medium, sharp absorption around 2100-2260 cm⁻¹. Conjugation with the pyridine ring can influence its intensity and exact position.[2][12]

  • C=C and C=N Stretches: Aromatic ring stretching vibrations are observed in the 1400-1620 cm⁻¹ region.[4]

  • C-O Stretch: The aryl ether C-O stretch is typically a strong band found in the 1200-1275 cm⁻¹ range.[13]

UV-Visible Spectroscopy

The UV-Vis spectrum is dictated by the conjugated π-system of the molecule.

  • π→π Transitions:* Substituted pyridines exhibit strong absorptions corresponding to π→π* transitions, typically appearing between 250-300 nm.[14][15] The extended conjugation provided by the ethynyl group is expected to cause a bathochromic (red) shift to a longer wavelength compared to a simple methoxypyridine.

  • n→π Transitions:* A weaker absorption band corresponding to the n→π* transition of the nitrogen lone pair electrons may be observed at a longer wavelength, often overlapping with the π→π* bands.[14]

Mass Spectrometry (MS)

MS provides the molecular weight and fragmentation patterns for structural confirmation.

  • Molecular Ion Peak: For 2-Ethynyl-4-methoxypyridin-3-amine (C₈H₈N₂O), the expected exact mass is 148.0637 g/mol . In ESI-MS, the base peak would likely be the protonated molecule [M+H]⁺ at m/z 149.0715.

  • Fragmentation: Common fragmentation pathways for substituted pyridines involve the loss of substituents.[7] For the parent compound, one could expect initial losses of a methyl radical (•CH₃) from the methoxy group to give an ion at m/z 134, or loss of HCN from the pyridine ring. The specific fragmentation pattern provides a unique fingerprint that can be used to distinguish between isomers.[16][17]

Data Summary

The following table summarizes the expected spectroscopic data for 2-Ethynyl-4-methoxypyridin-3-amine based on the analysis of its functional groups and comparison with related derivatives.

Spectroscopic Technique Feature Expected Value / Observation Reference / Rationale
¹H NMR Pyridine-H (C5, C6)δ 7.0 - 8.5 ppm (singlets)Deshielding by ring nitrogen[8]
Amine (-NH₂)δ 3.5 - 5.5 ppm (broad singlet)Exchangeable protons
Methoxy (-OCH₃)δ 3.8 - 4.2 ppm (sharp singlet)Typical range for aryl methoxy groups[2][3]
Ethynyl (-C≡CH)δ 2.5 - 3.5 ppm (singlet)Anisotropic effect of triple bond
¹³C NMR Pyridine Ring Carbonsδ 110 - 165 ppmAromatic region, influenced by substituents[9]
Ethynyl Carbons (C≡C)δ 70 - 95 ppmCharacteristic for sp-hybridized carbons[2]
Methoxy Carbon (-OCH₃)δ 55 - 63 ppmStandard chemical shift for -OCH₃[10]
IR Spectroscopy N-H Stretch (amine)~3300-3500 cm⁻¹ (two bands)Asymmetric & symmetric stretches[11]
C-H Stretch (alkyne)~3300 cm⁻¹ (sharp)Terminal alkyne C-H bond[12]
C≡C Stretch (alkyne)~2100-2150 cm⁻¹Conjugation may weaken the signal[2][12]
C-O Stretch (ether)~1200-1275 cm⁻¹ (strong)Aryl ether stretch[13]
UV-Vis Spectroscopy λmax (π→π*)260 - 290 nmExtended conjugation shifts to longer λ[14][15]
Mass Spectrometry Molecular Ion [M+H]⁺m/z 149.0715Based on molecular formula C₈H₈N₂O

Conclusion

The spectroscopic characterization of 2-Ethynyl-4-methoxypyridin-3-amine and its derivatives is a multi-faceted process where each analytical technique provides a unique and complementary piece of the structural puzzle. NMR spectroscopy maps the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, UV-Vis spectroscopy probes the electronic nature of the conjugated system, and mass spectrometry verifies the molecular weight and offers clues to the molecule's stability and substructures. By systematically applying the robust methodologies outlined in this guide, researchers can confidently elucidate the structures of novel pyridine derivatives, a critical step in advancing the fields of drug discovery and materials science.

References

  • Wiley-VCH. (n.d.). Supporting Information.
  • Ajtony, Z., et al. (2018). 2-Ethynylpyridine dimers: IR spectroscopic and computational study. Request PDF.
  • PMC. (2025). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions.
  • Kumar, P., & Sharma, S. D. (1997). Infrared Spectral Studies of Some Substituted Pyridines. Asian Journal of Chemistry, 9(2), 288–292.
  • BenchChem. (2025). Basic photophysical properties of substituted pyridine compounds.
  • ijres.org. (2022). Spectroscopic analysis of 2, 5-Disubstituted Pyridine Derivatives: Part I.
  • The Journal of Physical Chemistry A. (n.d.). Orbital Interactions in Ethynylpyridines.
  • AIP Publishing. (n.d.). Analysis of the NMR Spectrum of Pyridine.
  • ResearchGate. (n.d.). Mass spectra of the pyridine derivatives with M r = 259 and 273 g mol-1.
  • MilliporeSigma. (n.d.). 2-ethynyl-4-methoxypyridine.
  • Salem, M. A. I., et al. (n.d.). Mass spectral fragmentation modes of pyrimidine derivatives.
  • Organic Syntheses Procedure. (n.d.). preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides.
  • BenchChem. (n.d.). Application Note: Mass Spectrometry Analysis of Novel Pyrimidine Derivatives.
  • BenchChem. (2025). A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines.
  • The Royal Society of Chemistry. (n.d.). Pd-catalyzed decarboxylative alkynylation of alkynyl carboxylic acids with arylsulfonyl hydrazides via desulfinative process.
  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99.
  • Universiti Kebangsaan Malaysia. (n.d.). Synthesis, Spectroscopic Evaluation and Preliminary UV-Vis Titration Study.
  • PubMed. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds.
  • ChemicalBook. (n.d.). 2-Methoxypyridine(1628-89-3) 13C NMR spectrum.
  • The Royal Society of Chemistry. (2015). 1H and 13C NMR spectra for compounds 3a-s and 4a-s.
  • PMC. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors.
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  • PMC. (n.d.). Electronic absorption spectra of pyridine and nicotine in aqueous solution.
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  • Der Pharma Chemica. (2026). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives.
  • SciELO. (n.d.). Synthesis, characterization and computational studies of (E)-2-{[(2-aminopyridin-3-yl)imino]-methyl}-4,6-di-tert-butylphenol.

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Safety & Regulatory Compliance

Safety

2-Ethynyl-4-methoxypyridin-3-amine proper disposal procedures

Comprehensive Safety and Disposal Guide: 2-Ethynyl-4-methoxypyridin-3-amine As a substituted pyridine derivative featuring a terminal alkyne, 2-Ethynyl-4-methoxypyridin-3-amine is a valuable building block in medicinal c...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Disposal Guide: 2-Ethynyl-4-methoxypyridin-3-amine

As a substituted pyridine derivative featuring a terminal alkyne, 2-Ethynyl-4-methoxypyridin-3-amine is a valuable building block in medicinal chemistry and drug development. However, its structural motifs present dual hazards: the environmental and systemic toxicity characteristic of aminopyridines, and the latent reactivity of terminal alkynes.

This guide provides an authoritative, step-by-step operational framework for the safe handling, segregation, and disposal of this compound in professional laboratory settings, ensuring compliance with Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) guidelines[1].

Hazard Profile & Causality Analysis

To effectively manage chemical waste, researchers must understand the mechanistic causality behind the compound's hazards.

  • Terminal Alkyne Reactivity: The methine proton of a terminal alkyne is highly acidic due to the sp-hybridization of the carbon atom, which stabilizes the resulting acetylide anion[2]. If 2-Ethynyl-4-methoxypyridin-3-amine waste is inadvertently mixed with heavy metal salts (e.g., Silver (Ag+), Copper (Cu+), or Mercury (Hg2+)), it can spontaneously form metal acetylides[3]. These organometallic complexes are highly shock-sensitive and can detonate violently when dry[3].

  • Aminopyridine Toxicity: Pyridine derivatives are readily absorbed through the skin and gastrointestinal tract[4]. Furthermore, they exhibit significant aquatic toxicity, meaning that even trace amounts can cause long-term adverse effects in aquatic environments[5].

Table 1: Quantitative Hazard and Storage Summary

ParameterSpecification / GuidelineMechanistic Rationale
EPA Waste Classification Hazardous Waste (Toxicity/Reactivity)[1]Contains toxic pyridine core; reactive alkyne moiety.
Drain Disposal Strictly Prohibited[6]High aquatic toxicity; not readily biodegradable[5].
Incompatible Materials Heavy metals (Ag, Cu, Hg), Strong OxidizersPrevents formation of explosive metal acetylides[3].
SAA Storage Limit Up to 55 gallons (or 1 qt acutely hazardous)[7]EPA Subpart K regulations for academic/research labs[1].
SAA Full Container Limit Must move to CAA within 72 hours[8]Prevents dangerous accumulation at the point of generation.

Operational Waste Management Workflow

G Start Waste Generation (2-Ethynyl-4-methoxypyridin-3-amine) Segregation Hazard Segregation Isolate from Heavy Metals & Oxidizers Start->Segregation SAA Satellite Accumulation Area (SAA) Max 55 Gal, Labeled, Closed Segregation->SAA CAA Central Accumulation Area (CAA) Max 90-180 Days (EPA RCRA) SAA->CAA Disposal Licensed Contractor High-Temperature Incineration CAA->Disposal

Figure 1: Hazardous waste disposal workflow for 2-Ethynyl-4-methoxypyridin-3-amine.

Step-by-Step Disposal Procedures

The following protocols dictate the lifecycle of 2-Ethynyl-4-methoxypyridin-3-amine waste from the point of generation to final destruction.

Protocol A: Point-of-Generation Segregation & SAA Storage
  • Select Compatible Containers: Utilize high-density polyethylene (HDPE) or glass containers equipped with secure, leak-proof, screw-top closures[1]. Never use metal containers, as trace oxidation or metal leaching could interact with the terminal alkyne.

  • Chemical Segregation (Critical Step): Ensure the waste container is strictly designated for non-halogenated organic waste (or halogenated, depending on the solvent used). Under no circumstances should this waste be mixed with aqueous waste streams containing heavy metal catalysts (e.g., from Sonogashira couplings) due to the risk of explosive acetylide precipitation[3].

  • Labeling: Affix a label clearly stating "Hazardous Waste" along with the full chemical name (no abbreviations) and the approximate percentage of the constituents[8].

  • SAA Maintenance: Store the container in a designated Satellite Accumulation Area (SAA) at or near the point of generation, under the control of the operator[8]. The container must remain closed at all times except when actively adding waste; do not leave funnels in the container[8].

Protocol B: Transfer and Final Disposal
  • Volume Monitoring: Inspect SAA containers weekly for leakage or pressure buildup[6].

  • CAA Transfer: Once a container reaches its maximum capacity, it must be dated and transferred to the facility's Central Accumulation Area (CAA) within 72 hours[8].

  • Contractor Hand-off: Final disposal must be executed by a licensed hazardous waste contractor. Because of the compound's aquatic toxicity and stable aromatic ring, the standard and safest method of destruction is high-temperature incineration in a specialized facility equipped with nitrogen oxide (NOx) scrubbers[9].

Protocol C: Emergency Spill Response
  • Evacuation & PPE: In the event of a spill, immediately evacuate non-essential personnel. Responders must don appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Containment: Cover drains immediately to prevent the substance from entering the aquatic environment or sewer systems.

  • Absorption: Use an inert, non-combustible absorbent material (e.g., diatomaceous earth or sand) to soak up the spill. Do not use combustible materials like sawdust.

  • Collection: Sweep up the absorbed material using non-sparking tools and place it into a designated, sealable hazardous waste container for contractor disposal[10]. Wash the affected area thoroughly with water and a mild detergent[9].

Sources

Handling

A Senior Application Scientist's Guide to Handling 2-Ethynyl-4-methoxypyridin-3-amine: A Comprehensive PPE and Operations Protocol

This guide provides essential safety protocols and operational procedures for the handling of 2-Ethynyl-4-methoxypyridin-3-amine. As a novel compound, specific toxicological data is limited.

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety protocols and operational procedures for the handling of 2-Ethynyl-4-methoxypyridin-3-amine. As a novel compound, specific toxicological data is limited. Therefore, this directive is built upon a conservative risk assessment, drawing from established data on its core chemical motifs: primary aromatic amines and pyridine derivatives. The primary objective is to ensure the highest level of safety for all laboratory personnel through a combination of engineering controls, rigorous personal protective equipment (PPE) protocols, and meticulous disposal practices.

Foundational Hazard Analysis: Understanding the Risk

The chemical structure of 2-Ethynyl-4-methoxypyridin-3-amine presents a trifecta of potential hazards that dictate our safety protocols. A comprehensive understanding of these risks is not merely procedural—it is the foundation of a proactive safety culture.

  • Primary Aromatic Amine (PAA): This is the dominant risk factor. PAAs as a class are known for their potential toxicity, including carcinogenicity and mutagenicity.[1][2][3] A critical and often underestimated danger is their high propensity for dermal absorption; these lipid-soluble compounds can readily pass through the skin and enter the bloodstream.[1] Therefore, preventing skin contact is of paramount importance.

  • Pyridine Core: Pyridine and its derivatives are widely used but carry their own set of hazards. They can be toxic and are often classified as irritants to the skin, eyes, and respiratory system.[4][5] The International Agency for Research on Cancer (IARC) classifies pyridine itself as a Group 2B substance, indicating it is possibly carcinogenic to humans.[4]

  • Solid, Potentially Fine Powder Form: Assuming the compound is a solid, airborne particulate matter (dust) represents a significant inhalation risk. This necessitates stringent controls to prevent aerosolization and ensure respiratory protection.

Engineering Controls: Your First and Most Critical Line of Defense

Before any discussion of PPE, it is imperative to establish that PPE is the last line of defense. The primary method for exposure control must always be the removal of the hazard from the operator's breathing zone.

  • Chemical Fume Hood: All weighing, transferring, and dissolution of this compound must be performed within a certified chemical fume hood.[6] This is non-negotiable. The fume hood's air velocity should be verified before use.

  • Glovebox/Containment Ventilated Enclosure (CVE): For procedures involving larger quantities or those with a high potential for aerosolization (e.g., sonication, vigorous mixing), a glovebox or a dedicated powder containment hood is strongly recommended to provide a superior level of containment.

Personal Protective Equipment (PPE): A Multi-Layered Approach

The selection of PPE is not a matter of preference but a scientifically-driven choice based on the identified hazards. The following table summarizes the mandatory PPE for handling 2-Ethynyl-4-methoxypyridin-3-amine.

Protection Area Required PPE Specification & Rationale
Respiratory NIOSH-approved N95 Respirator (minimum)Rationale: Protects against inhalation of fine particulates. For spill cleanup or situations with potential for high aerosolization, a full-face respirator with appropriate cartridges should be considered.[7]
Eye & Face Chemical Safety Goggles with Side ShieldsRationale: Standard safety glasses are insufficient. Goggles provide a seal around the eyes to protect against dust and splashes.[7] For significant splash risks, a full face shield should be worn in addition to goggles.[8]
Hand Double-Gloving: Nitrile GlovesRationale: Aromatic amines can be absorbed through the skin.[1] Double-gloving provides an extra layer of protection. Nitrile is selected for its general chemical resistance. Gloves must be inspected before use and changed immediately upon contamination or every 30-60 minutes of continuous use.[8][9]
Body Disposable, Polyethylene-Coated Gown with Knit CuffsRationale: A standard cloth lab coat is not sufficient as it is absorbent. A disposable, fluid-resistant gown prevents skin contamination from spills and dust.[10] Knit cuffs ensure a secure seal with inner gloves.
Feet Closed-toe Shoes & Disposable Shoe CoversRationale: Protects feet from spills. Shoe covers are essential for preventing the tracking of contaminants out of the designated work area.[11]

Procedural Discipline: Donning and Doffing of PPE

Cross-contamination is most likely to occur during the removal of PPE. Following a strict, validated procedure is critical to operator safety.

Donning (Putting On) PPE Workflow

The sequence for donning PPE is designed to move from the cleanest items to the most external, ensuring that gloves are the last item put on before handling chemicals.

G cluster_donning PPE Donning Sequence ShoeCovers 1. Shoe Covers Gown 2. Disposable Gown ShoeCovers->Gown Respirator 3. N95 Respirator (Perform Seal Check) Gown->Respirator Goggles 4. Safety Goggles Respirator->Goggles InnerGloves 5. Inner Gloves (Over Gown Cuffs) Goggles->InnerGloves OuterGloves 6. Outer Gloves InnerGloves->OuterGloves

Caption: Workflow for the correct sequence of donning PPE.

Doffing (Removing) PPE Workflow

The doffing process is performed in an order that removes the most contaminated items first, minimizing contact between contaminated PPE and the operator's skin or clean clothes.

G cluster_doffing PPE Doffing Sequence OuterGloves 1. Outer Gloves (Peel off) Gown 2. Disposable Gown (Roll away from body) OuterGloves->Gown ShoeCovers 3. Shoe Covers Gown->ShoeCovers WashHands1 4. Wash Hands Thoroughly ShoeCovers->WashHands1 Goggles 5. Safety Goggles (Handle by straps) WashHands1->Goggles Respirator 6. N95 Respirator (Handle by straps) Goggles->Respirator InnerGloves 7. Inner Gloves Respirator->InnerGloves WashHands2 8. Final Hand Wash InnerGloves->WashHands2

Caption: Workflow for the correct sequence of doffing PPE.

Spill and Disposal Management: A Cradle-to-Grave Approach

Minor Spill Response (<1g, Contained in Fume Hood)
  • Alert & Restrict: Alert personnel in the immediate area. Ensure no one enters the spill zone without appropriate PPE.

  • Absorb: Gently cover the spill with an inert absorbent material like sand or vermiculite. Do not use paper towels, which may create dust.

  • Collect: Carefully sweep the absorbed material into a designated, labeled hazardous waste container.[6] Use non-sparking tools.

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Dispose: Dispose of all contaminated materials, including gloves and wipes, in the solid hazardous chemical waste stream.

Waste Disposal Plan

All waste generated from handling 2-Ethynyl-4-methoxypyridin-3-amine is considered hazardous. Segregation is key to safe and compliant disposal.

  • Solid Waste:

    • What: Contaminated PPE (gloves, gowns, shoe covers), weigh boats, absorbent materials from spills, and any residual solid compound.

    • How: Collect in a clearly labeled, sealed, and durable container designated for "Nitrogenous Organic Solid Waste."[12][13] Do not mix with other waste streams.

  • Liquid Waste:

    • What: Solutions containing the compound, as well as the first rinse of any contaminated glassware.

    • How: Collect in a clearly labeled, sealed, and compatible solvent waste container. Since the compound does not contain halogens, it should be placed in the "Non-Halogenated Organic Waste" stream. The pH should be near neutral before adding to the waste container.[14]

  • Sharps Waste:

    • What: Any contaminated needles, scalpels, or broken glass.

    • How: Place immediately into a designated sharps container for hazardous chemical waste.

All waste containers must be kept closed when not in use and stored in a secondary containment bin within a well-ventilated area, awaiting pickup by institutional Environmental Health & Safety (EHS) personnel.[15]

References

  • Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains - PMC. (n.d.).
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  • Combi-Blocks, Inc. (2026, March 6).
  • Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. (2021, September 18). MDPI.
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  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (n.d.).
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  • Expert Synthesis Solutions. (2018, October 9).
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